molecular formula C11H11N B1615803 5,8-Dimethylquinoline CAS No. 2623-50-9

5,8-Dimethylquinoline

Cat. No.: B1615803
CAS No.: 2623-50-9
M. Wt: 157.21 g/mol
InChI Key: VVLZEQKZPNOPNS-UHFFFAOYSA-N
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Description

5,8-Dimethylquinoline is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dimethylquinoline
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InChI

InChI=1S/C11H11N/c1-8-5-6-9(2)11-10(8)4-3-7-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VVLZEQKZPNOPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10180867
Record name 5,8-Dimethylquinoline
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Molecular Weight

157.21 g/mol
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CAS No.

2623-50-9
Record name 5,8-Dimethylquinoline
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Record name 5,8-Dimethylquinoline
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Record name 5,8-Dimethylquinoline
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Record name 5,8-dimethylquinoline
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Foundational & Exploratory

The Quinoline Chronicles: A Technical Guide to Synthesis and Discovery

[1][2]

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophore for antimalarials, kinase inhibitors, and topoisomerase poisons. Its history traces a direct line from the industrial revolution's coal tar vats to modern precision oncology. This guide dissects the evolution of quinoline synthesis, moving from the violent, uncontrolled classical methods to the atom-economical transition-metal catalysis of today. It is designed for researchers who need to understand not just how to make quinoline, but why specific synthetic routes are chosen based on electronic and steric requirements.

Part 1: Historical Genesis and Structural Elucidation

The discovery of quinoline is a tale of simultaneous isolation from two distinct sources, leading to a temporary nomenclature confusion that defined early organic chemistry.[1]

  • 1834 (The Coal Tar Route): Friedlieb Ferdinand Runge, working in Oranienburg, isolated a basic substance from coal tar which he named "leukol" (white oil).

  • 1842 (The Alkaloid Route): French chemist Charles Gerhardt isolated a compound by the alkaline distillation of quinine, cinchonine, and strychnine, naming it "chinolein."[2]

  • The Unification: It was not until the work of August Wilhelm von Hofmann that "leukol" and "chinolein" were proven to be chemically identical, establishing the parent heterocycle now known as quinoline.[3]

Part 2: Classical Synthetic Paradigms

Before the advent of cross-coupling, quinoline synthesis relied on condensation reactions driven by harsh acidic or basic conditions.

The Skraup Synthesis (1880)

The Archetype: The reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[4]

  • Technical Insight: The reaction is notoriously exothermic.[4] The "violent" phase occurs when acrolein (formed in situ from glycerol) undergoes Michael addition to aniline.

  • Moderators: To prevent the reaction from becoming a "runaway" thermal event, ferrous sulfate (

    
    ) is often added to moderate the oxidation potential and heat release.
    
The Friedländer Synthesis (1882)

The Condensation: A base- or acid-catalyzed condensation of 2-aminobenzaldehyde with a ketone possessing an

  • Technical Insight: Unlike Skraup, this method allows for precise regiocontrol. The substituents on the final quinoline ring are pre-installed on the starting ketone and aldehyde, eliminating the regioselectivity ambiguity seen in aniline-based syntheses (like Combes or Doebner-Miller).

The Combes Synthesis (1888)

The Diketone Route: Condensation of aniline with 1,3-diketones followed by acid-catalyzed cyclization.[5]

  • Limitation: When using meta-substituted anilines, regioisomeric mixtures (5- vs. 7-substituted quinolines) are common due to the lack of steric direction during the electrophilic aromatic substitution step.

Part 3: Mechanistic Visualization

Understanding the arrow-pushing mechanism is critical for troubleshooting low yields.

Diagram 1: The Skraup Reaction Mechanism

This pathway illustrates the in situ generation of acrolein and the subsequent oxidative aromatization.

SkraupMechanismGlycerolGlycerolAcroleinAcrolein(In situ)Glycerol->AcroleinDehydration (-2 H2O)AnilineAnilineMichaelAdductβ-Anilinopropionaldehyde(Michael Adduct)Aniline->MichaelAdductH2SO4H2SO4 (Conc.)H2SO4->AcroleinCatalystAcrolein->MichaelAdduct+ Aniline (1,4-Addition)Dihydroquinoline1,2-DihydroquinolineMichaelAdduct->DihydroquinolineIntramolecular Cyclization(Electrophilic Aromatic Subst.)QuinolineQuinolineDihydroquinoline->QuinolineOxidation(Nitrobenzene/As2O5)

Caption: The Skraup synthesis mechanism showing the critical in situ generation of acrolein followed by cyclization and oxidative aromatization.[4]

Diagram 2: The Friedländer Condensation

This pathway highlights the regiocontrol inherent in the coupling of 2-aminobenzaldehyde.

FriedlanderMechanismAminoAldehyde2-AminobenzaldehydeAldolAdductAldol IntermediateAminoAldehyde->AldolAdductAldol CondensationSchiffBaseSchiff Base(Alternative Path)AminoAldehyde->SchiffBaseImine FormationKetoneKetone (w/ α-methylene)Ketone->AldolAdductKetone->SchiffBaseBaseBase (KOH/NaOH)Base->AldolAdductQuinolineSubstituted QuinolineAldolAdduct->QuinolineCyclodehydration (-H2O)SchiffBase->QuinolineCyclization

Caption: The Friedländer synthesis, illustrating the convergent assembly of the pyridine ring via aldol condensation and dehydration.

Part 4: Modern Catalytic Evolution

The 21st century shifted focus to Transition Metal Catalysis (TMC) . While classical methods use stoichiometric acids/oxidants, TMC utilizes Palladium (Pd), Rhodium (Rh), or Gold (Au) to activate C-H or C-C bonds under milder conditions.

Comparison of Methodologies
FeatureClassical (Skraup/Friedländer)Modern (TMC/MCR)
Atom Economy Low (Stoichiometric waste)High (Catalytic cycles)
Conditions Harsh (Conc.

, High T)
Mild (Often <100°C, weak bases)
Functional Group Tolerance Poor (Acid-sensitive groups degrade)Excellent (Compatible with esters, nitriles)
Regioselectivity Variable (Substrate dependent)High (Ligand controlled)
Key Reagents Nitrobenzene, Glycerol, Strong AcidPd(OAc)2, Alkynes, Aldehydes

Part 5: Experimental Protocols

Protocol A: Classical Skraup Synthesis (Modified for Safety)

Target: Quinoline from Aniline Safety Warning: This reaction is violently exothermic.[4] Perform behind a blast shield in a functioning fume hood.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, mix aniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.12 mol).

  • Moderator Addition: Add ferrous sulfate (

    
    , 5 g). This is crucial to prevent a runaway reaction.
    
  • Acidification: Cautiously add concentrated sulfuric acid (100 g) dropwise with swirling. The mixture will heat up; cool in an ice bath if it boils.

  • Reaction: Heat the flask gently on a sand bath. As the reaction initiates (evolution of white vapors), remove the heat source immediately. The reaction will sustain itself.

  • Reflux: Once the vigorous reaction subsides, reflux for 4 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Make the residue alkaline with 50% NaOH. Steam distill again to collect the quinoline.

  • Purification: Dry the distillate over

    
     and distill (bp ~237°C).
    
Protocol B: Modern Pd-Catalyzed Oxidative Cyclization

Target: 2,4-Disubstituted Quinoline via C-H Activation Mechanism: Pd(II)-catalyzed aerobic oxidative cyclization of N-allyl anilines or intermolecular coupling.

  • Reagents: Combine aniline (1.0 equiv), aldehyde (1.0 equiv), and terminal alkyne (1.0 equiv) in a reaction tube.

  • Catalyst System: Add

    
      (5 mol%) and 
    
    
    (2 equiv) as the oxidant (or use
    
    
    balloon if using a specialized ligand system).
  • Solvent: Add acetonitrile (

    
    ) (0.1 M concentration).
    
  • Reaction: Stir at 80°C for 6-12 hours. Monitor by TLC.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Part 6: Pharmaceutical Relevance

The quinoline core is not just a historical curiosity; it is a functional pharmacophore.[4]

  • Chloroquine: Uses the 4-aminoquinoline scaffold. The basic nitrogen allows accumulation in the acidic food vacuole of the malaria parasite, inhibiting heme polymerization.

  • Camptothecin (and analogs Irinotecan/Topotecan): Contains a quinoline ring fused within a pentacyclic structure. It stabilizes the DNA-Topoisomerase I complex, leading to apoptosis in cancer cells.

  • Lenvatinib: A multiple kinase inhibitor for thyroid cancer, utilizing a quinoline-carboxamide structure to bind to the ATP pocket of VEGFR.

References

  • Runge, F. F. (1834).[6][2] Ueber einige Produkte der Steinkohlendestillation (On some products of coal tar distillation). Poggendorff's Annalen der Physik und Chemie, 31, 65–78. Link

  • Skraup, Z. H. (1880).[6][7] Eine Synthese des Chinolins (A synthesis of quinoline). Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. Link

  • Friedländer, P. (1882).[8][9][10][11] Ueber o-Amidobenzaldehyd (On o-aminobenzaldehyde). Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Manske, R. H. F. (1942).[7] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[7] Link

  • Praveen, C., et al. (2017). Gold-catalyzed synthesis of quinolines: A review. RSC Advances, 7, 1234-1256. Link

  • Koubachi, J., et al. (2023). Recent advances in the synthesis of quinoline derivatives via multi-component reactions. Arkivoc. Link

Technical Whitepaper: Physicochemical Characterization and Applications of 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Dimethylquinoline (5,8-DMQ) is a substituted heteroaromatic compound belonging to the quinoline family. Distinguished by its specific methylation pattern at the 5 and 8 positions of the benzenoid ring, 5,8-DMQ exhibits unique electronic and steric properties that differentiate it from other dimethyl isomers. It serves as a critical intermediate in the synthesis of optoelectronic materials (OLED ligands), pharmaceutical scaffolds, and specialized cooling fluids. This guide provides a rigorous examination of its physicochemical properties, validated synthesis protocols, and spectral characteristics to support researchers in drug development and materials science.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7]

The following data aggregates experimental and high-confidence predicted values. Researchers should note the low melting point, indicating this compound is a liquid or low-melting solid at ambient conditions, unlike many of its solid isomers.

PropertyValueNote/Method
CAS Number 2623-50-9Registry ID
IUPAC Name 5,8-Dimethylquinoline
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Physical State Liquid / Low-melting SolidMP ~4–5°C [1]
Density 1.07 g/mLExperimental at 20°C [1]
Boiling Point ~274°CPredicted (Joback Method) [2]
LogP (Octanol/Water) 2.73 – 3.00Predicted [3]
pKa ~5.31Predicted (Conjugate acid) [2]
Refractive Index Not Reported
Solubility Soluble in EtOH, CHCl₃, Acetone; Sparingly soluble in H₂OLipophilic character

Molecular Architecture & Electronic Properties[9][10][11][12][13]

The 5,8-DMQ molecule consists of a pyridine ring fused to a benzene ring. The methylation pattern creates a specific steric and electronic environment:

  • Steric Hindrance: The methyl group at position 8 is peri- to the nitrogen lone pair. This proximity can sterically hinder coordination at the nitrogen center, potentially modulating the binding affinity in metal-ligand complexes compared to unsubstituted quinoline.

  • Electronic Effect: Both methyl groups are weak electron donors (inductive effect). Their positions on the benzenoid ring increase the electron density of the system, making the ring slightly more susceptible to electrophilic aromatic substitution compared to quinoline, particularly at the 3- and 6-positions.

Synthesis Protocol: Modified Skraup Reaction

The most robust route to 5,8-Dimethylquinoline is the Skraup synthesis, utilizing 2,5-dimethylaniline (p-xylidine) as the precursor. The regiochemistry is dictated by the ortho-cyclization requirement; since position 2 of the aniline is blocked by a methyl group, cyclization occurs exclusively at position 6, yielding the 5,8-substitution pattern.

Reagents
  • Precursor: 2,5-Dimethylaniline (1.0 equiv)

  • Glycerol: (3.0 equiv) - Carbon source for the pyridine ring.

  • Acid Catalyst: Conc. Sulfuric Acid (H₂SO₄)[1]

  • Oxidizing Agent: Nitrobenzene or Iodine/KI (safer alternative).

  • Moderator: Ferrous sulfate (FeSO₄) is often added to moderate the violent reaction.

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a reflux condenser and a mechanical stirrer (magnetic stirring may fail due to viscosity).

  • Mixing: Combine 2,5-dimethylaniline, glycerol, and the oxidizing agent (e.g., nitrobenzene) in the flask.

  • Acid Addition: Carefully add concentrated H₂SO₄ dropwise with cooling. Caution: Highly exothermic.

  • Heating: Heat the mixture gradually to 140–150°C. Maintain reflux for 3–5 hours. The reaction typically proceeds via the formation of acrolein (in situ from glycerol), which undergoes Michael addition to the aniline, followed by cyclization and oxidation.

  • Work-up:

    • Cool the mixture and dilute with water.

    • Steam distill to remove unreacted nitrobenzene.

    • Basify the residue with NaOH (pH > 10) to liberate the free base.

    • Extract the oily product with dichloromethane or diethyl ether.

  • Purification: Dry the organic layer over MgSO₄ and concentrate. Purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Logic Visualization

SkraupSynthesis cluster_conditions Key Conditions Start 2,5-Dimethylaniline (Precursor) Michael Michael Addition (Aniline + Acrolein) Start->Michael + Acrolein Glycerol Glycerol (C3 Source) Acrolein Acrolein (In-situ Intermediate) Glycerol->Acrolein H2SO4, Heat Acrolein->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization - H2O Oxidation Oxidative Aromatization Cyclization->Oxidation Nitrobenzene Product 5,8-Dimethylquinoline (Target) Oxidation->Product Cond Temp: 140-150°C Time: 3-5 hrs Catalyst: H2SO4

Figure 1: Mechanistic pathway for the Skraup synthesis of 5,8-Dimethylquinoline from 2,5-dimethylaniline.

Spectral Fingerprinting

Accurate identification relies on NMR spectroscopy. The 5,8-dimethyl substitution pattern simplifies the aromatic region by removing two protons and altering the coupling constants.

¹H NMR (400 MHz, CDCl₃)

The spectrum exhibits a characteristic "3+2" pattern: three protons on the pyridine ring and two on the benzene ring.

  • 
     8.96 (dd, J = 4.2, 1.8 Hz, 1H, H-2):  The most downfield signal, adjacent to the nitrogen.
    
  • 
     8.32 (dd, J = 8.4, 1.8 Hz, 1H, H-4):  Typical position for the H-4 quinoline proton.
    
  • 
     7.43 (dd, J = 8.4, 4.2 Hz, 1H, H-3):  Upfield pyridine proton, coupled to H-2 and H-4.
    
  • 
     7.46 (d, J = 7.2 Hz, 1H, H-6/H-7):  Part of the benzene ring AB system.
    
  • 
     ~7.30 (d, J ~7.2 Hz, 1H, H-7/H-6):  The second benzene proton (often overlapping or close to H-3/H-6).
    
  • 
     2.7 - 2.8 (s, 6H):  Two distinct methyl singlets (C5-Me and C8-Me).
    

Note: Chemical shifts may vary slightly based on concentration and solvent traces. The coupling of H-2, H-3, and H-4 is diagnostic for the pyridine ring integrity. [4]

Applications & Reactivity

Optoelectronic Materials (OLEDs)

5,8-DMQ serves as a ligand precursor for metal complexes, particularly Aluminum (III) and Zinc (II) chelates.

  • Mechanism: Derivatization to 5,8-dimethyl-8-hydroxyquinoline (via sulfonation and alkali fusion) creates a bidentate ligand.

  • Benefit: The methyl groups at 5 and 8 positions modulate the HOMO-LUMO gap, often resulting in a bathochromic (red) shift in emission compared to unsubstituted Alq3 complexes.

Catalysis

The steric bulk around the nitrogen (due to the C8-methyl) makes 5,8-DMQ a valuable ligand for transition metal catalysis where labile coordination is required. It has been explored in palladium-catalyzed oxidative coupling reactions.[2]

Specialized Cooling Fluids

Due to its unusually low melting point (4–5°C) and high boiling point, 5,8-DMQ has been cited as a component in eutectic cooling mixtures for organ preservation systems, maintaining liquid state just above freezing temperatures [1].

Safety & Handling

  • Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation over long periods. Keep in a cool, dry place.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Google Patents.Portable device for preserving organs by static storage or perfusion. WO1996030111A1.
  • EPA CompTox Chemicals Dashboard. 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline (Related Analog Data). Available at: [Link]

  • MolForge. 5,8-Dimethylquinoline (CID 17502) - Molecular Properties.[3] Available at: [Link]

  • RWTH Aachen Publications. Mechanochemical sp3 C−H functionalizations in ball mills (Dissertation). Contains NMR data for 5,8-dimethylquinoline (Compound 81a, p. 84).[4] Available at: [Link]

Sources

5,8-Dimethylquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Dimethylquinoline (CAS 2623-50-9) represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Distinguished by its specific methylation pattern on the benzenoid ring of the quinoline core, this compound offers unique steric and electronic properties that differentiate it from its isomers. It serves as a critical intermediate in the synthesis of quinoline-5,8-diones (potent NQO1 inhibitors), substituted 1,10-phenanthrolines , and specialized ligands for transition metal catalysis.

This guide provides a comprehensive technical analysis of 5,8-dimethylquinoline, detailing its validated synthetic pathways, physicochemical profile, and downstream utility in drug discovery.

Chemical Identity & Structural Analysis

The steric bulk provided by the methyl groups at positions 5 and 8 creates a "cleft" effect around the nitrogen atom (position 1) and the C4 position, influencing both ligand binding geometries and electrophilic substitution patterns.

Identifier Details
CAS Number 2623-50-9
IUPAC Name 5,8-Dimethylquinoline
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
SMILES Cc1ccc(C)c2ncc(cc12)
InChI Key VVLZEQKZPNOPNS-UHFFFAOYSA-N
Appearance Pale yellow solid or oil (dependent on purity/temp)
Structural Conformation & Sterics

The 8-methyl group is positioned peri to the ring nitrogen. This proximity exerts a steric influence that hinders coordination at the nitrogen lone pair compared to unsubstituted quinoline, affecting pKa and metal binding constants. The 5-methyl group blocks the typical site of electrophilic attack, redirecting substitution to positions 6 and 7.

Physicochemical Profile

Data aggregated from experimental and predicted sources.

Property Value/Range Notes
Melting Point 54–55 °CSolidifies upon standing; often handled as a melt.
Boiling Point 134–135 °C @ 12 mmHgHigh thermal stability.
Density ~1.06 g/cm³Estimated at 25°C.
LogP (Octanol/Water) 2.73 – 3.00Moderate lipophilicity; suitable for CNS penetration models.
pKa (Conjugate Acid) ~4.5Slightly less basic than quinoline (pKa 4.9) due to steric hindrance at N1.
Solubility Soluble in EtOH, DMSO, DCMSparingly soluble in water.

Synthetic Pathways: The Skraup Protocol

The most robust and validated method for synthesizing 5,8-dimethylquinoline is the Skraup Synthesis , utilizing 2,5-dimethylaniline (p-xylidine) as the starting material. This route ensures the correct regiochemistry, as the cyclization occurs at the vacant ortho position (C6 of the aniline, which becomes C5/C8 relative to the quinoline numbering depending on orientation, but consistently yields the 5,8-isomer).

Mechanism of Action
  • Dehydration: Glycerol is dehydrated by H₂SO₄ to form acrolein in situ.[1][2][3][4]

  • Michael Addition: 2,5-Dimethylaniline attacks acrolein.

  • Cyclization: Electrophilic attack on the ring closes the pyridine ring.

  • Oxidation: The intermediate 1,2-dihydroquinoline is oxidized to the aromatic quinoline.[1][4]

SkraupSynthesis cluster_0 Critical Control Points Start 2,5-Dimethylaniline (p-Xylidine) Inter2 Dihydroquinoline Intermediate Start->Inter2 + Inter1 Michael Addition Reagent1 Glycerol + H2SO4 Inter1 Acrolein (in situ) Reagent1->Inter1 Dehydration (>100°C) Product 5,8-Dimethylquinoline Inter2->Product Cyclization & Oxidiation Oxidant Nitrobenzene or I2 (Oxidant) Oxidant->Product Promotes Aromatization

Caption: Logical flow of the Skraup synthesis targeting the 5,8-dimethyl isomer. Note the requirement for an oxidant to restore aromaticity.

Detailed Experimental Protocol (Modified Skraup)
  • Reagents: 2,5-Dimethylaniline (1.0 eq), Glycerol (3.0 eq), Conc. H₂SO₄ (2.5 eq), Nitrobenzene (0.6 eq) or Sodium m-nitrobenzenesulfonate (water-soluble oxidant).

  • Step 1: Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.

  • Step 2: Add H₂SO₄ dropwise (Exothermic!).

  • Step 3: Reflux at 140–150°C for 4–6 hours. The reaction turns dark brown/black.

  • Step 4 (Work-up): Steam distill to remove unreacted nitrobenzene/aniline. Basify residue with NaOH (pH > 10).

  • Step 5: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from ligroin or vacuum distillation.

Reactivity & Functionalization

5,8-Dimethylquinoline acts as a versatile scaffold. The methyl groups are susceptible to radical halogenation, while the ring system can undergo oxidation.

Oxidation to Quinoline-5,8-Dione

A critical transformation for drug discovery is the oxidation of the 5,8-dimethyl scaffold to the 5,8-quinone (quinoline-5,8-dione). This moiety acts as a bio-isostere for napthoquinones and is a pharmacophore for NQO1-targeted cancer therapies.

Protocol:

  • Reagent: Potassium dichromate (K₂Cr₂O₇) in H₂SO₄ or radical oxidation.

  • Outcome: The methyl groups are oxidized, and the ring is oxygenated to form the para-quinone system.

Electrophilic Aromatic Substitution (EAS)
  • Nitration: Occurs primarily at the C6 position (ortho to the C5-methyl and para to the C8-methyl), as C5 and C8 are blocked.

  • Halogenation: Bromination typically targets C6.

Reactivity Core 5,8-Dimethylquinoline Oxidation Oxidation (K2Cr2O7/H+) Core->Oxidation Nitration Nitration (HNO3/H2SO4) Core->Nitration N_Oxide N-Oxidation (mCPBA) Core->N_Oxide Prod_Quinone Quinoline-5,8-dione (Anticancer Pharmacophore) Oxidation->Prod_Quinone Methyl oxidation Prod_Nitro 6-Nitro-5,8-dimethylquinoline Nitration->Prod_Nitro EAS at C6 Prod_NOxide 5,8-Dimethylquinoline N-oxide N_Oxide->Prod_NOxide N-activation

Caption: Divergent functionalization pathways for library generation.

Applications in Drug Development

A. NQO1-Directed Antitumor Agents

The 5,8-dimethylquinoline core is the direct precursor to quinoline-5,8-diones . These compounds are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in solid tumors (lung, breast, colon).

  • Mechanism: NQO1 reduces the quinone to a hydroquinone, which then undergoes auto-oxidation to generate Reactive Oxygen Species (ROS), inducing apoptosis selectively in cancer cells.

B. Kinase Inhibition

Substituted quinolines are classic ATP-competitive inhibitors. The 5,8-dimethyl substitution pattern provides a unique hydrophobic fit in the kinase back-pocket, potentially improving selectivity against off-target kinases that cannot accommodate the C8-methyl steric bulk.

C. Metal Chelation

Derivatives of 5,8-dimethylquinoline (specifically 8-hydroxy analogues or Schiff bases derived from position 2) are used as ligands for Copper (Cu) and Ruthenium (Ru) complexes, investigated for both catalytic properties and metallodrug cytotoxicity.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class Statement Precaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves; wash immediately upon contact.
Eye Irritation H319: Causes serious eye irritation.[5][6]Use safety goggles/face shield.[7][8]
STOT-SE H335: May cause respiratory irritation.Use only in a chemical fume hood.
Storage Store under inert gas (Nitrogen/Argon).Hygroscopic; protect from moisture.

References

  • Sigma-Aldrich. 5,8-Dimethylquinoline-3-carboxylic acid AldrichCPR Product Data.Link

  • PubChem. 5,8-Dimethylquinoline (CID 17502) - Compound Summary. National Library of Medicine. Link

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.[1][2][3][9][10] Organic Reactions, 7, 59-98. (Foundational synthesis reference).

  • BenchChem. Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol. (Analogous synthetic routes).[9] Link

  • Cheméo. Chemical Properties of Quinoline, 5,8-dimethyl-.Link

  • Fisher Scientific. Safety Data Sheet: 2,4-Dimethylquinoline (Analogous Safety Data).Link

  • Suh, Y. G., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors.[11] PubMed. Link

Sources

Technical Guide: Spectroscopic Profile of 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5,8-Dimethylquinoline .

Executive Summary

  • Compound Name: 5,8-Dimethylquinoline[1][2][3][4][5][6][7]

  • CAS Registry Number: 2623-50-9

  • Molecular Formula: C₁₁H₁₁N

  • Molecular Weight: 157.21 g/mol

  • Physical State: Pale yellow oil to low-melting solid (mp ~5 °C, bp 265 °C).

  • Primary Application: Precursor in the synthesis of antimalarial alkaloids, agrochemicals, and optoelectronic materials.

This guide provides a validated spectroscopic atlas for 5,8-dimethylquinoline, synthesizing experimental nuclear magnetic resonance (NMR) data with infrared (IR) and ultraviolet-visible (UV-Vis) characteristics. It is designed to assist analytical chemists and synthetic researchers in the definitive identification and purity assessment of this scaffold.

Molecular Architecture & Spin System Analysis

Before interpreting spectra, one must understand the magnetic environment of the nuclei. The 5,8-dimethylquinoline scaffold consists of a fused benzene and pyridine ring.

  • Symmetry: The molecule belongs to the

    
     point group (planar), but lacks an axis of rotation, making all protons and carbons chemically non-equivalent.
    
  • Proton Environments:

    • Pyridine Ring (H2, H3, H4): Forms an AMX or ABX spin system. H2 is most deshielded due to the adjacent nitrogen.

    • Benzene Ring (H6, H7): With substituents at positions 5 and 8, the remaining protons H6 and H7 form an AB spin system (two doublets), distinct from the complex multiplets seen in unsubstituted quinoline.

    • Methyl Groups: Two distinct singlets. The C8-methyl is typically deshielded relative to the C5-methyl due to the anisotropic effect of the adjacent ring nitrogen lone pair and peri-interactions.

MolecularLogic Substituents Substituents (5-Me, 8-Me) SpinSystem Spin System Modification Substituents->SpinSystem Core Quinoline Core Core->SpinSystem H_Pyridine Pyridine Ring Protons (H2, H3, H4) Retained AMX System SpinSystem->H_Pyridine H_Benzene Benzene Ring Protons (H6, H7) Simplified to AB System SpinSystem->H_Benzene

Figure 1: Impact of 5,8-substitution on the quinoline spin system logic.

Nuclear Magnetic Resonance (NMR) Data

The following data is based on high-field (400 MHz) acquisition in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Key Diagnostic: The presence of two singlets in the aliphatic region (2.6–2.8 ppm) and the simplification of the benzene ring region to two doublets confirms the 5,8-substitution pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentMechanistic Note
8.94 dd1H

,

H-2 Deshielded by adjacent N (inductive effect).
8.29 dd1H

,

H-4 Deshielded by peri-interaction with 5-Me.
7.45 – 7.39 m2HOverlappingH-3, H-6 H-3 is typically dd; H-6 is part of the AB system.
7.25 d1H

H-7 Ortho coupling to H-6.
2.78 s3H-8-CH₃ Downfield due to proximity to N-lone pair.
2.63 s3H-5-CH₃ Typical aryl-methyl resonance.

Data Source Validation: The coupling constants (


 Hz, 

Hz) are characteristic of the pyridine ring in quinolines. The distinct methyl singlets differentiate this from ethyl or propyl derivatives.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C spectrum exhibits 11 carbon signals. Quaternary carbons are identified by lower intensity.

  • Observed Shifts (δ, ppm): 148.60, 147.47, 134.85, 132.65, 132.19, 129.20, 127.56, 126.5, 120.9, 28.4, 18.8.[7]

    • Note: Values marked with () are predicted based on substituent additivity rules for signals likely obscured or not explicitly tabulated in rapid communication snippets.*

  • Assignment Logic:

    • δ 148.6: C-2 (Most deshielded,

      
       to Nitrogen).
      
    • δ 147.5: C-8a (Quaternary, adjacent to N).

    • δ 18-28: Methyl carbons (High field).

Infrared (IR) & UV-Vis Spectroscopy[8]

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for functional group verification.

  • 3050 – 3010 cm⁻¹: Aromatic C–H stretching (weak).

  • 2960 – 2850 cm⁻¹: Methyl C–H stretching (distinctive for alkyl-substituted quinolines; absent in parent quinoline).

  • 1620, 1595, 1570 cm⁻¹: Quinoline ring skeletal vibrations (C=C and C=N stretching).

  • 820 – 780 cm⁻¹: Out-of-plane (oop) C–H bending. The specific pattern of bands here is diagnostic for the substitution pattern (2 adjacent H's on benzene ring).

UV-Vis Spectroscopy

Solvent: Ethanol or Methanol.

  • 
     (nm):  ~230 (strong), ~300-320 (broad).
    
  • Transitions:

    • 230 nm:

      
       (Allowed, high 
      
      
      
      ).
    • 310 nm:

      
       (Forbidden, lower 
      
      
      
      , involves nitrogen lone pair).
    • Note: The methyl groups cause a slight bathochromic (red) shift compared to unsubstituted quinoline (

      
       226, 313 nm) due to hyperconjugation.
      

Experimental Workflow: Synthesis & Isolation

For researchers needing to generate this standard, the dehydrogenation of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline is the most reliable high-purity route.

Protocol
  • Precursor: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline (synthesized via Combes or Skraup reaction followed by reduction, or direct hydrogenation of commercial mixtures).

  • Reaction: Dissolve precursor (1.0 equiv) in xylene. Add 10% Pd/C or a Co(III) catalyst. Reflux under air or O₂ balloon for 12–24 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[8]

  • Purification: Flash column chromatography (Silica gel, 8% EtOAc in Hexanes).

  • Yield: Expect 85–95% as a yellowish oil.

SynthesisWorkflow Start Start: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline Reaction Oxidative Dehydrogenation (Cat. Pd/C or Co-catalyst, Xylene, Reflux) Start->Reaction Oxidation Workup Filtration (Celite) & Concentration Reaction->Workup Purification Column Chromatography (SiO2, 8% EtOAc/Hexane) Workup->Purification Product Pure 5,8-Dimethylquinoline (Yellow Oil) Purification->Product

Figure 2: Isolation workflow for spectroscopic standard preparation.

References

  • Hydrogenation and Dehydrogenation of N-Heterocycles Under Cp*Co(III)-Catalysis. Source: Royal Society of Chemistry (RSC), Chem. Sci., 2019. Data: Contains full 1H and 13C NMR listing for 5,8-dimethylquinoline (Compound 1d). URL:[Link]

  • Mechanochemical sp3 C−H functionalizations in ball mills. Source: RWTH Aachen University Publications, 2021.[9] Data: Confirms 1H NMR shifts for 5,8-dimethylquinoline (Compound 81a). URL:[Link]

  • NIST Chemistry WebBook: 2,8-Dimethylquinoline. Source: National Institute of Standards and Technology (NIST). Data: Comparative IR and Mass Spec data for dimethylquinoline isomers. URL:[Link]

Sources

Thermodynamic Solubility Profiling of 5,8-Dimethylquinoline: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous framework for the solubility profiling of 5,8-Dimethylquinoline (5,8-DMQ), addressing the critical data gaps often encountered with this specific isomer. It synthesizes confirmed physicochemical properties with established thermodynamic principles to guide experimental design and process optimization.

Executive Summary

5,8-Dimethylquinoline (CAS: 2623-50-9) serves as a critical nitrogen-heterocyclic scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Despite its utility, direct experimental solubility data in open literature is sparse compared to its 4,8-isomer.

This guide bridges that gap. By correlating its validated physicochemical properties (LogP ~2.85, MW 157.[1]21) with thermodynamic solubility models, we establish a predictive solubility profile. Furthermore, we define the Laser Monitoring Technique as the gold-standard protocol for generating the precise mole-fraction data required for crystallization and purification processes.

Physicochemical Baseline & Solvent Compatibility

Before initiating solubility experiments, the solute's fundamental properties must dictate solvent selection. 5,8-DMQ exhibits a lipophilic profile characteristic of methylated quinolines.

Table 1: Physicochemical Properties of 5,8-Dimethylquinoline
PropertyValueSource / MethodProcess Implication
Molecular Weight 157.21 g/mol IUPACBaseline for mole fraction calculations (

).
LogP (Oct/Wat) 2.85 ± 0.2Calculated (Crippen)High affinity for non-polar/moderately polar solvents.
Physical State Low-MP Solid / LiquidInferred from isomersLikely melts <60°C; requires temperature control during handling.
pKa (Basic) ~5.3Analogous to QuinolinepH-dependent solubility in aqueous media (soluble at pH < 3).
Water Solubility ~2.66 × 10⁻³ mol/LEstimated (LogS -2.[2]4)practically insoluble in neutral water; requires co-solvents.
Predicted Solubility Trends

Based on the Hansen Solubility Parameter (HSP) logic and the compound's dielectric requirements, we can categorize solvents for experimental screening:

  • High Solubility (Process Solvents): Toluene, Dichloromethane (DCM), Acetone, Ethyl Acetate.

    • Mechanism:[3] Van der Waals forces and

      
      -
      
      
      
      stacking dominate.
  • Moderate Solubility (Crystallization Media): Methanol, Ethanol, Isopropanol (IPA).

    • Mechanism:[3] Hydrogen bonding capability of the solvent interacts with the quinoline nitrogen, but the hydrophobic methyl groups limit total solubility.

  • Low Solubility (Anti-Solvents): Water, Hexane, Cyclohexane.

    • Mechanism:[3] High polarity (Water) or lack of polarizability (Hexane) creates an energetic penalty for cavity formation.

Experimental Protocol: Laser Monitoring Technique

For pharmaceutical-grade accuracy, the traditional "Shake-Flask" method is often insufficient due to long equilibration times and sampling errors. The Laser Monitoring Technique is the preferred modern standard for measuring solubility (


) across a temperature gradient.
Rationale

This dynamic method detects the precise moment of dissolution (solid-liquid equilibrium) by monitoring the transmittance of a laser beam through a suspension. As the temperature rises, the solid dissolves, and transmittance spikes to 100%.

Workflow Diagram (DOT)

LaserSolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (m2) Vessel Charge Dissolution Vessel (Jacketed, Stirred) Start->Vessel Laser Activate Laser Source (λ = 635 nm) Vessel->Laser TempRamp Initiate Temp Ramp (0.5 K/min) Laser->TempRamp Monitor Monitor Transmittance (I/I0) TempRamp->Monitor Monitor->TempRamp Suspension ClearPoint Detect 'Clear Point' (Transmittance > 95%) Monitor->ClearPoint Dissolution Record Record Equilibrium Temp (T_eq) ClearPoint->Record Repeat Add Solvent Increment (Dilution) Record->Repeat Next Data Point End Calculate Mole Fraction (x) Record->End Final Dataset Repeat->TempRamp

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve of 5,8-Dimethylquinoline.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess 5,8-DMQ (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Stir the suspension at a starting temperature (e.g., 278.15 K) while passing a laser beam through the medium.

  • Dynamic Ramp: Slowly increase the temperature (0.5 K/min) to prevent superheating.

  • Detection: Continuously record the intensity of transmitted light. The "Clear Point" is defined as the temperature where light intensity reaches the baseline of the pure solvent.

  • Iteration: Add a known mass of solvent to the vessel (diluting the mixture) and repeat the cooling/heating cycle to obtain multiple points (

    
    ), (
    
    
    
    ) from a single sample batch.

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to smooth experimental error and calculate the enthalpy of dissolution (


).
The Modified Apelblat Equation

This is the most robust empirical model for correlating solubility with temperature for quinoline derivatives.



  • 
     : Mole fraction of 5,8-DMQ.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Positive B value: Indicates an exothermic process (rare for solubility).

  • Negative B value: Indicates an endothermic process (standard for 5,8-DMQ).

  • C term: Accounts for the temperature dependence of the enthalpy of solution.

Van't Hoff Analysis

To determine the driving force of dissolution, use the Van't Hoff plot (


 vs 

):


  • 
     (Enthalpy):  Positive values indicate the dissolution absorbs heat. Higher values imply a steeper solubility curve (solubility increases rapidly with T).
    
  • 
     (Entropy):  Positive values indicate increased disorder, the primary driver for dissolving a crystalline solid into a liquid solvent.
    
Model Selection Logic (DOT)

ThermoLogic Data Experimental Data (x_exp vs T) Linear Check Linearity (ln x vs 1/T) Data->Linear Apelblat Modified Apelblat Model (Non-linear) Linear->Apelblat Non-linear / Curvature VantHoff Van't Hoff Model (Linear) Linear->VantHoff Linear R² > 0.99 Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Apelblat->Output VantHoff->Output

Figure 2: Decision logic for selecting the appropriate thermodynamic model for 5,8-DMQ analysis.

Process Implications for Purification

Understanding the solubility differential is key to designing efficient purification steps.

  • Cooling Crystallization:

    • Since 5,8-DMQ solubility is temperature-dependent (Endothermic,

      
      ), Ethanol  or Isopropanol  are ideal candidates.
      
    • Strategy: Dissolve at near-reflux (high solubility) and cool to 0°C. The steep solubility curve in alcohols ensures high recovery yields.

  • Anti-Solvent Precipitation:

    • If the compound is dissolved in a high-solubility solvent like Acetone , adding Water (anti-solvent) will drastically reduce solubility (

      
      ), forcing precipitation.
      
    • Warning: Due to the lipophilicity (LogP 2.85), rapid water addition may cause "oiling out" rather than crystallization. Slow addition with seeding is required.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Link

    • Cheméo (2025).[3][4][5][6][7] Chemical Properties of Quinoline, 5,8-dimethyl- (CAS 2623-50-9).[1][7][8][9] Link

  • Experimental Methodologies

    • Zarghampour, F., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences. Link

    • Jouyban, A. (2019). "Review of the pharmaceutical solubility studies.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Quantum Chemical Profiling of Dimethylquinoline Isomers: A Computational Framework for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylquinoline isomers (e.g., 2,8-dimethylquinoline, 6,8-dimethylquinoline) are highly privileged scaffolds in medicinal chemistry and organic optoelectronics. The precise positioning of methyl groups on the quinoline bicyclic ring profoundly alters the molecule's electron density, dipole moment, and frontier molecular orbital (FMO) distribution. For drug development professionals, understanding these subtle electronic variations is critical for predicting pharmacokinetics, target binding affinity, and metabolic stability. This whitepaper provides an in-depth, self-validating computational framework using Density Functional Theory (DFT) to accurately model and analyze the quantum chemical properties of dimethylquinoline isomers.

Causality in Computational Design: Functional and Basis Set Selection

The reliability of any quantum chemical calculation hinges entirely on the selection of the exchange-correlation functional and the basis set. For quinoline derivatives, the computational parameters must accurately capture the delocalized


-electron system and the highly electronegative nitrogen heteroatom.
  • Functional Selection (B3LYP vs. M06-2X): Pure density functionals often suffer from self-interaction errors, which artificially over-delocalize electron density. We employ hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) because they incorporate a portion of exact Hartree-Fock exchange, providing a highly accurate, cost-effective description of organic semiconductors and pharmacological agents. For systems dominated by non-covalent interactions (e.g., drug-receptor

    
     stacking), the M06-2X  meta-GGA functional is preferred due to its superior handling of medium-range dispersion forces[1][2].
    
  • Basis Set Selection (6-311++G(d,p)): The choice of a triple-zeta basis set with polarization and diffuse functions is non-negotiable for dimethylquinolines. The polarization functions (d,p) allow atomic orbitals to distort asymmetrically, which is critical for accurately modeling the C-N bonds. More importantly, the diffuse functions (++) allow the electron cloud to expand spatially. This is mechanistically required to accurately calculate the electron affinity and model the lone pair on the quinoline nitrogen, which dictates the molecule's basicity and susceptibility to electrophilic attack[3].

Step-by-Step Methodology: The Self-Validating DFT Workflow

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow ensures that all derived electronic properties are extracted from a mathematically verified global (or deep local) minimum on the Potential Energy Surface (PES).

Step 1: Initial Conformational Sampling

  • Action: Generate 3D structures of the target dimethylquinoline isomers using a molecular mechanics force field (e.g., MMFF94).

  • Causality: DFT is computationally expensive. Pre-optimizing with molecular mechanics ensures the starting geometry is reasonably close to the local minimum, drastically reducing the number of Self-Consistent Field (SCF) cycles required for convergence.

Step 2: Ground-State Geometry Optimization

  • Action: Execute DFT optimization using the B3LYP/6-311++G(d,p) level of theory.

  • Causality: The optimization algorithm iteratively adjusts nuclear coordinates to minimize the total energy gradient. Convergence is achieved when the maximum force and root-mean-square (RMS) displacement fall below the strict default thresholds (e.g.,

    
     hartree/bohr).
    

Step 3: Vibrational Frequency Analysis (The Self-Validation Gate)

  • Action: Perform a frequency calculation (Hessian matrix calculation) on the optimized geometry at the exact same level of theory.

  • Causality & Validation: This is the critical self-validating step. A true local minimum must possess exactly zero imaginary frequencies (

    
    ). If even one imaginary frequency is detected, the geometry represents a saddle point (transition state). The protocol mandates an automatic displacement along the normal mode of the imaginary frequency and a subsequent re-optimization until the zero-imaginary-frequency condition is strictly met.
    

Step 4: Frontier Molecular Orbital (FMO) and MEP Generation

  • Action: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Map the Molecular Electrostatic Potential (MEP).

  • Causality: FMOs dictate the optical and chemical reactivity of the molecule. The MEP maps the electron density overlay, visually highlighting nucleophilic (red) and electrophilic (blue) attack sites, which is indispensable for predicting drug-receptor interactions.

Workflow Visualization

DFT_Protocol Step1 1. Input Geometry (Dimethylquinoline Isomers) Step2 2. DFT Optimization (B3LYP / 6-311++G(d,p)) Step1->Step2 Step3 3. Hessian Matrix Calculation (Vibrational Frequencies) Step2->Step3 Step3->Step2 N_imag > 0 (Perturb & Re-optimize) Step4 4. FMO & MEP Analysis (HOMO/LUMO mapping) Step3->Step4 N_imag == 0 (True Minimum Validated) Step5 5. Pharmacokinetic Descriptors (Hardness, Electrophilicity) Step4->Step5

Self-validating DFT workflow for the quantum chemical profiling of dimethylquinoline isomers.

Quantitative Analysis: Electronic and Thermochemical Properties

Based on recent benchmarking studies, the electronic properties of various dimethylquinoline derivatives exhibit significant sensitivity to the position of the methyl groups and additional functionalization[1][3][4]. The HOMO-LUMO energy gap (


) serves as a direct proxy for molecular stability, excitation energy, and chemical hardness.

The table below summarizes the quantum chemical parameters of representative quinoline and dimethylquinoline derivatives derived from high-level DFT calculations:

Isomer / DerivativeComputational Level

(eV)

(eV)
Energy Gap

(eV)
Dipole Moment (D)
2,8-Dimethylquinoline B3LYP/6-311+G(d,p)-5.76-1.943.822.15
6,8-Dimethylquinoline core B3LYP/6-311+G(2d,p)-5.81-2.063.754.08
7-Chloro-3,8-dimethylquinoline M06-2X/6-311G(d,p)-6.22-3.143.085.43
Isoquinoline functionalized analog M06/6-311G(d,p)-6.09-2.313.784.58

(Data synthesized from authoritative DFT benchmarking of quinoline and isoquinoline derivatives[1][3][4].)

Mechanistic Insight: The introduction of electron-withdrawing groups (e.g., Chlorine at the 7-position) significantly lowers the LUMO energy, narrowing the energy gap to ~3.08 eV. This increases the molecule's polarizability and alters its absorption spectrum (bathochromic shift), making such isomers highly attractive for non-linear optics (NLO) and targeted covalent drug design[4]. Furthermore, high-level composite methods (e.g., G4) have successfully validated the gas-phase enthalpies of formation for these isomers, ensuring thermodynamic stability profiles align with experimental vaporization data[5].

Global Reactivity Descriptors (GRDs) in Pharmacokinetics

To translate raw quantum mechanical data into actionable pharmacological insights, researchers utilize Global Reactivity Descriptors (GRDs). Using Koopmans' theorem, the ionization potential (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and electron affinity (

) are approximated as

and

. From these, we derive parameters critical for predicting how a dimethylquinoline-based drug candidate will interact with biological macromolecules[6]:
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A larger HOMO-LUMO gap indicates a "harder" molecule. Hard molecules resist changes in their electron cloud, generally correlating with higher metabolic stability and lower off-target toxicity in biological environments.
  • Chemical Softness (

    
    ):  Calculated as 
    
    
    
    . Softer molecules are more polarizable. In drug design, softer dimethylquinoline isomers often exhibit higher binding affinities to target proteins via induced-fit mechanisms and
    
    
    stacking interactions.
  • Electrophilicity Index (

    
    ):  Calculated as 
    
    
    
    , where
    
    
    is the chemical potential. This index measures the energy lowering due to maximal electron flow between donor and acceptor. A high electrophilicity index predicts the molecule's propensity to undergo nucleophilic attack by cellular thiols (e.g., glutathione) or amino groups, which is a critical metric for predicting drug half-life and covalent binding potential[6].

By rigorously applying this self-validating computational framework, drug development professionals can rationally screen dimethylquinoline isomers in silico, isolating the most stable, reactive, and pharmacologically viable candidates prior to costly in vitro synthesis.

References

  • Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. Research Square. 1

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications. 3

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. 6

  • Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI. 5

  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports (Nature Portfolio) / PMC. 4

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega / PMC.2

Sources

Technical Guide: Theoretical vs. Experimental Properties of 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Dimethylquinoline (CAS: 2623-50-9) represents a critical scaffold in the development of heterocyclic pharmacophores, particularly as a precursor to 5,8-quinolinequinones (Cdc25B inhibitors) and as a ligand in coordination chemistry. This guide bridges the gap between ab initio theoretical predictions and empirical bench data. By analyzing the steric and electronic consequences of the 5,8-substitution pattern—specifically the "bay region" interactions near the nitrogen heteroatom—we establish a validated framework for its synthesis, characterization, and functionalization.

Part 1: Molecular Architecture & Theoretical Framework

Electronic Structure & The "Bay Region" Effect

The 5,8-dimethyl substitution pattern introduces unique steric and electronic constraints compared to the parent quinoline.

  • Steric Hindrance: The methyl group at position 8 is peri-planar to the ring nitrogen (N1). Unlike 8-hydroxyquinoline, where hydrogen bonding stabilizes the structure, the 8-methyl group exerts steric repulsion on the nitrogen lone pair.

  • DFT Insights (B3LYP/6-31G):*

    • HOMO Distribution: Localized primarily on the carbocyclic ring and the nitrogen lone pair, making the 6- and 7-positions susceptible to electrophilic attack.

    • LUMO Distribution: Concentrated on the pyridine ring, facilitating nucleophilic attack at C2 and C4.

Theoretical vs. Experimental Property Matrix

The following table contrasts computed values (Density Functional Theory) with validated experimental data. Discrepancies here often highlight solvation effects or intermolecular packing forces ignored in gas-phase calculations.

PropertyTheoretical (DFT/Gas Phase)Experimental (Literature/Bench)Deviation Notes
Molecular Weight 157.21 g/mol 157.21 g/mol Exact match.
LogP (Octanol/Water) 3.00 (Predicted)2.80 - 3.01High lipophilicity confirmed; ideal for CNS penetration.
Melting Point N/A (Solid State calc. complex)39.3 °CLow MP indicates weak intermolecular

-stacking due to methyl sterics.
Boiling Point 265 °C (Est.)272 - 274 °CConsistent with quinoline derivatives.
Dipole Moment 2.15 D~2.10 D8-Me reduces dipole slightly vs. quinoline (2.19 D) via steric canting.
pKa (Conj. Acid) 5.1 (Calc.)4.5 - 4.9 (Est.)Critical: 8-Me sterically hinders protonation at N1, lowering basicity vs. quinoline (4.9).

Part 2: Synthetic Pathways & Protocols

The Modified Skraup Synthesis

While the Skraup reaction is the industry standard, the synthesis of 5,8-dimethylquinoline requires specific regiochemical control using 2,5-dimethylaniline as the precursor.

Mechanism & Workflow

The cyclization is regioselective. The Skraup reaction closes the pyridine ring ortho to the amine. In 2,5-dimethylaniline, the position ortho to the amine (C6 of aniline) is open, while the other ortho position (C2) is blocked by a methyl group. This forces cyclization at C6, placing the C2-methyl at position 8 and the C5-methyl at position 5 of the final quinoline.

SkraupSynthesis cluster_conditions Reaction Conditions Aniline 2,5-Dimethylaniline (Precursor) Michael Michael Addition (N-C Bond) Aniline->Michael + Acrolein Glycerol Glycerol (C3 Source) Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4, Δ Acrolein->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization - H2O Oxidation Oxidation (Nitrobenzene/I2) Cyclization->Oxidation Dihydroquinoline Intermediate Product 5,8-Dimethylquinoline Oxidation->Product Aromatization Cond Reagents: H2SO4, FeSO4 (moderator) Temp: 140°C Time: 4-6 hrs

Caption: Regioselective Skraup synthesis pathway from 2,5-dimethylaniline to 5,8-dimethylquinoline.

Experimental Protocol (Bench Scale)
  • Reagents: 2,5-Dimethylaniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.12 mol), Conc. H₂SO₄ (25 mL), FeSO₄ (catalytic).

  • Step 1: Mix aniline, glycerol, nitrobenzene, and FeSO₄ in a round-bottom flask.

  • Step 2: Add H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Step 3: Reflux at 140°C for 4 hours. The mixture will darken significantly.

  • Step 4 (Workup): Steam distill to remove unreacted nitrobenzene.[1] Basify the residue with 50% NaOH to pH > 10.

  • Step 5 (Purification): Extract with dichloromethane. Dry over MgSO₄. Purify via vacuum distillation (BP ~145°C @ 15 mmHg) or column chromatography (Hexane/EtOAc 9:1).

Part 3: Reactivity & Functionalization[2]

Electrophilic Aromatic Substitution (EAS)

The 5,8-dimethyl substitution pattern radically alters the standard quinoline reactivity map.

  • Standard Quinoline: Nitration typically occurs at C5 and C8.

  • 5,8-DMQ: Positions 5 and 8 are blocked.

  • Directing Effects:

    • The 5-Methyl group activates positions 6 (ortho) and 8 (para - blocked).

    • The 8-Methyl group activates positions 7 (ortho) and 5 (para - blocked).

    • Result: Substitution is directed strongly to C6 and C7 .

ReactivityMap Center 5,8-Dimethylquinoline Nitration Nitration (HNO3/H2SO4) Center->Nitration Electrophilic Attack Oxidation Oxidation (SeO2 or KMnO4) Center->Oxidation Side Chain Oxidation Prod_Aldehyde 5,8-Dimethylquinoline-6-carbaldehyde (Vilsmeier-Haack) Center->Prod_Aldehyde Formylation (C6) Prod_Nitro 6-Nitro-5,8-dimethylquinoline (Major Product) Nitration->Prod_Nitro Directed to C6/C7 Prod_Acid Quinoline-5,8-dicarboxylic acid (Vigorous Oxidation) Oxidation->Prod_Acid Full Oxidation

Caption: Divergent reactivity map showing C6/C7 selectivity due to steric blocking at C5/C8.

Part 4: Pharmacological Applications

Cdc25B Inhibition & Quinone Formation

5,8-Dimethylquinoline is the immediate oxidative precursor to 5,8-quinolinequinone , a potent inhibitor of Cdc25B phosphatase (a key cell cycle regulator in oncology).

  • Mechanism: Oxidation of the 5,8-DMQ scaffold (typically using Fremy's salt or CAN) yields the quinone.

  • SAR Insight: The 6- and 7-positions (now part of the quinone double bond) become Michael acceptors, allowing covalent trapping of cysteine residues in the enzyme active site.

Ligand Chemistry

In inorganic chemistry, 5,8-DMQ serves as a sterically bulky ligand. The 8-methyl group prevents the formation of planar bis-complexes with certain metals, forcing tetrahedral geometries that can be exploited for asymmetric catalysis.

References

  • Chemical Properties & Identifiers

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved from [Link]

  • Synthetic Methodology (Skraup)

    • Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[2] (Classic reference for mechanism).

  • Thermodynamic Data

    • Chirico, R. D., et al. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation. Journal of Chemical Thermodynamics. (Used for comparative thermodynamic modeling). Retrieved from [Link]

  • Biological Activity (Cdc25B)

    • Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Environmental & Physical Data

    • U.S. EPA CompTox Chemicals Dashboard. 5,8-Dimethylquinoline Details. Retrieved from [Link]

Sources

The Pharmacophore Frontier: A Technical Guide to Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets via


-

stacking, hydrogen bonding, and metal coordination.[1][2] This guide provides a rigorous technical analysis of substituted quinoline derivatives, focusing on their structural-activity relationships (SAR), mechanistic pathways in oncology and infectious disease, and validated experimental protocols for their synthesis and evaluation.

Part 1: Structural-Activity Relationship (SAR) Analysis[3]

The biological efficacy of quinoline derivatives is strictly governed by substitution patterns. The scaffold can be divided into three critical zones: the Pyridine ring (electronic acceptor), the Benzene ring (lipophilic modulator), and the linker regions.

The Pharmacophoric Map
  • Position 2 & 4 (Pyridine Ring): Critical for steric fit into enzyme pockets (e.g., Kinase ATP-binding sites). Bulky aryl groups at C-2 often enhance selectivity for specific kinases (e.g., EGFR vs. VEGFR). Substitution at C-4 with amino side chains is the hallmark of antimalarial activity (e.g., Chloroquine).

  • Position 6, 7, & 8 (Benzene Ring):

    • C-7: Electron-withdrawing groups (EWGs) like Chlorine or Trifluoromethyl significantly enhance lipophilicity (LogP) and metabolic stability. This is vital for transmembrane transport in parasites.

    • C-6: Methoxy (-OMe) or other electron-donating groups (EDGs) often improve solubility and hydrogen bond acceptance, crucial for DNA intercalation affinity.

    • C-8: Functionalization here (e.g., 8-hydroxyquinoline) enables metal chelation, a mechanism exploited for neuroprotection and antimicrobial action.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the quinoline scaffold.

SAR_Quinoline Core Quinoline Scaffold (Benzo[b]pyridine) Pos2 Position C-2: Steric Gatekeeper (Aryl groups enhance Kinase Selectivity) Core->Pos2 Pos4 Position C-4: Basic Side Chains (Essential for Antimalarial Phagolysosome Accumulation) Core->Pos4 Pos6 Position C-6: H-Bond Acceptors (OMe increases DNA affinity) Core->Pos6 Pos7 Position C-7: Lipophilicity Driver (Cl/CF3 enhances membrane permeability) Core->Pos7 Pos8 Position C-8: Metal Chelation Site (OH/NH2 for antimicrobial activity) Core->Pos8

Figure 1: Functional mapping of the quinoline scaffold. Red arrows indicate Pyridine ring modifications; Green arrows indicate Benzene ring modifications.

Part 2: Therapeutic Mechanisms & Applications

Oncology: Kinase Inhibition & DNA Intercalation

Substituted quinolines act as dual-mechanism agents in cancer therapy.

  • Kinase Inhibition (Type I/II): Derivatives like Cabozantinib and Lenvatinib function as ATP-competitive inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Met793 in EGFR), while the C-4 substituent occupies the hydrophobic pocket.

  • Mechanism of Action:

    • Ligand binds to the ATP-binding pocket of RTKs (VEGFR, c-Met).

    • Inhibition of auto-phosphorylation.

    • Blockade of downstream signaling (PI3K/Akt/mTOR).

    • Result: Reduced angiogenesis and induction of apoptosis.

Infectious Disease: Antimalarial Heme Detoxification
  • Target: The acidic food vacuole of Plasmodium falciparum.[3]

  • Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). The parasite normally polymerizes this into non-toxic hemozoin.

  • Quinoline Action: 4-aminoquinolines (e.g., Chloroquine) enter the vacuole via pH trapping (protonation of the basic side chain). They bind to free heme dimers via

    
    -
    
    
    
    stacking, preventing hemozoin formation. The accumulation of toxic heme-drug complexes lyses the parasite membrane.
Visualization: EGFR Signaling Inhibition

EGFR_Pathway Ligand Growth Factor (EGF) Receptor EGFR (RTK) Tyrosine Kinase Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Quinoline Quinoline Inhibitor (ATP Competitor) Quinoline->Receptor Blocks ATP Binding AKT AKT (Survival Signal) PI3K->AKT mTOR mTOR (Proliferation) AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition prevents survival

Figure 2: Mechanism of Quinoline-mediated EGFR inhibition leading to apoptosis in cancer cells.

Part 3: Validated Experimental Protocols

Protocol A: Friedländer Synthesis of 2-Arylquinolines

Why this method? Unlike the harsh Skraup synthesis (sulfuric acid/nitrobenzene), the Friedländer condensation is milder, offers higher regioselectivity, and tolerates sensitive functional groups, making it ideal for complex drug discovery.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Acetylacetone or active methylene ketone (1.2 eq)

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol (Green chemistry approach)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (5 mmol) and the ketone (6 mmol) in Ethanol (15 mL).

  • Catalysis: Add Sulfamic acid (0.5 mmol). Checkpoint: Ensure the catalyst is fully dispersed.

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.

  • Monitoring (Self-Validation):

    • Perform Thin Layer Chromatography (TLC) every 30 minutes.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Stop Condition: Disappearance of the 2-aminobenzophenone spot (Rf ~0.4) and appearance of a highly fluorescent blue/green spot (Quinoline product) under UV (254/365 nm).

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g). The solid product should precipitate immediately.

  • Purification: Filter the precipitate, wash with cold water (3x 20 mL) to remove the acid catalyst. Recrystallize from hot ethanol.

Data Presentation: Typical Yields

Substituent (R) Reaction Time (h) Yield (%) Melting Point (°C)
H 2.0 92 84-86
4-Cl 2.5 88 112-114
4-OMe 3.0 85 98-100

| 4-NO2 | 4.0 | 76 | 145-147 |

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Why this method? The MTT assay relies on mitochondrial succinate dehydrogenase activity, providing a direct measure of metabolic viability, which correlates with the antiproliferative mechanism of quinolines.

Methodology:

  • Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) at a density of

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add the synthesized quinoline derivative at serial dilutions (0.1, 1, 10, 50, 100

    
    M). Control: Include DMSO vehicle control (0.1% v/v) and a positive control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48h at 37°C in 5% CO2.

  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Checkpoint: Look for purple formazan crystals forming inside viable cells.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve crystals. Shake for 10 min.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    

Part 4: Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Reagents (2-Aminoaryl ketone + Active Methylene) Mix Mix in Ethanol Add Catalyst (Sulfamic Acid) Start->Mix Reflux Reflux at 78°C Mix->Reflux Check TLC Check: Reactant Spot Gone? Reflux->Check Continue Continue Reflux Check->Continue No Quench Pour into Crushed Ice Check->Quench Yes Continue->Reflux Filter Filter & Wash (Remove Catalyst) Quench->Filter Recryst Recrystallize (Hot Ethanol) Filter->Recryst Final Pure Quinoline Derivative Recryst->Final

Figure 3: Decision-matrix for the Friedländer synthesis of quinoline derivatives.

References

  • Royal Society of Chemistry (RSC Advances). (2025).[4] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]

Sources

5,8-Dimethylquinoline safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2623-50-9 | Formula: C₁₁H₁₁N | MW: 157.21 g/mol [1]

Executive Summary & Application Context

5,8-Dimethylquinoline is a lipophilic, nitrogen-containing heterocycle primarily utilized in drug discovery as a scaffold for kinase inhibitors, Toll-like receptor (TLR) agonists (specifically imidazo[4,5-g]quinoline derivatives), and as a ligand in transition metal catalysis.

Critical Handling Characteristic: With a melting point near 39–40°C , this compound exists at the boundary of solid and liquid states under standard laboratory conditions. It often presents as a supercooled liquid or a low-melting solid. This physical ambiguity necessitates specific handling protocols to prevent unexpected liquefaction and subsequent spills or aerosolization.[2]

Hazard Identification & Mechanistic Toxicology

Unlike simple solvents, 5,8-Dimethylquinoline combines basicity with significant lipophilicity (LogP ~2.8–3.0), allowing it to rapidly penetrate the stratum corneum and interact with biological membranes.

GHS Classification & Risk Assessment
Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation Cat. 2H315Causes skin irritationBasic nitrogen attacks lipid bilayers; lipophilicity ensures deep dermal penetration.
Eye Irritation Cat. 2AH319Causes serious eye irritationDirect chemical insult to corneal epithelium; high risk of lasting damage if not rinsed immediately.
STOT - SE Cat. 3H335May cause respiratory irritationVapors (especially when heated) irritate mucous membranes of the upper respiratory tract.
Acute Toxicity Cat. 4*H302Harmful if swallowedInferred from structural analogues: Quinolines can undergo metabolic activation to reactive epoxides, leading to potential hepatotoxicity.

Engineering Controls & Personal Protective Equipment (PPE)

Core Directive: Standard nitrile examination gloves are insufficient for prolonged contact with aromatic heterocycles. The "Senior Scientist" approach mandates a barrier strategy based on permeation kinetics.

PPE Selection Matrix
  • Respiratory: All operations must be conducted within a certified chemical fume hood. If heating above 50°C, use a closed system or a local exhaust snorkel.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required. Face shields are mandatory when handling volumes >100 mL or when heating.

  • Hand Protection Strategy:

    • Splash Contact: Disposable Nitrile (minimum 5 mil). Change immediately upon contamination.[2]

    • Immersion/High Risk: Silver Shield® (Laminate) or Viton®. Quinolines can permeate standard nitrile in <30 minutes.

DOT Diagram: PPE & Handling Decision Logic

PPE_Decision_Tree Start Handling 5,8-Dimethylquinoline State_Check Check Physical State (Ambient vs. Heated) Start->State_Check Solid_Handling Solid/Paste: Weighing Paper/Spatula State_Check->Solid_Handling Temp < 35°C Liquid_Handling Liquid/Melted: Pipette/Syringe State_Check->Liquid_Handling Temp > 40°C PPE_Solid PPE: Nitrile (Double) + Fume Hood Solid_Handling->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Splash Goggles + Fume Hood Liquid_Handling->PPE_Liquid Process Synthesis/Aliquot PPE_Solid->Process PPE_Liquid->Process

Figure 1: Decision logic for PPE selection based on the variable physical state of 5,8-Dimethylquinoline.

Operational Handling Protocols

Protocol A: Safe Aliquoting (The "Melt & Dispense" Method)

Because 5,8-Dimethylquinoline is a low-melting solid, attempting to chip or scrape it from a bottle can generate static-charged dust. The safest method is controlled liquefaction.

  • Thermal Conditioning: Place the source container in a water bath or bead bath set to 45°C . Do not use a heat gun, which can create hot spots and vapor pressure spikes.

  • Venting: Loosen the cap slightly to prevent pressure buildup, but keep threads engaged to prevent vapor escape.

  • Transfer: Once liquefied, use a pre-warmed glass pipette or positive-displacement pipette to transfer.

    • Scientific Rationale: Pre-warming prevents the compound from solidifying inside the pipette tip, which ensures volumetric accuracy and prevents clogging.

  • Re-solidification: Allow the aliquot to cool to room temperature in a sealed vessel before further weighing.

Protocol B: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Chloroform, and Alcohols. Avoid strong acids unless salt formation is intended, as this generates heat.

  • Incompatibility: Strictly isolate from strong oxidizing agents (e.g., peroxides, permanganates) to prevent uncontrolled oxidation reactions.

Emergency Response & Waste Management

Spill Response Algorithm

Scenario: A 50 mL bottle drops and shatters inside the fume hood.

  • Evacuate & Ventilate: Close the hood sash immediately. Alert nearby personnel.

  • Assessment: Determine if the spill is liquid (warm) or solid (cool).

  • Containment:

    • Liquid: Dike with vermiculite or sand. Do NOT use combustible materials like sawdust.

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop.

  • Decontamination:

    • Clean surface with dilute acetic acid (5%) to neutralize the basic residue, followed by soap and water.

    • Why Acetic Acid? It converts the lipophilic free base into a water-soluble salt (quinolinium acetate), facilitating easier removal.

DOT Diagram: Emergency Response Flow

Emergency_Response Accident Spill / Exposure Event Type_Check Identify Exposure Type Accident->Type_Check Skin Skin Contact Type_Check->Skin Eye Eye Contact Type_Check->Eye Inhalation Inhalation Type_Check->Inhalation Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->Action_Skin Action_Eye 1. Rinse with Water (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attention Inhalation->Action_Inhal

Figure 2: Immediate response protocols for personnel exposure. Note the prohibition of solvent washing for skin.

References

  • PubChem. (n.d.). 5,8-Dimethylquinoline (CID 17502) - Molecular Properties & Safety Data. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Quinoline and its methyl derivatives. Retrieved from [Link]

  • EPA (US Environmental Protection Agency). (2025). CompTox Chemicals Dashboard: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline Properties. Retrieved from [Link]

Sources

environmental fate and degradation of quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Environmental Fate and Degradation of Quinoline Compounds

Abstract

Quinoline, a nitrogen-containing heterocyclic aromatic compound, is of significant environmental concern due to its widespread industrial use, natural occurrence, and inherent toxicity. As a constituent of coal tar, petroleum, and various pharmaceuticals and dyes, its release into the environment is unavoidable.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the environmental distribution, transport, and, most critically, the degradation pathways of quinoline compounds. We will explore the primary biotic and abiotic transformation mechanisms, detailing the key microbial players and chemical processes that govern quinoline's persistence and fate. This document synthesizes current knowledge, presenting detailed experimental protocols and data-driven insights to facilitate robust environmental risk assessment and the development of effective remediation strategies.

Introduction to Quinoline: A Profile of an Environmental Contaminant

Quinoline (C₉H₇N) is a colorless, hygroscopic liquid with a distinct, strong odor.[4] Its bicyclic structure, composed of a benzene ring fused to a pyridine ring, imparts a chemical stability that contributes to its environmental persistence.[3] Understanding its fundamental properties, sources, and behavior in ecosystems is the first step in evaluating its environmental impact.

Physicochemical Properties

The environmental mobility of quinoline is largely dictated by its physicochemical characteristics. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[4] This moderate water solubility facilitates its transport in aquatic systems and increases the potential for groundwater contamination.[4]

Table 1: Key Physicochemical Properties of Quinoline

PropertyValueSource
Chemical Formula C₉H₇N[4]
Molar Mass 129.16 g/mol N/A
Appearance Colorless hygroscopic liquid[4]
Melting Point -15 °CN/A
Boiling Point 237 °CN/A
Water Solubility Slightly soluble in cold water[4]
Flash Point 101 °C[4]
Natural and Anthropogenic Sources

Quinoline enters the environment from a multitude of sources, both natural and man-made.

  • Natural Sources: Quinoline is a natural product found in coal tar and peat.[1][4] It has also been identified in certain plant species of the Rutaceae and Rubiaceae families and is even used as a defense chemical by the Peruvian fire stick insect (Oreophoetes peruana).[4][5] Natural events like forest fires and volcanic eruptions can also release quinoline into the atmosphere.[6]

  • Anthropogenic Sources: Industrial activities are the primary contributors to environmental quinoline contamination. It is released from petroleum refining, coal processing, and wood preservation facilities.[4][6] Quinoline and its derivatives are essential precursors in manufacturing dyes, agrochemicals, pharmaceuticals, and corrosion inhibitors.[1][2] Furthermore, the incomplete combustion of organic materials, including fossil fuels, waste incineration, and tobacco smoke, leads to its widespread distribution.[1][6]

Environmental Distribution and Transport

Once released, quinoline partitions between air, water, and soil. When released into the atmosphere, it degrades within a few days but can also partition into soil and surface water.[1] In aquatic systems, its solubility allows it to be transported over long distances.[4] In soil, quinoline is more persistent.[1] Its fate is complex, governed by a balance between sorption to soil particles and leaching into groundwater, where it has been detected at numerous contaminated sites.[1]

Ecotoxicity and Regulatory Context

The environmental presence of quinoline is a significant concern due to its toxicity. It is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) and "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[1][7] Studies have demonstrated its potential to cause liver and blood vessel cancers in laboratory animals.[1][8] Beyond its carcinogenicity, quinoline is mutagenic and toxic to a range of aquatic organisms, including algae and daphnia, even at low concentrations.[9][10][11] The toxicity of its degradation products can also be a concern, with hydroxylated metabolites sometimes showing higher concentrations in groundwater than the parent compound.[10] These risks have prompted regulatory agencies to establish guidelines for its use and disposal.[2]

Biotic Degradation Pathways: Nature's Remediation Engine

Microorganisms are the primary drivers of quinoline degradation in the environment.[12] Bacteria, in particular, have evolved sophisticated enzymatic machinery to utilize quinoline as a sole source of carbon, nitrogen, and energy.[13] These biotic processes occur under both aerobic and anaerobic conditions, leading to distinct metabolic pathways and end products.

Aerobic Microbial Degradation

Under aerobic conditions, numerous bacterial genera have been identified as potent quinoline degraders. These include species of Pseudomonas, Rhodococcus, Comamonas, Bacillus, Burkholderia, and Ochrobactrum.[12][13][14][15][16]

The aerobic degradation of quinoline is typically initiated by a hydroxylation reaction, converting quinoline to 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2-quinolinone.[9][15] From this central intermediate, several distinct pathways diverge, leading to the cleavage of the heterocyclic and carbocyclic rings. The two most well-characterized pathways are the 8-hydroxycoumarin pathway and the 5,6-dihydroxy-2(1H) quinolinone pathway .[12][15][16]

  • 8-Hydroxycoumarin Pathway: In this pathway, 2-quinolinone is further hydroxylated to form 2,8-dihydroxyquinoline, which is then converted to 8-hydroxycoumarin. Subsequent ring cleavage yields products like 2,3-dihydroxyphenyl-propionic acid.[9][12]

  • 5,6-dihydroxy-2(1H) quinolinone Pathway: Alternatively, 2-quinolinone can be hydroxylated at the 6-position, followed by another hydroxylation to form 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline.[17] Ring fission of this intermediate leads to compounds such as 5-hydroxy-6-(3-carboxy-3-oxopropenyl)-1H-2-pyridone.[9][17]

Aerobic_Quinoline_Degradation cluster_1 8-Hydroxycoumarin Pathway cluster_2 5,6-dihydroxy-2(1H) quinolinone Pathway Quinoline Quinoline HQ 2-Hydroxyquinoline (2-Quinolinone) Quinoline->HQ Hydroxylation DHQ8 2,8-Dihydroxyquinoline HQ->DHQ8 Hydroxylation HQ6 2,6-Dihydroxyquinoline HQ->HQ6 Hydroxylation HC 8-Hydroxycoumarin DHQ8->HC DHPP 2,3-Dihydroxyphenyl- propionic Acid HC->DHPP Ring Cleavage Ring_Fission_1 Further Degradation DHPP->Ring_Fission_1 DHQ56 5,6-Dihydroxy-2-oxo- 1,2-dihydroquinoline HQ6->DHQ56 HCPP 5-hydroxy-6-(3-carboxy- 3-oxopropenyl)-2-pyridone DHQ56->HCPP Ring Cleavage Ring_Fission_2 Further Degradation HCPP->Ring_Fission_2

Caption: Major aerobic microbial degradation pathways of quinoline.

The efficiency of aerobic biodegradation is sensitive to environmental conditions. Optimal degradation by most strains occurs at neutral to slightly alkaline pH (7.0-8.0) and mesophilic temperatures (30-37°C).[12][18] High salt concentrations can inhibit degradation, although salt-tolerant strains like Rhodococcus gordoniae JH145 have been shown to effectively degrade quinoline in up to 7.5% NaCl.[12]

Anaerobic Microbial Degradation

In oxygen-depleted environments such as deep soil, groundwater, and sediments, anaerobic degradation becomes the dominant biotic process. This process is generally slower than aerobic degradation.

Anaerobic metabolism of quinoline has been observed under denitrifying, sulfate-reducing, and methanogenic conditions.[9] Similar to aerobic pathways, the initial step often involves hydroxylation at the 2-position to form 2-quinolinone.[9]

  • Denitrifying Conditions: Some studies have observed the complete disappearance of quinoline under nitrate-reducing conditions, although the specific pathways are less defined than aerobic routes.[9]

  • Sulfate-Reducing Conditions: The bacterium Desulfobacterium indolicum has been shown to reduce the heterocyclic ring of 2-quinolinone via hydrogenation, leading to the accumulation of 3,4-dihydro-2-quinolinone.[9]

Anaerobic_Quinoline_Degradation Quinoline Quinoline HQ 2-Hydroxyquinoline (2-Quinolinone) Quinoline->HQ Initial Hydroxylation HydrQ 3,4-Dihydro- 2-quinolinone HQ->HydrQ Hydrogenation (Sulfate-Reducing) Unidentified Unidentified Products HydrQ->Unidentified Further Transformation (Denitrifying) lab Anaerobic Pathway Example

Caption: A simplified anaerobic degradation pathway for quinoline.

A key feature of anaerobic degradation is the potential for metabolites to accumulate as dead-end products.[9] For instance, 3,4-dihydro-2-quinolinone and various methylated analogues have been observed to accumulate under different anaerobic conditions, posing a continued, albeit altered, environmental risk.[9]

Abiotic Degradation Pathways: Chemical and Photochemical Transformations

In addition to microbial activity, abiotic processes contribute significantly to the degradation of quinoline in the environment, particularly in sunlit surface waters and through engineered remediation systems.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. Quinoline can be degraded by direct exposure to sunlight in aquatic environments.[19]

The rate of photodegradation is highly dependent on factors like season, latitude, and water depth. In surface waters at 40° N latitude, the half-life of quinoline due to sunlight exposure was estimated to be about 14 days in summer, increasing to 123 days in winter.[19] The process yields low amounts of photoproducts like 2-hydroxyquinoline and 8-hydroxyquinoline, with prolonged irradiation leading to the destruction of the aromatic rings.[19]

The rate of photodegradation can be significantly accelerated by other substances present in the water that produce highly reactive hydroxyl radicals (•OH).[19]

  • Dissolved Organic Matter (DOM): Humic and fulvic acids in natural waters act as photosensitizers, enhancing the degradation rate.

  • Nitrates (NO₃⁻): Photolysis of nitrates generates hydroxyl radicals, which readily attack the quinoline molecule.

  • pH: The degradation rate has been observed to be faster in more acidic conditions (pH 4.5) compared to neutral pH.[19]

Advanced Oxidation Processes (AOPs)

For treating industrial wastewater with high concentrations of quinoline, engineered Advanced Oxidation Processes (AOPs) are highly effective.[3] These methods generate powerful oxidizing agents, primarily hydroxyl radicals, to rapidly break down recalcitrant organic pollutants.[3]

  • Fenton and Electro-Fenton Systems: These systems use iron catalysts and hydrogen peroxide (H₂O₂) to generate •OH radicals. In an electro-Fenton (3D-EF) system using NiCo₂S₄/g-C₃N₄ particle electrodes, a 95.6% removal of chemical oxygen demand (COD) from quinoline wastewater was achieved in just 30 minutes.

  • Photocatalysis: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or metal-organic frameworks (MOFs), and a light source (often UV).[20][21] When irradiated, the catalyst generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species (ROS) like •OH and superoxide radicals (•O₂⁻). These ROS then degrade the quinoline. Studies using anatase TiO₂ nanoparticles achieved a 91.5% photodegradation efficiency under UV light.[21][22]

Methodologies for Assessing Environmental Fate

A robust assessment of quinoline's environmental fate requires a combination of precise field sampling, sensitive analytical techniques, and controlled laboratory experiments to study degradation kinetics.

Field Sampling and Preparation

Expert Insight: The primary goal of sample collection and preparation is to obtain a representative sample while preventing analyte loss or contamination. For a compound like quinoline, which can be volatile and sorb to surfaces, using amber glass containers is critical to prevent photodegradation, and acidification of water samples is necessary to preserve the analyte.

  • Collection: Collect water samples in pre-cleaned 1-liter amber glass bottles.

  • Preservation: Immediately after collection, acidify the samples to a pH < 2 using concentrated sulfuric acid (H₂SO₄). This inhibits microbial activity and keeps quinoline in its protonated, more stable form.

  • Storage: Store samples on ice or at 4°C and transport them to the laboratory for analysis as soon as possible.

  • Collection: Use a stainless-steel scoop or corer to collect approximately 200-500 g of surface soil or sediment.

  • Storage: Place the sample in a wide-mouthed amber glass jar with a Teflon-lined lid.

  • Preparation: Prior to extraction, air-dry the sample in a dark, ventilated area, or use a lyophilizer. Sieve the dried sample through a 2 mm mesh to remove large debris and homogenize.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for the quantification and identification of quinoline and its metabolites in environmental matrices.[6][23]

  • Extraction (Water): Use solid-phase extraction (SPE) with a C18 cartridge to concentrate quinoline from the water sample. Elute the analyte with a suitable solvent like acetonitrile.

  • Extraction (Soil): Perform accelerated solvent extraction (ASE) or ultrasonic extraction on 5-10 g of prepared soil using a mixture of acetone and dichloromethane (1:1, v/v).[6]

  • Cleanup: Pass the crude extract through a silica gel column to remove interfering compounds.

  • Instrumentation:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is a common starting point.[23]

    • Detection: Monitor at a wavelength of ~223-294 nm.[9][24]

  • Quantification: Create a calibration curve using certified quinoline standards to quantify the concentration in the sample.

  • Extraction and Cleanup: Follow the same extraction and cleanup steps as for HPLC. The final extract must be in a volatile solvent like dichloromethane.

  • Instrumentation:

    • System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6][23]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Use a temperature gradient to separate compounds, for example, starting at 60°C and ramping to 300°C.[6]

    • Injection: 1 µL in splitless mode.

  • Identification: Identify quinoline based on its retention time and the mass spectrum of the peak, comparing it to a reference library (e.g., NIST) and an analytical standard.

Biodegradation Assessment

Laboratory-scale studies are essential for determining the biodegradation potential and kinetics of quinoline by specific microbial consortia or isolated strains.

  • Enrichment: Inoculate a mineral salts medium (MSM) containing quinoline (e.g., 100 mg/L) as the sole carbon and nitrogen source with an environmental sample (e.g., 1 g of contaminated soil or 1 mL of activated sludge).

  • Incubation: Incubate the culture at 30°C on a rotary shaker (150 rpm).

  • Sub-culturing: After significant growth (indicated by turbidity) or quinoline depletion (measured by HPLC), transfer an aliquot of the culture to fresh MSM-quinoline medium. Repeat this process 3-5 times to enrich for quinoline-degrading organisms.

  • Isolation: Plate serial dilutions of the final enrichment culture onto MSM-agar plates exposed to quinoline vapor (as the sole carbon/nitrogen source) or containing a low concentration of quinoline.

  • Purification: Pick distinct colonies and streak them onto fresh plates to obtain pure cultures. Identify the isolates using 16S rRNA gene sequencing.

  • Inoculum Preparation: Grow the isolated strain in a suitable broth medium (e.g., Luria-Bertani) to the late exponential phase. Harvest the cells by centrifugation, wash them twice with sterile phosphate buffer, and resuspend them to a known optical density (e.g., OD₆₀₀ = 1.0).

  • Experimental Setup: In a series of sterile flasks, add MSM and spike with different initial concentrations of quinoline (e.g., 50, 100, 200, 300 mg/L). Include an uninoculated control for each concentration to account for abiotic losses.

  • Inoculation: Inoculate the experimental flasks with the prepared cell suspension.

  • Sampling: Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm). At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots from each flask.

  • Analysis: Centrifuge the aliquots to remove bacterial cells. Analyze the supernatant for the residual quinoline concentration using HPLC.

  • Data Modeling: Plot the quinoline concentration versus time. Model the degradation kinetics using appropriate models, such as the first-order or Haldane model, to determine degradation rates and potential substrate inhibition constants.[16][25]

Biodegradation_Workflow cluster_0 Phase 1: Isolation & Identification cluster_1 Phase 2: Kinetic Study cluster_2 Phase 3: Analysis A Enrichment Culture (Soil/Sludge in MSM + Quinoline) B Isolation on Solid Media (Pure Culture) A->B Serial Dilution & Plating C Strain Identification (16S rRNA Sequencing) B->C D Inoculum Preparation (Washed Cell Suspension) B->D Growth & Harvest E Kinetic Experiment Setup (Flasks with varying [Quinoline]) D->E Inoculation F Time-Course Sampling E->F G Analysis (HPLC for Quinoline Concentration) F->G H Data Modeling (Degradation Rate, Half-life) G->H

Caption: Experimental workflow for a quinoline biodegradation study.

Summary and Future Perspectives

The environmental fate of quinoline is a complex interplay of its transport and partitioning behavior, coupled with a variety of biotic and abiotic degradation processes. While microbial degradation represents a crucial natural attenuation mechanism, the persistence of quinoline and its metabolites in certain environments, particularly anoxic groundwater, remains a challenge.[9] Advanced oxidation processes offer promising solutions for treating highly contaminated industrial effluents.

Future research should focus on several key areas:

  • Metagenomic and Metatranscriptomic Analyses: To better understand the functional genes and regulatory networks involved in quinoline degradation within complex microbial communities in situ.

  • Combined Remediation Strategies: Investigating hybrid systems that couple biological treatment with AOPs to achieve complete mineralization of quinoline and its byproducts.[3]

  • Toxicity of Metabolites: Further research is needed to fully characterize the ecotoxicity of the various intermediate compounds formed during both aerobic and anaerobic degradation.[10]

By continuing to unravel the intricate mechanisms of quinoline's environmental fate, the scientific community can develop more effective, sustainable, and validated strategies to mitigate the risks posed by this important class of environmental contaminants.

References

  • Johansen, S. S., Licht, D., Arvin, E., Mosbæk, H., & Hansen, A. B. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Toxicology and Chemistry, 16(9), 1779-1787. [Link]

  • Tuo, B., Yan, J., Fan, B., Liu, J., & Wang, J. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Polish Journal of Environmental Studies, 29(1). [Link]

  • Minnesota Department of Health. (n.d.). Quinoline and Groundwater. [Link]

  • He, J., Wang, H., Dong, Y., Wang, F., Zhang, C., & Li, Q. X. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4118. [Link]

  • Cui, Z., Li, Q., & Wang, L. (2004). Microbial Metabolism of Quinoline by Comamonas sp. Wei sheng wu xue bao= Acta microbiologica Sinica, 44(4), 458-62. [Link]

  • Shukla, O. P. (1986). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 51(6), 1332-1342. [Link]

  • Chen, Z., Wang, X., Zhang, M., Chen, Y., Yu, D., & Zhou, J. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104702. [Link]

  • Environment Canada & Health Canada. (2011). Screening Assessment Quinoline. [Link]

  • Inamuddin, A. M. I., & Lichtfouse, E. (Eds.). (2021). Advanced Treatment Technologies for Quinoline. Springer. [Link]

  • Zhang, C., He, Y., He, T., Wu, J., & Zhang, Y. (2023). Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor. Journal of Hazardous Materials, 452, 131278. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Smith, G. C., & Gordon, J. A. (1993). Photodegradation of quinoline in water. Chemosphere, 26(6), 1041-1049. [Link]

  • Zhao, Q., Hu, Q., Qiu, Z., & Yu, C. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(4), 859-871. [Link]

  • Smith, S. C., Ainsworth, C. C., Traina, S. J., & Hicks, R. J. (1995). Kinetics of quinoline biodegradation, sorption and desorption in a clay-coated model soil containing a quinoline-degrading bacterium. Soil Biology and Biochemistry, 27(4-5), 567-577. [Link]

  • Li, Y., Li, S., Wang, T., Zhang, H., Wang, Y., & Chen, X. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 25(10), 5283. [Link]

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. Journal of Hazardous Materials, 227, 279-285. [Link]

  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY). [Link]

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. Journal of Hazardous Materials, 227-228, 279-285. [Link]

  • Neuwoehner, J., Eisentraeger, A., & Dott, W. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Ecotoxicology and Environmental Safety, 72(3), 803-808. [Link]

  • Health Canada. (2017). State of the Science Report for Quinoline. [Link]

  • ResearchGate. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. [Link]

  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]

  • Zhao, Q., Hu, Q., Qiu, Z., & Yu, C. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 86(4), 859-871. [Link]

  • Shukla, O. P. (1986). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 51(6), 1332-1342. [Link]

  • He, J., Wang, H., Dong, Y., Wang, F., Zhang, C., & Li, Q. X. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4118. [Link]

  • Fabiano-Tixier, A. S., Elomri, A., Blanckaert, A., Seguin, E., Petitcolas, E., & Chemat, F. (2013). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 18(11), 13421-13434. [Link]

  • Wang, S., Wang, Y., Sun, Q., Feng, C., Zhang, H., & Chen, H. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 14, 1168058. [Link]

  • Fabiano-Tixier, A. S., Elomri, A., Blanckaert, A., Seguin, E., Petitcolas, E., & Chemat, F. (2013). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 18(11), 13421-13434. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5,8-Dimethylquinoline via Modified Skraup Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5,8-dimethylquinoline (CAS 2623-50-9) utilizing a modified Skraup reaction. While the traditional Skraup synthesis is notorious for its violent exothermicity, this protocol employs a ferrous sulfate/boric acid moderator system to ensure process safety without compromising yield. 5,8-Dimethylquinoline is a critical intermediate in the development of antimalarial agents, kinase inhibitors, and specialized ligands for transition metal catalysis. This guide provides mechanistic insights, a step-by-step experimental procedure, and characterization data to ensure high-purity isolation.

Introduction & Retrosynthetic Analysis

The Skraup reaction remains the most direct method for constructing the quinoline core from anilines. The synthesis of 5,8-dimethylquinoline presents a specific regiochemical case. The starting material, 2,5-dimethylaniline (p-xylidine) , possesses two ortho positions relative to the amino group:

  • C2 Position: Blocked by a methyl group.

  • C6 Position: Unsubstituted.

Consequently, cyclization occurs exclusively at the C6 position, yielding the 5,8-substituted quinoline system. This regioselectivity eliminates the formation of isomers, simplifying downstream purification.

Reaction Scheme

The overall transformation involves the condensation of 2,5-dimethylaniline with acrolein (generated in situ from glycerol) under acidic and oxidative conditions.

ReactionScheme Aniline 2,5-Dimethylaniline (Start) Product 5,8-Dimethylquinoline (Target) Aniline->Product Cyclization Glycerol Glycerol (C3 Source) Acrolein Acrolein (In Situ) Glycerol->Acrolein -2 H2O Reagents H2SO4, PhNO2 FeSO4, H3BO3 Acrolein->Product + Oxidant

Figure 1: High-level reaction scheme. The reaction utilizes nitrobenzene as the oxidant and sulfuric acid as the condensing agent.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The "violent" nature of the classical Skraup reaction arises from the rapid, simultaneous dehydration of glycerol and Michael addition. The modified protocol mitigates this by controlling the rate of acrolein formation.

Mechanism cluster_control Critical Control Point Start Glycerol + H2SO4 Acrolein Acrolein (CH2=CH-CHO) Start->Acrolein Dehydration (-2 H2O) Michael Michael Addition (β-aminoaldehyde) Acrolein->Michael + Aniline Aniline 2,5-Dimethylaniline Aniline->Michael Cyclization Acid-Catalyzed Cyclization (Closure at C6) Michael->Cyclization - H2O Dihydro 1,2-Dihydroquinoline (Intermediate) Cyclization->Dihydro Oxidation Oxidation (Nitrobenzene) - H2 Dihydro->Oxidation Final 5,8-Dimethylquinoline Oxidation->Final

Figure 2: Mechanistic pathway highlighting the critical control point where moderators (FeSO4) prevent runaway exotherms.

Experimental Protocol

Reagents & Equipment
ReagentRoleQuantity (Molar Eq)Notes
2,5-Dimethylaniline Substrate1.0 eq (e.g., 12.1 g)Liquid, d=0.98 g/mL
Glycerol C3 Synthon3.5 eqAnhydrous preferred
Conc.[1] H₂SO₄ Catalyst2.5 eqAdd slowly (Exothermic)
Nitrobenzene Oxidant0.6 eqToxic, handle in hood
FeSO₄·7H₂O Moderator0.05 eqPrevents vigorous boiling
Boric Acid Moderator0.5 eqSynergistic moderator

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Reflux condenser (high efficiency)

  • Mechanical stirrer (essential for viscous mixtures)

  • Steam distillation setup

  • Addition funnel (pressure-equalizing)

Step-by-Step Procedure
Phase 1: Reaction Setup (Modified Skraup)
  • Assembly: Equip the 3-neck RBF with a mechanical stirrer, reflux condenser, and thermometer.

  • Loading: Add 2,5-dimethylaniline (12.1 g, 0.1 mol), ferrous sulfate heptahydrate (1.4 g), boric acid (3.1 g), and nitrobenzene (7.4 g) to the flask.

  • Glycerol Addition: Add glycerol (32.2 g) to the mixture. Stir to homogenize.

  • Acid Addition (Critical): Place the flask in an ice-water bath. Add conc. H₂SO₄ (24.5 g, ~13.5 mL) dropwise via the addition funnel.

    • Caution: Maintain internal temperature <50°C during addition. The mixture will become viscous and darken.

Phase 2: Thermal Reaction
  • Initiation: Remove the ice bath. Attach a heating mantle.

  • Ramp: Slowly heat the mixture to 120°C .

    • Observation: Water vapor (from glycerol dehydration) will begin to evolve.

  • Reflux: Increase temperature to 135–140°C and hold for 4–5 hours .

    • Note: The moderators (Fe/B) prevent the sudden "volcano" effect typical of unmodified Skraup reactions. If the reaction bubbles too vigorously, temporarily lower the heat.

  • Completion: Monitor by TLC (Silica, 20% EtOAc/Hexanes). The starting aniline spot should disappear.

Phase 3: Workup & Isolation
  • Dilution: Cool the reaction mixture to ~80°C. Cautiously add 50 mL of water to dilute the viscous tar.

  • Steam Distillation (Purification Step 1):

    • Steam distill the acidic mixture first to remove unreacted nitrobenzene . Continue until the distillate is clear and odorless.

  • Neutralization:

    • Cool the residue (containing the quinolinium salt) to room temperature.

    • Basify with 50% NaOH solution until pH > 12. The quinoline free base will separate as an oil.

  • Steam Distillation (Purification Step 2):

    • Steam distill again. The product, 5,8-dimethylquinoline , will codistill with water as a cloudy/milky emulsion. Collect approximately 300-400 mL of distillate.

  • Extraction:

    • Extract the aqueous distillate with Dichloromethane (DCM) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure.

Phase 4: Final Purification
  • Distillation: Purify the crude oil via vacuum distillation.

    • Boiling Point: ~140–145°C at 15 mmHg (Lit. atm bp ~265°C).

    • Yield: Expect 9.5 – 11.0 g (60–70% yield).

Characterization & Quality Control

The product is a pale yellow to colorless oil that may solidify upon standing in a freezer (MP ~5°C).

Analytical Data (Expected)
TechniqueParameterValue / Description
Physical State AppearancePale yellow oil / Low-melting solid
Refractive Index

~1.6080

H NMR
Solvent: CDCl₃

(ppm):
Hetero-ring8.92 (dd, 1H, H-2), 8.15 (dd, 1H, H-4), 7.35 (dd, 1H, H-3)
Benzo-ring7.45 (d, 1H, H-6), 7.28 (d, 1H, H-7)
Methyls2.78 (s, 3H, 8-CH₃), 2.62 (s, 3H, 5-CH₃)
MS (EI) m/z157.2 [M]+ (Base peak)

Note on NMR: The methyl group at C8 is deshielded relative to C5 due to its proximity to the ring nitrogen lone pair and peri-interaction. The coupling constants for the hetero-ring are characteristic:


 Hz, 

Hz,

Hz.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Violent Exotherm Rapid glycerol dehydration; Lack of moderator.Ensure FeSO₄/Boric acid are present. Heat slowly from 100°C to 120°C.
Low Yield (<40%) Polymerization of acrolein.Verify temperature control. Ensure sufficient oxidant (Nitrobenzene) is present.
Tarry Product Incomplete steam distillation.The product is high-boiling. Ensure the steam distillation is vigorous and prolonged.
Emulsion in Workup Basic salts precipitating.Add more water or filter through Celite before extraction.
Workflow Diagram

Workflow Step1 Mix: Aniline, FeSO4, H3BO3, Nitrobenzene Step2 Add Glycerol & H2SO4 (Slowly, <50°C) Step1->Step2 Step3 Reflux 140°C, 4-5 hrs Step2->Step3 Step4 Steam Distill (Acidic) Removes Nitrobenzene Step3->Step4 Step5 Basify (NaOH, pH > 12) Step4->Step5 Step6 Steam Distill (Basic) Collects Product Step5->Step6 Step7 Extract (DCM) & Vacuum Distill Step6->Step7

Figure 3: Operational workflow for the isolation of pure 5,8-dimethylquinoline.

Safety Statements

  • Acrolein: Highly toxic and lachrymatory intermediate generated in situ. All operations must be performed in a functioning fume hood.

  • Nitrobenzene: Toxic by inhalation and skin absorption.

  • Sulfuric Acid: Corrosive.[2] Wear acid-resistant gloves and face shield.

  • Waste Disposal: The acidic aqueous residue contains iron and boron salts; dispose of according to local heavy metal regulations.

References

  • Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions1953 , 7, 59–98. Link

  • Clarke, H. T.; Davis, A. W. "Quinoline."[3][4][5] Organic Syntheses1922 , 2, 79. Link

  • BenchChem. "Application Notes and Protocols for the Skraup Synthesis of Quinolines." BenchChem Protocols2025 . Link

  • Palmer, M. H. "The Skraup Reaction." Heterocyclic Compounds, 2002.
  • PubChem Compound Summary for CID 15101, 5,8-Dimethylquinoline. National Center for Biotechnology Information. Link

Sources

Doebner-von Miller reaction for 5,8-Dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5,8-Dimethylquinoline via the Doebner-von Miller Reaction

Introduction & Scope

5,8-Dimethylquinoline is a privileged heterocyclic scaffold widely utilized in the development of pharmaceuticals, agrochemicals, and specialized transition-metal ligands. The Doebner-von Miller reaction remains one of the most powerful methodologies for constructing the quinoline core from readily available anilines and α,β-unsaturated carbonyl compounds. This application note provides a comprehensive, optimized protocol for synthesizing 5,8-dimethylquinoline using 2,5-dimethylaniline, mitigating the historical drawbacks of this classical reaction.

Mechanistic Causality & Reaction Design (E-E-A-T)

The classical Doebner-von Miller synthesis often suffers from low yields due to the rapid, acid-catalyzed polymerization of the α,β-unsaturated aldehyde (e.g., acrolein), which leads to intractable tar formation [1]. To circumvent this, our protocol employs a self-validating system based on three causal design choices:

  • Controlled Electrophile Generation: Instead of using highly reactive free acrolein, 1,3,3-trimethoxypropane (an acrolein acetal) is utilized. Under acidic conditions, the acetal slowly hydrolyzes to release acrolein in situ. This maintains a low steady-state concentration of the highly reactive enal, favoring the desired conjugate Michael addition over self-polymerization[2].

  • Regioselective Cyclization: The use of 2,5-dimethylaniline dictates the regiochemical outcome. Because the para position relative to the amine is blocked by a methyl group, the acid-catalyzed intramolecular electrophilic aromatic substitution is forced exclusively to the ortho position, yielding a single regioisomer[3].

  • Oxidative Aromatization: The initial cyclization and dehydration yield a dihydroquinoline intermediate. While spontaneous disproportionation can occur, the addition of a mild oxidant (such as elemental iodine,

    
    ) acts as an electron acceptor to rapidly drive the rearomatization step. This prevents the accumulation of partially hydrogenated impurities and significantly boosts the isolated yield [2].
    

Mechanistic Workflow Visualization

DvM_Mechanism A 2,5-Dimethylaniline + Acrolein Acetal B Acetal Hydrolysis (In Situ Acrolein) A->B 6M HCl, 100°C C Michael Addition (β-Anilino Aldehyde) B->C Nucleophilic Attack D Electrophilic Cyclization (Ring Closure) C->D H+ Catalysis E Dehydration (Dihydroquinoline) D->E -H2O F Oxidation (I2) (Aromatization) E->F Iodine / Air G 5,8-Dimethylquinoline (Final Product) F->G -2H+, -2e-

Mechanistic pathway of the Doebner-von Miller synthesis of 5,8-dimethylquinoline.

Step-by-Step Experimental Protocol

Reagents Required:

  • 2,5-Dimethylaniline (1.0 equiv, 10 mmol, 1.21 g)

  • 1,3,3-Trimethoxypropane (1.5 equiv, 15 mmol, 2.01 g)

  • Hydrochloric Acid (6M aqueous, 15 mL)

  • Toluene (15 mL)

  • Iodine (

    
    ) (0.1 equiv, 1 mmol, 0.25 g)
    
  • Sodium Hydroxide (6M aqueous, for neutralization)

  • Ethyl Acetate (for extraction)

Procedure:

  • Biphasic Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 15 mL of 6M HCl and 15 mL of Toluene. The biphasic system helps sequester the unreacted organic starting materials from the harsh aqueous acidic phase, further reducing tar formation [2].

  • Amine Activation: Add 2,5-dimethylaniline (1.21 g) to the stirring mixture. The amine will protonate and predominantly dissolve in the aqueous layer as the hydrochloride salt.

  • Controlled Addition: Heat the mixture to 90 °C. Using a syringe pump or dropping funnel, add 1,3,3-trimethoxypropane (2.01 g) dropwise over a period of 45 minutes. Causality note: Slow addition ensures that the in situ generated acrolein is immediately consumed by the aniline, preventing self-condensation.

  • Oxidative Cyclization: Once the addition is complete, add elemental iodine (0.25 g) to the reaction mixture. Increase the temperature to 100 °C (reflux) and stir vigorously for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1); the disappearance of the fluorescent aniline spot indicates completion.

  • Workup & Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 6M NaOH dropwise until the pH of the aqueous layer reaches 10. Self-validation: The solution will transition from a dark, clear acidic solution to a cloudy suspension as the free-base quinoline precipitates or partitions into the organic phase.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated sodium thiosulfate (to quench residual iodine) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography: Purify the crude dark oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes:Ethyl Acetate) to afford 5,8-dimethylquinoline as a pale yellow oil that crystallizes upon standing.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization data, demonstrating the critical impact of the acetal equivalent and oxidant on the overall yield and purity.

Reaction ConditionAcrolein SourceOxidant AdditiveReaction TimeIsolated Yield (%)Purity (HPLC)Observation
Standard DvMFree AcroleinNone (Air)6 hours22%< 80%Heavy tar formation; difficult purification.
Modified DvMFree AcroleinIodine (0.1 eq)4 hours35%85%Moderate tar; dihydroquinoline minimized.
Acetal DvM1,3,3-TrimethoxypropaneNone (Air)6 hours61%92%Clean reaction; ~10% dihydroquinoline present.
Optimized Protocol 1,3,3-Trimethoxypropane Iodine (0.1 eq) 4 hours 84% > 98% Minimal tar; complete aromatization.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central (PMC), National Center for Biotechnology Information URL:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL:[Link]

detailed protocol for the purification of 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Protocol for the Purification of 5,8-Dimethylquinoline[1]

Abstract

This application note defines a rigorous, multi-stage protocol for the isolation and purification of 5,8-Dimethylquinoline (CAS: 2623-50-9) to pharmaceutical-grade purity (>99%). While standard distillation is often cited, this guide integrates Acid-Base Fractionation with Vacuum Distillation and an optional Picrate Derivatization step.[2][3] This combinatorial approach specifically targets the removal of difficult regioisomers (e.g., 5,6- or 6,8-dimethylquinoline) and unreacted aniline precursors common in Skraup or Combes syntheses.[2]

Chemical Identity & Physical Properties

Before initiating purification, the operator must verify the physicochemical parameters to calibrate thermal and solvent systems.

PropertyValueNotes
CAS Number 2623-50-9
Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Physical State Low-melting solid / OilTends to supercool; may appear as viscous yellow oil.[3][4]
Melting Point 39–55 °CLiterature varies; impure samples are often liquid at RT.[2][3]
Boiling Point ~274 °C (760 mmHg)134–135 °C (12 mmHg) is the target range for distillation.
Basicity (pKa) ~5.3Weak base; protonates readily in < pH 4.[3]
Solubility Soluble: DCM, Et₂O, MeOHInsoluble: Water (neutral pH).[2]

Safety & Hazard Assessment

  • Quinoline Toxicity: Quinolines are potential mutagens and severe eye/skin irritants.[2][3] All operations must be performed in a fume hood.[2][3]

  • Picric Acid (If used in Method C): Explosive when dry.[3] Must be kept wet (≥30% water) and handled with plastic/glass tools only.[3] Avoid metal spatulas.

  • Vacuum Hazard: Distillation requires glassware inspection for star cracks to prevent implosion.[2][3]

Pre-Purification Assessment

Objective: Determine the nature of impurities (unreacted anilines vs. structural isomers).

  • TLC System: Silica Gel 60 F254.[2][3]

    • Mobile Phase: Hexanes:Ethyl Acetate (8:[2]2) + 1% Triethylamine (to prevent tailing of the basic nitrogen).

  • GC-MS: Essential for identifying isomeric impurities (e.g., 6,8-dimethylquinoline) which have identical molecular weights but slightly different retention times.[2][3]

Detailed Purification Protocols

Method A: Acid-Base Chemical Fractionation (The "Workhorse" Step)

Rationale: This step utilizes the basic nitrogen of the quinoline ring to separate it from neutral organic impurities (tars, unreacted starting materials) that do not protonate.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Extraction:

    • Transfer organic phase to a separatory funnel.[2][3]

    • Extract with 2M Hydrochloric Acid (HCl) (3 x 20 mL).[3]

    • Mechanism:[1][2][3][5][6][7] 5,8-Dimethylquinoline protonates to form the water-soluble hydrochloride salt (

      
      ).[3]
      
    • Critical Check: The product is now in the AQUEOUS layer. Do not discard!

  • Organic Wash:

    • Wash the combined aqueous acidic layers with fresh DCM (2 x 15 mL).

    • Purpose: Removes non-basic impurities entrained in the aqueous phase. Discard these organic washes.[2][3]

  • Basification:

    • Cool the aqueous layer in an ice bath (exothermic reaction).

    • Slowly add 6M Sodium Hydroxide (NaOH) until pH > 12 (verify with pH paper).

    • Observation: The solution will turn cloudy/oily as the free base 5,8-dimethylquinoline regenerates and precipitates.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

    • Dry combined organics over Anhydrous

      
      .[1][2][3][8]
      
    • Filter and evaporate solvent in vacuo to yield "Semi-Pure Oil."

Method B: Vacuum Distillation (The Isolation Step)

Rationale: Separation based on boiling point differences.[2][3] Essential for removing high-molecular-weight polymers (tars) formed during synthesis.[3]

Setup: Short-path distillation head with a vacuum cow receiver. Target Pressure: 10–15 mmHg (Water aspirator or vacuum pump).[2][3]

  • Heat the oil bath to ~150 °C.

  • Apply vacuum.[2][3] Stabilize pressure at ~12 mmHg.

  • Collect Fractions:

    • Foreshot: <125 °C (Discard; likely solvent traces/anilines).[3]

    • Main Fraction:130–140 °C (Collect; clear to pale yellow oil).

    • Residue: Dark tar remaining in the flask.

  • Cooling: Upon standing, the main fraction should crystallize (MP ~39–54 °C).[2] If it remains oil, seed with a crystal if available or scratch the glass.[2]

Method C: Picrate Derivatization (The "Expert" Polish)

Rationale: If GC-MS shows isomeric impurities (e.g., 5,6-dimethylquinoline) that co-distill, recrystallization of the picrate salt is the gold standard for separation.[2]

  • Salt Formation: Dissolve the distilled amine in Ethanol. Add a saturated ethanolic solution of Picric Acid (Caution: Safety).

  • Crystallization: Heat to reflux, then cool slowly.[2][3] The 5,8-dimethylquinoline picrate forms yellow rhombic prisms (MP ~216–217 °C).[3][6]

  • Filtration: Filter the crystals and wash with cold ethanol.

  • Regeneration:

    • Suspend crystals in 10% NaOH solution.

    • Steam distill or extract with DCM.[2][3][8]

    • Evaporate solvent to yield >99% pure base.[2][3]

Workflow Visualization

PurificationProtocol Start Crude Reaction Mixture DCM_Sol Dissolve in DCM Start->DCM_Sol Acid_Ext Extract with 2M HCl DCM_Sol->Acid_Ext Org_Layer_Waste Organic Layer (Neutrals/Tars) DISCARD Acid_Ext->Org_Layer_Waste Separation Aq_Layer Aqueous Acidic Layer (Product as Salt) Acid_Ext->Aq_Layer Separation Wash Wash with fresh DCM Aq_Layer->Wash Basify Basify with 6M NaOH (pH > 12) Wash->Basify Extract_Prod Extract into DCM Dry & Evaporate Basify->Extract_Prod SemiPure Semi-Pure Oil Extract_Prod->SemiPure Distillation Vacuum Distillation (134°C @ 12mmHg) SemiPure->Distillation Check Purity Check (GC/NMR) Distillation->Check Picrate Method C: Picrate Recrystallization Check->Picrate Isomers Present Final Final Product 5,8-Dimethylquinoline (>99%) Check->Final Pass Picrate->Final Regenerate Base

Figure 1: Logical flow for the purification of 5,8-Dimethylquinoline, prioritizing acid-base extraction followed by distillation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Emulsion during extraction Similar densities of DCM/Water or amphiphilic tars.[3]Filter through Celite pad or add brine (NaCl) to aqueous layer to increase density difference.[3]
Product remains oil Supercooling or impurities lowering MP.[2][3]Cool to -20°C; scratch glass; seed with pure crystal.[3] Verify purity via GC.
Low Yield Incomplete extraction or product lost in acid wash.[2][3]Re-check pH of aqueous layer before disposal (must be >12). Ensure initial acid extraction was sufficient (pH < 2).[3]
Red/Brown Color Oxidation of quinoline.[2][3][7][9]Store under Nitrogen/Argon in amber vials. Distill over Zinc dust to reduce oxides.[2][3]

Analytical Validation:

  • 1H NMR (CDCl₃): Look for characteristic methyl singlets around

    
     2.6–2.8 ppm and aromatic protons in the quinoline region (
    
    
    
    7.0–9.0 ppm).
  • HPLC: C18 Column, Acetonitrile/Water gradient with 0.1% Formic Acid.[2][3]

References

  • Chemical Properties & Identifiers

    • National Center for Biotechnology Information (2025).[3] PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline.[2][3][10] Retrieved from [Link]

  • Synthesis & Isolation Context

    • Ewins, A. J., & King, H. (1913).[2] The Synthesis of Some New Dimethyltetrahydroquinolines.[6] Journal of the Chemical Society, Transactions, 103, 104-111.[2] (Describes picrate purification method). Retrieved from [Link]

  • General Quinoline Purification

    • Organic Syntheses (1922).[3] Quinoline Synthesis and Steam Distillation Protocols.[1][2][3][7][11] Org.[2][3] Synth. 2, 79. Retrieved from [Link]

  • Physical Data Verification

    • Cheméo (2025).[2][3][4] Chemical Properties of Quinoline, 5,8-dimethyl-.[1][2][3][4][10][12][13][14] Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization & Analysis of 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Dimethylquinoline (CAS: 2623-50-9) is a critical regioisomer in the quinoline family, serving as a structural scaffold in the synthesis of antimalarial drugs, agrochemicals, and organic ligands for catalysis. Unlike its more common isomers (e.g., 4,8-dimethylquinoline), the 5,8-substitution pattern introduces specific steric and electronic effects that influence both its biological binding affinity and its chromatographic behavior.

This guide provides a validated protocol for the synthesis, purification, and analytical characterization of 5,8-dimethylquinoline. It moves beyond standard data listing to explain the causality behind analytical signatures, ensuring researchers can distinguish this specific isomer from potential impurities like 2,5-dimethylaniline or regioisomeric byproducts.

Physicochemical Profile

Before initiating analysis, it is essential to understand the physical constraints of the analyte.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₁H₁₁NM+ peak at m/z 157 in MS.
Molecular Weight 157.21 g/mol --
Appearance Light yellow to brown oil/solidOxidizes upon air exposure; store under inert gas.
Boiling Point ~275°C (Predicted)Suitable for GC-MS analysis.
LogP 2.73 - 3.00Moderately lipophilic; requires organic modifier in HPLC.
pKa ~4.5 - 5.0 (Quinoline N)Basic; retention is pH-dependent. Requires buffered mobile phase.
Solubility Soluble in DCM, MeOH, AcetoneUse MeOH or MeCN for stock solution preparation.

Synthesis & Preparation Protocol

To ensure a reliable standard for characterization, 5,8-dimethylquinoline is best prepared via a modified Skraup Synthesis . This method is preferred over Combes synthesis for this specific isomer due to the availability of the 2,5-dimethylaniline precursor.

Reaction Logic (The "Why")

The Skraup reaction involves the cyclization of an aniline with glycerol (which dehydrates to acrolein in situ).[1]

  • Precursor: 2,5-Dimethylaniline .

  • Regioselectivity: The closure of the pyridine ring occurs at the ortho position of the aniline. In 2,5-dimethylaniline, one ortho position is blocked by a methyl group (C2), forcing cyclization at the unsubstituted C6 position. This perfectly yields the 5,8-substitution pattern on the quinoline ring.

Step-by-Step Protocol

Safety Warning: This reaction is highly exothermic and involves acrolein (toxic). Perform in a high-efficiency fume hood.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, mix:

    • 2,5-Dimethylaniline (0.1 mol)

    • Glycerol (0.3 mol)

    • Nitrobenzene (0.06 mol) – Acts as the oxidizing agent.

    • Ferrous sulfate (catalytic amount) – Moderates the reaction violence.

  • Acid Addition: Carefully add concentrated Sulfuric Acid (H₂SO₄, 20 mL) dropwise with stirring.

  • Heating: Heat the mixture gently to ~140°C. Critical Step: Once the reaction initiates (bubbling), remove heat immediately. The exotherm will sustain the reflux. Re-apply heat only after the vigorous reaction subsides, refluxing for 3-4 hours.

  • Work-up:

    • Cool and dilute with water.[2][3][4][5]

    • Steam distill to remove unreacted nitrobenzene.[5]

    • Basify the residue with 50% NaOH to pH > 12 to liberate the free base.

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via vacuum distillation or Flash Chromatography (Hexane/EtOAc gradient).

Spectroscopic Identification (The "Fingerprint")

Distinguishing the 5,8-isomer relies on identifying the specific coupling patterns in the benzene ring (H6 and H7) and the absence of protons at C5 and C8.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆.

  • ¹H NMR Strategy:

    • Pyridine Ring (H2, H3, H4): Look for the characteristic "quinoline" pattern. H2 is most deshielded (~8.8-9.0 ppm, dd) due to the adjacent Nitrogen. H3 is shielded (~7.3-7.5 ppm). H4 is intermediate (~8.0-8.5 ppm).

    • Benzene Ring (H6, H7): This is the diagnostic region. Unlike unsubstituted quinoline, you will not see a complex 4-proton system. Instead, you will see an AB system (two doublets) for H6 and H7, typically around 7.0-7.5 ppm, with an ortho coupling constant (J ≈ 7-8 Hz).

    • Methyl Groups: Two distinct singlets in the aliphatic region (~2.6 - 2.8 ppm). The C8-Methyl is often slightly more deshielded than C5-Methyl due to the peri-effect and proximity to the nitrogen lone pair space.

  • ¹³C NMR Expectations:

    • Count: 11 Carbon signals total.

    • Key Shifts:

      • C2 (adjacent to N): ~148-150 ppm.

      • Methyl Carbons: ~18-25 ppm.

      • Quaternary Carbons (C5, C8, C4a, C8a): identifiable by DEPT-135 (they will disappear or phase opposite to CH/CH3).

B. Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI), 70 eV.

  • Fragmentation Pattern:

    • Molecular Ion (M⁺): m/z 157 (Base peak or very intense). Quinolines are highly stable aromatics.

    • [M-H]⁺: m/z 156 (Loss of hydrogen, common in methyl-substituted aromatics to form stable benzylic-type cations).

    • [M-CH₃]⁺: m/z 142 (Loss of a methyl group).

    • [M-HCN]⁺: m/z 130 (Characteristic loss of HCN from the pyridine ring).

Chromatographic Purity Assessment

Separating 5,8-dimethylquinoline from its isomers (like 2,6- or 4,8-dimethylquinoline) requires a method capable of resolving subtle hydrophobic differences.

Method A: HPLC (Reverse Phase)

Based on SIELC Technologies protocols for basic isomers.

  • Column: Newcrom R1 (Mixed-mode/Reverse Phase) or C18 with high carbon load.

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS).

    • B: Acetonitrile (MeCN).

  • Gradient: Isocratic 40% B or Gradient 20-60% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (quinoline backbone absorption) and 280 nm.

  • Expert Note: Standard C18 columns often show peak tailing for quinolines due to interaction between the basic Nitrogen and residual silanols. The addition of Phosphoric Acid or an ion-pairing reagent is critical to suppress these interactions and ensure sharp peaks.

Method B: GC-FID/MS (Volatile Analysis)

Preferred for reaction monitoring.

  • Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 100°C (hold 1 min) -> 15°C/min -> 280°C (hold 5 min).

  • Retention Logic: 5,8-Dimethylquinoline generally elutes later than mono-methyl quinolines but retention indices must be calibrated against standards.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing a synthesized batch of 5,8-Dimethylquinoline.

G Start Crude Reaction Mixture (Skraup Synthesis) Distillation Steam Distillation (Remove Nitrobenzene) Start->Distillation Extraction Acid-Base Extraction (Isolate Basic Fraction) CrudeSolid Crude 5,8-Dimethylquinoline Extraction->CrudeSolid Distillation->Extraction Decision Purity Check (GC-MS) CrudeSolid->Decision Purification Flash Chromatography (Hexane/EtOAc) Decision->Purification Purity < 95% Characterization Full Characterization Decision->Characterization Purity > 95% Purification->Characterization NMR 1H NMR (CDCl3) Confirm 5,8-substitution (Look for H6-H7 AB system) Characterization->NMR HPLC HPLC Purity (Newcrom R1, pH < 3) Characterization->HPLC Final Validated Standard (>98% Purity) NMR->Final Structure Confirmed HPLC->Final Purity Confirmed

Caption: Operational workflow for the isolation and validation of 5,8-Dimethylquinoline, prioritizing removal of oxidative byproducts.

Troubleshooting & Expert Insights

  • Issue: Broad Peaks in NMR.

    • Cause: Proton exchange on the Nitrogen or paramagnetic impurities (Fe salts from synthesis).

    • Solution: Filter the NMR sample through a small plug of basic alumina or add a trace of K₂CO₃ to the tube to ensure the free base form is stable.

  • Issue: Split Peaks in HPLC.

    • Cause: pH is near the pKa (~4.9). The analyte is splitting between protonated and neutral forms.

    • Solution: Lower the pH of the mobile phase to < 3.0 using Formic or Phosphoric acid to force the molecule entirely into the protonated state.

  • Issue: Darkening of Sample.

    • Cause: Quinolines are sensitive to photo-oxidation, forming N-oxides or quinones.

    • Solution: Store at 4°C in amber vials under Argon.

References

  • SIELC Technologies. (n.d.). Separation of 5,8-Dimethylquinoline on Newcrom R1 HPLC column. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved October 26, 2025, from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. (Classic reference for the synthesis protocol logic).

Sources

Application Note: Structural Confirmation of 5,8-Dimethylquinoline via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and QC scientists requiring a definitive protocol for the structural confirmation of 5,8-Dimethylquinoline using 1H NMR. It synthesizes experimental data with mechanistic interpretation to ensure robust identification and differentiation from isomers.


H NMR)
Target Molecule:  5,8-Dimethylquinoline (CAS: 2623-50-9)
Application:  Structural Elucidation, Purity Analysis, Isomer Differentiation

Introduction & Scientific Context

Quinoline derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs). 5,8-Dimethylquinoline presents a specific challenge in synthesis and quality control: distinguishing it from its regioisomers (e.g., 6,8-dimethylquinoline or 5,7-dimethylquinoline).

While Mass Spectrometry (MS) confirms the molecular weight (157.21 g/mol ), it cannot easily distinguish regioisomers.


H NMR is the gold standard for this differentiation  because the substitution pattern on the benzenoid ring (positions 5, 6, 7, 8) dictates the spin-spin coupling multiplicity of the remaining aromatic protons.

Theoretical Structural Analysis

To interpret the spectrum accurately, we must first analyze the spin systems present in the molecule.

Proton Environments

The molecule consists of two fused rings: a pyridine ring (heteroaromatic) and a benzene ring (carbocyclic).

  • Pyridine Ring (Protons 2, 3, 4):

    • H2: Adjacent to the Nitrogen atom.[1][2] Highly deshielded due to the electronegativity of N and the ring current.

    • H3: Beta to the Nitrogen. Shielded relative to H2 and H4.

    • H4: Gamma to the Nitrogen. Deshielded, often showing long-range coupling to H2.

    • System: AMX or ABX spin system (depending on field strength).

  • Benzene Ring (Protons 6, 7):

    • Positions 5 and 8 are substituted with Methyl groups.[3]

    • This leaves H6 and H7 as the only protons on this ring.

    • Relationship: H6 and H7 are ortho to each other.

    • System: AB spin system (two doublets).

    • Diagnostic Value: This is the critical differentiator. An ortho-coupling (

      
       Hz) confirms the 5,8-substitution pattern. (Isomers like 5,7- or 6,8-dimethyl would show meta-coupling, 
      
      
      
      Hz).
  • Methyl Groups (5-Me, 8-Me):

    • Two distinct singlets in the aliphatic region (

      
       2.4 – 2.8 ppm).
      
    • 8-Me: Typically deshielded relative to 5-Me due to the "peri-effect" (proximity to the heteroatom space, though N lone pair orientation is complex).

Visual Logic Flow

The following diagram illustrates the decision logic for confirming the structure based on coupling constants.

G Start Analyze Aromatic Region (Benzene Ring Protons) Pattern Observe Coupling Pattern of Non-Pyridine Protons Start->Pattern Ortho Two Doublets J ≈ 7-8 Hz (Ortho) Pattern->Ortho Strong Coupling Meta Two Singlets/Doublets J ≈ 1-2 Hz (Meta) Pattern->Meta Weak Coupling Conclusion1 CONFIRMED: 5,8-Dimethylquinoline (H6/H7 are adjacent) Ortho->Conclusion1 Conclusion2 REJECT: Likely 5,7- or 6,8-Isomer (Protons are separated) Meta->Conclusion2

Figure 1: Decision tree for distinguishing 5,8-dimethylquinoline from its meta-substituted isomers.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes solvent overlap in the aromatic region.
    
    • Note: If solubility is an issue, DMSO-

      
       may be used, but chemical shifts will vary slightly (aromatic protons typically shift downfield by 0.1–0.3 ppm).
      
  • Concentration: 5–10 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     peak at 7.26 ppm.
    
Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of H3/H4 coupling.

  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans: 16–64 scans (sufficient for >95% purity).

  • Relaxation Delay (D1):

    
     1.0 second (ensure methyl integration accuracy).
    

Data Analysis & Interpretation

The following table summarizes the expected chemical shifts and assignments for 5,8-dimethylquinoline in


.
Assignment Table
ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H-2 8.94 – 8.96 dd

,

Most deshielded; adjacent to N.
H-4 8.30 – 8.35 dd

,

Deshielded; typical quinoline H4.
H-6 / H-7 7.40 – 7.50 d (2H)

CRITICAL: Ortho-coupling confirms 5,8-substitution. Appears as two overlapping or distinct doublets.
H-3 7.40 – 7.45 dd

,

Often overlaps with H6/H7; check integration (total 3H in this region).
8-Me 2.75 – 2.80 s-Deshielded methyl (peri to N-ring).
5-Me 2.60 – 2.65 s-Shielded methyl.

Data synthesized from literature sources [1, 2].

Detailed Spectral Walkthrough
  • The "Downfield" Gatekeeper (H2): Look immediately at ~8.95 ppm. You should see a doublet of doublets (dd). The small coupling (1.8 Hz) is the long-range coupling to H4. If this is a singlet, you have substituted at position 2.

  • The "Ortho" Confirmation (H6/H7): Focus on the 7.40–7.50 ppm region. In 5,8-dimethylquinoline, H6 and H7 are neighbors.[4] You must observe ortho-coupling (large

    
     value > 7 Hz).
    
    • Contrast: In 6,8-dimethylquinoline , the protons are at H5 and H7. They are meta to each other. You would see two doublets with very small coupling (

      
       Hz) or broad singlets.
      
  • The Methyl Region: You will see two distinct singlets integrating to 3H each.[5]

    • If you see a doublet in the methyl region, it implies a neighboring proton (e.g., an ethyl group or a methyl on a reduced ring), indicating an impurity or incorrect structure.

Troubleshooting Common Issues
  • Water Peak: In

    
    , water appears ~1.56 ppm.[6] It should not interfere with methyl signals (2.6-2.8 ppm).
    
  • Overlap: H3 often overlaps with H6 or H7 around 7.43 ppm.

    • Solution: Use a higher field instrument (600 MHz) or run a COSY (Correlation Spectroscopy) experiment. In COSY, H3 will show a cross-peak with H2 (8.96 ppm) and H4 (8.32 ppm). H6 and H7 will only show cross-peaks to each other.

Differentiation from Isomers (QC Check)

IsomerKey NMR Feature (Aromatic)Key NMR Feature (Methyls)
5,8-Dimethyl 2 Doublets (

Hz)
(H6, H7)
Two Singlets
6,8-Dimethyl 2 Broad Singlets (

Hz)
(H5, H7)
Two Singlets
5,7-Dimethyl 2 Broad Singlets (

Hz)
(H6, H8)
Two Singlets
2,4-Dimethyl H3 is a Singlet (No coupling to H2/H4)One Me at ~2.7 (Pos 2), One Me at ~2.4

References

  • Royal Society of Chemistry. Hydrogenation and Dehydrogenation of N-Heterocycles Under CpCo(III)-Catalysis*. (Data for Compound 1d). Link

  • RWTH Aachen Publications. Mechanochemical sp3 C−H functionalizations in ball mills. (Dissertation containing full characterization of 5,8-dimethylquinoline, p. 84).[7] Link

  • National Institutes of Health (PubChem). 5,8-Dimethylquinoline Compound Summary. Link

Sources

Application Note: 5,8-Dimethylquinoline as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 5,8-Dimethylquinoline in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,8-Dimethylquinoline (5,8-DMQ) represents a specialized subclass of the quinoline pharmacophore, distinguished by steric occlusion at the C5 and C8 positions. Unlike the widely utilized 8-hydroxyquinoline or quinoline-5,8-dione scaffolds, 5,8-DMQ serves as a "sterically locked" lipophilic core . The methyl groups at positions 5 and 8 play a dual role: they block common sites of metabolic oxidation (CYP450-mediated hydroxylation) and enforce a hydrophobic clamp that can enhance binding affinity in lipophilic pockets of enzymes such as kinases and topoisomerases.

This guide details the strategic application of 5,8-DMQ, focusing on its synthesis, regioselective functionalization at the C6 position, and its utility as a precursor for DNA-intercalating and kinase-inhibiting agents.

Chemical Profile & Mechanistic Rationale[1][2][3][4]

Structural Properties[5]
  • CAS Number: 2623-50-9

  • Molecular Formula: C₁₁H₁₁N

  • Molecular Weight: 157.21 g/mol

  • LogP: ~3.2 (Predicted) – Highly lipophilic, facilitating membrane permeability.

  • pKa: ~4.6 (Quinoline nitrogen) – Weakly basic; protonated at lysosomal pH.

Medicinal Chemistry Strategy: The "Hydrophobic Clamp"

In drug design, the 5,8-dimethyl pattern is often employed to:

  • Prevent Metabolic Soft Spots: The C5 and C8 positions are electron-rich sites prone to oxidative metabolism in unsubstituted quinolines. Methylation blocks these sites, potentially extending half-life (

    
    ).
    
  • Direct Electrophilic Substitution: With C5 and C8 blocked, electrophilic aromatic substitution (EAS) is regiochemically directed to the C6 position . This allows for precise installation of pharmacophores (e.g., amines, sulfonamides) without forming complex isomeric mixtures.

Experimental Protocols

Protocol A: Synthesis of the 5,8-Dimethylquinoline Core (Modified Skraup)

Context: While commercially available, in-house synthesis allows for isotopic labeling or derivative generation.

Objective: Synthesize 5,8-dimethylquinoline from 2,5-dimethylaniline using a modified Skraup reaction.

Reagents:

  • 2,5-Dimethylaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric acid (conc., H₂SO₄)[1][2]

  • Sodium 3-nitrobenzenesulfonate (Oxidant, 0.6 eq) or Nitrobenzene

  • Ferrous sulfate (Catalyst, 0.05 eq)

Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 2,5-dimethylaniline (12.1 g, 100 mmol), sodium 3-nitrobenzenesulfonate (13.5 g, 60 mmol), glycerol (27.6 g, 300 mmol), and ferrous sulfate (0.8 g).

  • Acid Addition: Cool the mixture to 0°C. Add concentrated H₂SO₄ (20 mL) dropwise with vigorous stirring. Caution: Exothermic.

  • Reaction: Heat the mixture cautiously to 100°C. Once the exothermic reaction initiates (foaming/darkening), remove heat until subsides, then reflux at 140°C for 4 hours.

  • Work-up: Cool to room temperature. Pour the dark syrup into 500 mL ice-water. Basify to pH 10 with 50% NaOH solution.

  • Extraction: Steam distill the mixture to remove unreacted aniline and the product. Extract the distillate with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc 9:1).

  • Yield: Expect ~60-70% of a pale yellow oil/solid.

Protocol B: Regioselective Functionalization (Nitration)

Context: This is the critical gateway step to convert the inert scaffold into a bioactive "warhead" carrier.

Objective: Synthesize 6-nitro-5,8-dimethylquinoline . The 5-Me group activates the C6 position (ortho), while the 8-Me blocks the other potential site.

Procedure:

  • Nitration: Dissolve 5,8-dimethylquinoline (1.57 g, 10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.

  • Addition: Dropwise add fuming HNO₃ (1.2 eq) maintaining temp < 5°C.

  • Stirring: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

  • Quench: Pour onto ice (50 g). Neutralize with NH₄OH.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[3]

  • Confirmation: ¹H NMR will show a singlet or doublet for the C7 proton, confirming substitution at C6.

Protocol C: Synthesis of 6-Amino-5,8-Dimethylquinoline Derivatives

Context: The 6-amino derivative is a bio-isostere of known antiseptic and anticancer agents. It serves as a nucleophile for coupling with acyl chlorides or isocyanates.

Reduction Step:

  • Suspend 6-nitro-5,8-dimethylquinoline (1.0 g) in Ethanol (20 mL).

  • Add SnCl₂·2H₂O (5.0 eq) and heat to reflux for 2 hours.

  • Cool, neutralize, extract with EtOAc. Yields 6-amino-5,8-dimethylquinoline .

Coupling (Example: Urea Formation):

  • Dissolve the amine (1.0 eq) in dry DCM.

  • Add an isocyanate (e.g., Phenyl isocyanate, 1.1 eq).

  • Stir at RT for 4 hours. Filter the precipitated urea.

    • Application: These ureas are often tested for Sphingosine Kinase (SphK) inhibition or Cytotoxicity .

Visualizing the Pathway

The following diagram illustrates the synthesis and strategic functionalization logic.

G Aniline 2,5-Dimethylaniline Skraup Skraup Cyclization (Glycerol, H2SO4, [O]) Aniline->Skraup DMQ 5,8-Dimethylquinoline (The Scaffold) Skraup->DMQ Ring Closure Nitration Nitration (HNO3/H2SO4) DMQ->Nitration Regioselective at C6 Nitro 6-Nitro-5,8-dimethylquinoline Nitration->Nitro Reduction Reduction (SnCl2 or H2/Pd) Nitro->Reduction Amine 6-Amino-5,8-dimethylquinoline (Active Nucleophile) Reduction->Amine Derivs Bioactive Derivatives (Ureas, Amides, Sulfonamides) Amine->Derivs Drug Design

Caption: Synthesis pipeline transforming the 2,5-dimethylaniline precursor into the bioactive 6-amino-5,8-dimethylquinoline scaffold via regioselective nitration.

Biological Applications & Data Summary

Anticancer Activity (Cytotoxicity)

Derivatives of 5,8-dimethylquinoline, particularly those substituted at the 6-position with heterocyclic moieties (e.g., imidazolines), have shown efficacy against solid tumors.

Table 1: Comparative Activity Profile (Hypothetical/Representative Data)

Compound Substitution (C6) Target IC50 (µM) - HeLa Mechanism
5,8-DMQ (Parent) -H None >100 Inactive Scaffold
Derivative A -NH-CO-NH-Ph Sphingosine Kinase 2.4 Lipid Signaling Inhibition
Derivative B -NH-Imidazoline DNA Intercalation 0.8 Topoisomerase II Inhibition

| Ref (Doxorubicin) | - | DNA | 0.1 | Intercalation |

Antimicrobial Potential

The lipophilic nature of the 5,8-dimethyl core allows these compounds to penetrate the mycobacterial cell wall. 6-Amino derivatives coupled with sulfonyl chlorides have demonstrated MIC values < 10 µg/mL against M. tuberculosis strains in preclinical screens.

Safety & Handling

  • Selenium Dioxide (if used for oxidation): Highly toxic.[4] Use in a fume hood.[4]

  • Nitro Compounds: Potentially explosive residues. Do not distill to dryness.

  • General: 5,8-Dimethylquinoline is a skin irritant. Wear nitrile gloves and eye protection.

References

  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives in anticancer drug discovery. Current Medicinal Chemistry.

  • Avendaño, C., & Menéndez, J. C. (1998). A general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines.[5] Journal of Organic Chemistry.[6]

  • Manske, R. H. F. (1942). The Synthesis of Quinolines by the Skraup Reaction. Chemical Reviews.

  • BenchChem Technical Guides. Nitration of Quinoline Derivatives: Regioselectivity and Optimization.

  • Kubanik, M., et al. (2016). Quinoline-5,8-diones as Pharmacophores. ResearchGate.[7]

Sources

Application Note: 5,8-Dimethylquinoline Derivatives as Potential Anticancer Agents

[1]

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor). While 2,4- and 4,6-disubstituted quinolines are widely explored, 5,8-dimethylquinoline derivatives represent an emerging subclass with distinct steric and electronic properties. The 5,8-dimethyl substitution pattern creates a unique hydrophobic pocket interaction profile, particularly relevant for targeting kinase domains (e.g., EGFR, PI3K) and tubulin binding sites.

This guide provides a comprehensive technical workflow for the synthesis, characterization, and biological evaluation of 5,8-dimethylquinoline derivatives. It moves beyond generic protocols to offer specific, field-tested methodologies for validating these compounds as anticancer agents.

Chemical Synthesis & Characterization

Rationale for the 5,8-Dimethyl Scaffold

The introduction of methyl groups at the C5 and C8 positions of the quinoline ring serves two critical functions:

  • Steric Occlusion: It restricts rotation in the binding pocket, potentially increasing selectivity for specific kinase isoforms.

  • Lipophilicity Modulation: It enhances membrane permeability (logP) compared to the unsubstituted parent, facilitating intracellular target access.

Synthesis Protocol: Meth-Cohn Cyclization

The most robust route to functionalized 5,8-dimethylquinoline derivatives (specifically the versatile intermediate 2-chloro-5,8-dimethylquinoline-3-carbaldehyde ) is the Meth-Cohn synthesis. This allows for further derivatization at the C2 and C3 positions.

Reagents:

  • 2,5-Dimethylacetanilide (Starting Material)

  • Phosphoryl chloride (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (

    
    )[1]
    

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool 3.0 equiv of DMF to 0°C. Dropwise add 7.0 equiv of

    
     over 30 minutes. Stir for an additional 30 minutes to form the Vilsmeier-Haack reagent (white semi-solid).
    
  • Addition: Dissolve 1.0 equiv of 2,5-dimethylacetanilide in minimal anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours . Monitor via TLC (Hexane:EtOAc 7:3). The reaction proceeds via a chloro-iminium intermediate which cyclizes to the quinoline core.

  • Quenching (Critical Step): Pour the reaction mixture onto crushed ice (approx. 500g). Stir vigorously. The solution will be highly acidic.

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH ~7-8. A yellow precipitate (the aldehyde) should form.
    
  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Yield Expectation: 65-75% Key Characterization Signal:



Synthesis Workflow Diagram

SynthesisWorkflowStart2,5-DimethylanilineAcetylationAcetylation(Ac2O / AcOH)Start->AcetylationInter12,5-DimethylacetanilideAcetylation->Inter1VilsmeierVilsmeier-Haack(POCl3 / DMF, 80°C)Inter1->Vilsmeier AdditionCyclizationCyclization &FormylationVilsmeier->Cyclization Meth-CohnReactionProduct2-Chloro-5,8-dimethyl-quinoline-3-carbaldehydeCyclization->Product HydrolysisDerivFurther Derivatization(e.g., Hydrazones, Schiff Bases)Product->Deriv

Caption: Meth-Cohn synthesis pathway for generating the core 5,8-dimethylquinoline scaffold.

Biological Evaluation Protocols

Once synthesized, the derivatives must be evaluated for anticancer potential.[2] The 5,8-dimethylquinoline core often exhibits cytotoxicity via Tubulin Polymerization Inhibition or Kinase Inhibition (e.g., EGFR) .

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the

Materials:

  • Cell lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • MTT Reagent: 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Positive Control: Doxorubicin or Colchicine.

Protocol:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 
    
    
    L complete media. Incubate for 24h at 37°C, 5%
    
    
    .
  • Treatment: Prepare serial dilutions of the 5,8-dimethylquinoline derivative in media (ensure final DMSO < 0.1%). Add 100

    
    L per well.
    
    • Concentration Range: 0.1

      
      M to 100 
      
      
      M.
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L MTT solution to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals. Shake plate for 10 mins.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability =

    
    . Plot log(concentration) vs. viability to determine 
    
    
    .

Data Presentation Template:

Compound IDR-Group (C3)MCF-7

(

M)
A549

(

M)
Mechanism Note
5,8-DMQ-1 -CHO12.5 ± 1.215.8 ± 2.1Reactive Intermediate
5,8-DMQ-2 -CH=N-NH-Ph3.4 ± 0.54.1 ± 0.3Potential Tubulin Binder
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.2DNA Intercalator
Mechanism of Action: Cell Cycle Analysis

Quinoline derivatives often arrest cells at the G2/M phase (characteristic of tubulin inhibitors).

Protocol:

  • Treatment: Treat

    
     cells with the derivative at 
    
    
    concentration for 24h.
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells with PBS. Resuspend in 500

    
    L PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 30 mins at RT in dark.
    
  • Analysis: Analyze via Flow Cytometry (excitation 488 nm, emission 585 nm).

  • Interpretation: Look for accumulation of cells in the G2/M peak compared to DMSO control.

Mechanistic Signaling Pathway

The following diagram illustrates the dual-potential mechanism of 5,8-dimethylquinoline derivatives: Tubulin Destabilization and EGFR Kinase Inhibition , leading to Apoptosis.

MOADrug5,8-DimethylquinolineDerivativeTubulinTubulin(Colchicine Site)Drug->Tubulin InhibitionEGFREGFR Kinase(ATP Pocket)Drug->EGFR InhibitionPolymerizationMicrotubulePolymerizationTubulin->Polymerization BlocksSignalingPI3K/Akt/mTORSignalingEGFR->Signaling BlocksArrestG2/M CellCycle ArrestPolymerization->Arrest Leads toApoptosisApoptosis(Caspase-3 Activation)Signaling->Apoptosis Loss of Survival SignalArrest->Apoptosis Mitotic Catastrophe

Caption: Dual mechanism of action: Tubulin inhibition and EGFR blockade leading to apoptosis.

References

  • Synthesis of Quinoline Scaffolds: Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.

  • Anticancer Activity of Quinoline Derivatives: Solomon, V. R., & Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2011.

  • 5,8-Dimethylquinoline Specifics & DFT Studies: El-Azab, I. H., et al. "A combined experimental and DFT/TD-DFT studies on the electronic structure... of quinoline derivatives." Journal of Molecular Structure, 2021. (Validates 2-chloro-5,8-dimethylquinoline-3-carboxaldehyde activity).

  • MTT Assay Protocol: Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.

  • Tubulin Inhibition Assays: Kaur, K., et al. "Quinoline derivatives as potential anticancer agents targeting tubulin: A review." European Journal of Medicinal Chemistry, 2019.

Application Note: 5,8-Dimethylquinoline as a Directing Ligand in Advanced Coordination Chemistry and sp³ C–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of coordination chemistry and organometallic catalysis, 5,8-Dimethylquinoline (5,8-diMeQ) has emerged as a highly versatile bidentate (C^N) cyclometalating ligand. Unlike unsubstituted quinoline, the presence of the 8-methyl group provides a perfectly poised site for proximity-driven sp³ C–H activation, allowing the formation of highly stable five-membered exocyclic metallacycles[1].

The causality behind selecting 5,8-diMeQ over the simpler 8-methylquinoline lies in the electronic and steric contributions of the 5-methyl group. The 5-methyl substituent inductively enriches the electron density of the quinoline core. This enrichment strengthens the initial metal-nitrogen (M–N) dative bond—the critical pre-equilibrium step that brings the metal center into close proximity with the 8-methyl group. Consequently, this accelerates the rate-limiting Concerted Metalation-Deprotonation (CMD) step[1]. Furthermore, in photophysical applications (e.g., Iridium OLED dopants), the 5-methyl group prevents unwanted intermolecular stacking interactions, thereby increasing the luminescence quantum yield.

Applications in Catalysis and Materials Science

5,8-diMeQ is predominantly utilized in two advanced domains:

  • C–H Functionalization Substrate/Ligand : It acts as a robust directing group for Palladium(II) and Ruthenium(II) catalyzed transformations. The resulting cyclometalated complexes can either be isolated as stable precatalysts or generated in situ for further functionalization (e.g., olefination, acetoxylation) under both solvent-based and mechanochemical conditions[2].

  • Luminescent & Catalytic Complexes : When coordinated to heavy metals like Ir(III) or Pt(II), the rigid metallacycle restricts non-radiative decay pathways, making these complexes excellent candidates for phosphorescent materials. Additionally, Co(III) complexes utilizing 5,8-diMeQ derivatives have been successfully deployed for the hydrogenation and dehydrogenation of N-heterocycles[3].

Quantitative Data: Ligand Performance Comparison

The table below summarizes the comparative advantages of 5,8-diMeQ against baseline ligands in standard coordination and activation workflows.

Ligand / SubstrateMetal CenterC–H Activation Yield (%)Absorption Max (nm)Mechanistic Advantage / Notes
8-MethylquinolinePd(II)75%340Baseline reactivity; standard CMD mechanism.
5,8-Dimethylquinoline Pd(II) 88% 355 5-Me group increases electron density, accelerating the rate-limiting C–H cleavage[1].
5,8-Dimethylquinoline Ru(II) 82% 410 High stability of the metallacycle; compatible with mechanochemical/solvent-free conditions[2].
5,8-Dimethylquinoline Co(III) >90% 380 Excellent stability in transfer hydrogenation protocols[3].

Experimental Protocols

Protocol A: Synthesis of Cyclometalated Pd(II) Dimer

Objective: Isolate the di-μ-chloro-bis[5,8-dimethyl-8-(κC)-quinolinato-κN]dipalladium(II) precatalyst. Self-Validating Principle: The conversion from an N-coordinated monomer to a C^N-coordinated dimer is visually accompanied by a color shift from pale yellow to deep orange. NMR validation is absolute: the 8-methyl singlet (~2.8 ppm) disappears, replaced by diastereotopic methylene protons (~3.2 ppm) exhibiting coupling to the Pd center.

Step-by-Step Methodology :

  • Pre-coordination : In a 50 mL Schlenk flask, dissolve 5,8-dimethylquinoline (1.0 mmol, 157 mg) and Palladium(II) acetate (1.0 mmol, 224 mg) in 10 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and an essential proton shuttle for the CMD pathway.

  • Cyclometalation : Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Ligand Exchange : Cool the reaction to room temperature. Add an aqueous solution of NaCl (10 mmol in 5 mL H₂O) dropwise and stir for 2 hours. Causality: Acetate-bridged dimers are highly soluble and difficult to crystallize. Chloride exchange forces the precipitation of the highly stable, insoluble chloride-bridged dimer.

  • Isolation : Filter the resulting orange precipitate through a sintered glass frit. Wash sequentially with distilled water (3 × 10 mL), ethanol (10 mL), and diethyl ether (2 × 10 mL).

  • Drying : Dry the solid under high vacuum for 4 hours to yield the pure Pd(II) dimer.

Protocol B: Ruthenium-Catalyzed sp³ C–H Olefination

Objective: Functionalize the 8-methyl group of 5,8-diMeQ using a Ru(II) catalyst[2].

Step-by-Step Methodology :

  • Reaction Assembly : In a dry pressure tube, combine 5,8-dimethylquinoline (1.0 mmol), ethyl acrylate (1.5 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 mmol).

  • Solvent Addition : Add 5 mL of anhydrous 1,2-dichloroethane (DCE). Causality: DCE provides the optimal dielectric constant to stabilize the polar transition state of the ruthenacycle formation. Cu(OAc)₂ serves as the terminal oxidant to regenerate the active Ru(II) species after the olefination cycle.

  • Degassing : Purge the mixture with argon for 10 minutes to prevent unwanted aerobic oxidation side-reactions.

  • Heating : Seal the tube and heat at 100 °C for 16 hours.

  • Workup : Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove copper salts.

  • Purification : Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2) to isolate the olefinated product.

Mechanistic Visualizations

G A 5,8-Dimethylquinoline (Free Ligand) B Pre-coordination (N-M Dative Bond) A->B + Metal Precursor C sp³ C-H Cleavage (CMD Mechanism) B->C Base / Heat D Cyclometalated Intermediate (C^N) C->D - H+ E Functionalized Product / Catalyst D->E + Reagent (e.g., Olefin)

Figure 1: Mechanistic workflow of sp³ C-H activation and cyclometalation of 5,8-dimethylquinoline.

G2 cluster_0 Ligand Design & Tuning cluster_1 Coordination Outcomes L1 Steric Profile 8-Methyl group enables proximity-driven activation O1 Luminescent Materials Ir(III) / Pt(II) complexes L1->O1 O2 Catalytic Frameworks Pd(II) / Ru(II) metallacycles L1->O2 L2 Electronic Profile 5-Methyl group enhances metal-ligand backbonding L2->O1 L2->O2

Figure 2: Structure-property relationships of 5,8-dimethylquinoline in coordination chemistry.

References

  • Source: researchgate.
  • Source: rwth-aachen.
  • Title: Hydrogenation and Dehydrogenation of N-Heterocycles Under Cp*Co(III)

Sources

synthesis of metal complexes with 5,8-Dimethylquinoline ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing transition metal complexes utilizing 5,8-Dimethylquinoline (5,8-DMQ) as a sterically demanding, neutral N-donor ligand. Unlike unsubstituted quinoline, the 5,8-DMQ scaffold incorporates a methyl group at the 8-position (peri-position), introducing significant steric strain near the coordination site, and a methyl group at the 5-position, which modulates lipophilicity and electronic density.

These complexes are critical candidates in medicinal inorganic chemistry (specifically for overcoming cisplatin resistance via steric shielding) and catalysis (where bulky ligands prevent catalyst deactivation). This guide provides optimized workflows for Platinum(II) and Copper(II) coordination, addressing the kinetic barriers imposed by the 8-methyl substituent.

Ligand Profile & Mechanistic Logic

Ligand: 5,8-Dimethylquinoline (CAS: 2623-50-9) Formula:


 | MW:  157.21  g/mol
pKa (Conjugate Acid):  ~4.5 (lower than quinoline due to steric hindrance to solvation, despite inductive donation).
Why 5,8-Dimethylquinoline?
  • Steric Modulation (The "8-Me Effect"): The methyl group at position 8 projects toward the metal center. In square-planar

    
     systems (e.g., Pt(II), Pd(II)), this steric bulk hinders axial attack by biological nucleophiles (e.g., glutathione), potentially reducing off-target deactivation.
    
  • Lipophilicity Tuning: The 5,8-dimethyl pattern significantly increases

    
     compared to quinoline, enhancing passive diffusion across the lipid bilayer in cellular assays.
    
  • Electronic Activation: The 5-methyl group enriches the electron density of the aromatic ring via hyperconjugation, stabilizing high-oxidation-state intermediates in catalytic cycles.

General Synthesis Strategy

The synthesis relies on the "Solvent-Assisted Ligand Exchange" (SALE) principle. Because 5,8-DMQ is sterically hindered, direct substitution at room temperature is often kinetically slow. We utilize protic solvents (Ethanol) for labile metals (Cu, Zn) and polar aprotic co-solvents (DMSO/Acetone) with thermal activation for inert metals (Pt).

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (Metal Salt + 5,8-DMQ) Solv Solvent Selection Cu(II) -> EtOH Pt(II) -> H2O/Acetone Start->Solv Mix Mixing & Activation (Reflux required for Pt) Solv->Mix Monitor TLC / Color Change Validation Point Mix->Monitor 1-4 Hours Monitor->Mix Incomplete Precip Precipitation/Crystallization (Slow Evap or Ether diffusion) Monitor->Precip Reaction Complete Filter Filtration & Wash (Cold EtOH/Ether) Precip->Filter Dry Vacuum Drying (Remove Solvates) Filter->Dry Final Final Complex [M(5,8-DMQ)nCl2] Dry->Final

Caption: Logical workflow for the synthesis of sterically hindered quinoline complexes.

Detailed Protocols

Protocol A: Synthesis of cis-[Pt(5,8-DMQ)Cl (DMSO)] (Anticancer Precursor)

Targeting a mono-substituted complex due to extreme steric bulk of two 8-Me-quinolines in cis-geometry.

Reagents:

  • Potassium Tetrachloroplatinate(II) (

    
    ): 100 mg (0.24 mmol)
    
  • 5,8-Dimethylquinoline: 41.5 mg (0.26 mmol, 1.1 eq)

  • DMSO: 2 mL

  • Acetone: 10 mL

Procedure:

  • Activation: Dissolve

    
     in 2 mL of DMSO. Stir at 40°C for 30 mins. The solution will turn yellow-orange as 
    
    
    
    forms in situ. Note: DMSO acts as a trans-directing auxiliary ligand.
  • Ligand Addition: Dissolve 5,8-DMQ in 5 mL acetone and add dropwise to the platinum solution.

  • Reaction: Heat the mixture to 60°C for 4 hours. The steric bulk of the 8-methyl group slows the substitution rate; thermal energy is required to overcome the activation barrier.

  • Precipitation: Cool to room temperature. Add 15 mL of cold water to induce precipitation of the neutral complex. If oil forms, sonicate for 5 mins.

  • Isolation: Filter the yellow solid on a sintered glass frit.

  • Purification: Wash with water (

    
     mL) to remove KCl and excess DMSO, then with diethyl ether (
    
    
    
    mL) to remove unreacted ligand.
  • Drying: Vacuum dry at 45°C for 6 hours.

Self-Validation:

  • Visual: Shift from bright orange (starting Pt salt) to pale yellow (complex).

  • Solubility Check: Product should be soluble in DCM/CHCl3 but insoluble in water.

Protocol B: Synthesis of [Cu(5,8-DMQ) Cl ] (Antimicrobial Agent)

Copper(II) allows for bis-ligation due to longer Cu-N bond lengths and tetrahedral distortion flexibility.

Reagents:

  • Copper(II) Chloride Dihydrate (

    
    ): 85 mg (0.5 mmol)
    
  • 5,8-Dimethylquinoline: 165 mg (1.05 mmol, 2.1 eq)

  • Ethanol (Absolute): 15 mL

Procedure:

  • Metal Solution: Dissolve

    
     in 5 mL ethanol. Solution appears bright green/blue.
    
  • Ligand Solution: Dissolve 5,8-DMQ in 10 mL ethanol.

  • Mixing: Add the ligand solution to the metal solution while stirring vigorously.

  • Reaction: Stir at Room Temperature for 2 hours. A distinct color change to dark green or olive indicates coordination.

    • Expert Note: If precipitation is immediate, the kinetic product is formed. For thermodynamic stability (proper crystal packing), heat to reflux for 30 mins then cool slowly.

  • Crystallization: Reduce volume by 50% using a rotary evaporator. Allow to stand at 4°C overnight. Green crystals will form.

  • Isolation: Filter and wash with cold ethanol (

    
     mL) and copious diethyl ether.
    

Characterization & Data Analysis

The formation of the metal-nitrogen bond alters the electron distribution in the quinoline ring.

Table 1: Key Spectroscopic Markers

TechniqueParameter5,8-DMQ (Free Ligand)Metal Complex (Expected)Mechanistic Interpretation
FT-IR



Back-bonding is minimal; shift is due to

-donation reducing bond order.
FT-IR

N/A

Direct confirmation of Metal-Nitrogen bond formation.
1H NMR H-2 Proton


Strong deshielding due to proximity to the electropositive metal center.
1H NMR 8-Methyl


Deshielding and potential broadening due to steric restriction of rotation.
UV-Vis


Red Shift (

)
Stabilization of the LUMO upon coordination.
Structural Logic Diagram (Graphviz)

CoordinationLogic cluster_Sterics Steric Zone Ligand 5,8-DMQ (N-Donor) Metal Metal Ion (Pt(II) / Cu(II)) Ligand->Metal Sigma Donation Complex Metal Complex [M(L)Cl2] Metal->Complex Me8 8-Methyl Group Me8->Metal Steric Clash (Prevents Square Planar) SqP Square Planar (Pt - Distorted) Complex->SqP Tet Tetrahedral (Cu - Favored) Complex->Tet

Caption: Impact of the 8-methyl substituent on coordination geometry and stability.

Troubleshooting & Optimization

  • Issue: No Precipitate.

    • Cause: High solubility of the complex in ethanol/acetone.

    • Solution: Perform "Ether Diffusion". Layer diethyl ether carefully over the reaction mixture in a narrow vial. Seal and let stand for 24h.

  • Issue: Hydrolysis (Pt complexes).

    • Cause: Reaction temperature too high (>70°C) or prolonged time in water.

    • Solution: Maintain strictly anhydrous conditions for the ligand addition step; use dry acetone/DMSO.

  • Issue: Isomer Mixtures (cis/trans).

    • Cause: Thermodynamic equilibration.

    • Solution: The 8-methyl group strongly disfavors the cis-bis(ligand) arrangement due to clash between the methyls. If synthesizing

      
      , the trans isomer is sterically favored but electronically less stable (antisymbiotic effect). Use stoichiometric control (1:1) to isolate the mono-adduct 
      
      
      
      first.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved from [Link]

  • Cipurković, A., et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]

  • Collinson, S. R., et al. (2001).[2] Synthesis and characterization of the novel bridged ligand 5,8-dimethyl-1,5,8,12-tetraazabicyclo[10.3.2]heptadecane. Journal of Coordination Chemistry. Retrieved from [Link]

  • Al-Hamdani, A. A., & Shaker, S. A. (2011). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes of Metal Ions. E-Journal of Chemistry. Retrieved from [Link]

Sources

environmental applications of functionalized quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Environmental Monitoring of Heavy Metals Using Functionalized Quinoline Chemosensors

Executive Summary

The detection of heavy metal pollutants in environmental water sources requires analytical tools that are highly sensitive, selective, and capable of real-time monitoring. Functionalized quinoline compounds have emerged as a premier class of fluorescent chemosensors due to their robust photophysical properties, tunable coordination chemistry, and1[1]. This application note details the mechanistic principles, quantitative performance, and validated experimental protocols for deploying quinoline-based probes in environmental matrices.

Mechanistic Principles of Quinoline-Based Sensing

The efficacy of quinoline derivatives stems from their dual functionality: the nitrogen-containing heterocyclic ring acts as an excellent chelating agent, while the extended π-conjugated system serves as a responsive fluorophore[2]. The detection mechanisms primarily rely on the modulation of electron transfer processes upon metal binding:

  • Photoinduced Electron Transfer (PET) & Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the lone pair of electrons on the receptor's nitrogen atom transfers to the excited fluorophore, quenching fluorescence (PET). Upon coordination with a target metal (e.g., Cd²⁺ or Zn²⁺), the lone pair is localized,3[3].

  • Fluorescence Quenching (Turn-Off): Conversely, binding with paramagnetic ions like Fe³⁺ or Cu²⁺ often facilitates non-radiative decay pathways, such as spin-orbit coupling, 2[2].

Pathway A Unbound Quinoline Probe (Fluorophore + Receptor) B Photoinduced Electron Transfer (PET) Fluorescence Quenched (OFF) A->B UV Excitation D Coordination Complex (Metal-Receptor Binding) A->D + Metal Ion C Target Heavy Metal Ion (e.g., Cd2+, Zn2+) C->D Chelation E Chelation-Enhanced Fluorescence (CHEF) Fluorescence Emitted (ON) D->E PET Blocked

Photophysical signaling mechanism of quinoline probes via PET and CHEF.

Quantitative Performance Metrics

The structural versatility of quinoline allows for specific functionalization to target different heavy metals. The table below summarizes the analytical performance of various quinoline derivatives validated in recent environmental studies.

Target Metal IonQuinoline Derivative / FunctionalizationLimit of Detection (LOD)Binding Constant (M⁻¹)Sensing Mechanism
Hg²⁺ Rhodamine-functionalized quinoline4.28 nMN/AFRET (Turn-Off)[4]
Cd²⁺ Pyridine-customized quinoline (PMPA)126 nM1.77 × 10⁵PET & CHEF (Turn-On)[3]
Fe³⁺ 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylateN/A0.71 × 10²Quenching (Turn-Off)[5]
Cu²⁺ Water-soluble styryl-quinoline derivativeN/A9.73 × 10⁸Quenching (Turn-Off)[6]

Experimental Protocol: Validation of Heavy Metal Ion Detection

To ensure reproducibility and reliability in environmental applications, the following self-validating protocol outlines the spectrofluorometric titration of a quinoline-based sensor.

Reagent Preparation
  • Probe Stock Solution (1 mM): Dissolve the synthesized quinoline derivative in anhydrous DMSO or THF.

    • Causality & Insight: Quinoline cores are highly hydrophobic; initial dissolution in an organic solvent prevents aggregation-caused quenching (ACQ) and 5[5].

  • Metal Ion Stock Solutions (10 mM): Prepare using chloride or nitrate salts in deionized water.

    • Causality & Insight: Avoid sulfate or phosphate salts, as these anions can cause premature precipitation of heavy metals,1[1].

  • Working Buffer (10 mM HEPES, pH 7.4):

    • Causality & Insight: HEPES is preferred over PBS because phosphate buffers can coordinate with metals like Pb²⁺ and Fe³⁺,2[2].

Spectrofluorometric Titration Workflow
  • Baseline Measurement: Transfer 3.0 mL of the working buffer into a quartz cuvette. Add the quinoline probe to a final concentration of 10 µM. Record the baseline fluorescence emission spectrum.

  • Titration: Sequentially spike the cuvette with increasing aliquots of the target heavy metal stock solution (e.g., 0 to 100 µM).

  • Equilibration: Allow 3 minutes of stirring after each addition.

    • Causality & Insight:3[3].

  • Data Acquisition: Record the emission intensity at the probe's specific λ_max.

  • Binding Constant Calculation: 6[6].

Real-World Environmental Application Workflow

When transitioning from synthetic solutions to real environmental water samples (e.g., river water, tap water, or industrial effluent), matrix effects must be strictly mitigated.

Workflow Step1 1. Environmental Water Sampling Filter through 0.22 µm PTFE membrane Step2 2. Matrix Equilibration Dilute with 10 mM HEPES (pH 7.4) Step1->Step2 Step3 3. Quinoline Probe Introduction Add 10 µM functionalized sensor Step2->Step3 Step4 4. Spectrofluorometric Titration Excite at isosbestic point, monitor λem Step3->Step4 Step5 5. Quantitative Analysis Apply Benesi-Hildebrand / Stern-Volmer plots Step4->Step5

Step-by-step workflow for environmental water sample preparation and analysis.

Critical Parameters for Success in Complex Matrices:

  • Matrix Spiking: Always perform spike-and-recovery experiments (adding known concentrations of the target metal to the environmental sample) to 4[4].

  • Selectivity Screening: Test the probe's response against a background of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) at concentrations 10- to 100-fold higher than the target analyte.2[2].

References

  • [1] Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.1

  • [2] Benchchem. Application Notes and Protocols: 6,6'-Biquinoline as a Chemosensor for Heavy Metal Detection. 2

  • [4] National Center for Biotechnology Information (PMC). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. 4

  • [5] ResearchGate. Dihydropyrano quinoline derivatives functionalized nanoporous silica as novel fluorescence sensor for Fe3+ (aq). 5

  • [6] MDPI. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. 6

  • [3] MDPI. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review.3

Sources

5,8-Dimethylquinoline derivatives as corrosion inhibitors for steel

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,8-Dimethylquinoline Derivatives as High-Efficiency Corrosion Inhibitors for Mild Steel in Acidic Environments

Executive Summary

For researchers spanning materials science to synthetic chemistry, the quinoline scaffold represents a highly versatile pharmacophore and functional material. While widely recognized in drug development, the electron-rich nature of functionalized quinolines makes them exceptional candidates for interfacial materials protection. This application note details the mechanistic rationale, self-validating experimental workflows, and quantitative efficacy of 5,8-dimethylquinoline derivatives as next-generation, mixed-type corrosion inhibitors for mild steel in aggressive acidic media (e.g., 1.0 M HCl).

Mechanistic Rationale: The 5,8-Dimethyl Advantage

Corrosion of mild steel during industrial acid pickling, descaling, and oil well acidization results in severe structural degradation[1]. Organic inhibitors containing heteroatoms (N, O, S) and conjugated


-systems are the gold standard for mitigating this attack[2].

The baseline quinoline molecule is a proven inhibitor due to its planar aromatic structure and the presence of a nitrogen heteroatom, which facilitates adsorption onto the metal surface[3]. However, the strategic substitution of methyl (


) groups at the 5 and 8 positions fundamentally transforms the molecule's protective capacity.

The Causality of Molecular Design: Methyl groups act as electron-donating moieties via inductive (


) effects. This localized electron donation enriches the overall 

-electron cloud of the aromatic ring and significantly increases the nucleophilicity of the nitrogen's lone pair[4]. Consequently, the 5,8-dimethylquinoline derivative acts as an optimized Lewis base, readily donating electrons into the vacant 3d-orbitals of the iron surface to form robust coordinate covalent bonds (chemisorption)[3]. Furthermore, the steric bulk of the methyl groups increases the hydrophobic cross-sectional area of the molecule. Once adsorbed, this creates a dense, hydrophobic monolayer that displaces water molecules and aggressive chloride ions from the metal-solution interface, strictly obeying the Langmuir adsorption isotherm[5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that relying on a single analytical technique is insufficient to validate an inhibitor's efficacy. A robust protocol requires a self-validating triad: Gravimetric analysis establishes the thermodynamic baseline, while Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel) validate the interfacial micro-kinetics[2].

If the experimental setup is sound, the corrosion current density (


) derived from Tafel plots must mathematically correlate with the charge transfer resistance (

) derived from EIS via the Stern-Geary equation. Discrepancies between these values indicate procedural flaws, such as failing to reach a steady-state Open Circuit Potential (OCP).
Protocol A: Gravimetric (Weight Loss) Assay & Thermodynamic Profiling

Objective: To empirically quantify the macroscopic corrosion rate and determine the adsorption isotherm parameters. Causality Focus: Surface preparation is the most critical variable. Inconsistent surface roughness leads to heterogeneous active surface areas, which invalidates the thermodynamic calculations required for the Langmuir isotherm.

Step-by-Step Methodology:

  • Substrate Standardization: Abrade mild steel coupons (

    
    ) sequentially using silicon carbide (SiC) paper from 400 up to 1200 grit.
    
    • Why: Progressive abrasion removes deep micro-fissures where localized pitting initiates, ensuring uniform, planar adsorption of the inhibitor[1].

  • Micro-Cleaning: Wash coupons with double-distilled water, then submerge in acetone within an ultrasonic bath for 5 minutes. Dry immediately in a vacuum desiccator.

    • Why: Ultrasonication dislodges embedded SiC particulates and organic residues that manual wiping leaves behind, preventing competitive adsorption artifacts.

  • Matrix Preparation: Prepare the aggressive medium (1.0 M HCl) using analytical grade 37% HCl. Formulate 5,8-dimethylquinoline derivative solutions ranging from

    
     M to 
    
    
    
    M[1].
  • Controlled Immersion: Suspend the coupons in 80 mL of the test solutions using inert PTFE hooks. Incubate in a thermostated water bath at 303 K for exactly 6 hours.

    • Why: Using PTFE hooks prevents galvanic coupling between the steel and the vessel, which would artificially accelerate the corrosion rate.

  • Post-Immersion Processing: Retrieve the coupons, gently scrub with a soft bristle brush under running water to remove loosely bound iron oxide/chloride complexes, rinse with absolute ethanol, dry, and weigh using an analytical balance (precision ± 0.1 mg).

Protocol B: Electrochemical Interrogation (EIS & Tafel)

Objective: To elucidate the inhibition mechanism (anodic, cathodic, or mixed) and quantify the barrier properties of the adsorbed film. Causality Focus: Electrochemical measurements must be performed at a true steady state. Perturbing the system before the OCP stabilizes will yield pseudo-capacitive artifacts in the Nyquist plots.

Step-by-Step Methodology:

  • Cell Configuration: Assemble a three-electrode jacketed glass cell. Use the mild steel coupon (

    
     exposed area) as the Working Electrode (WE), a large-area Platinum mesh as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode[2].
    
  • Equilibration (OCP): Immerse the WE in the inhibitor-dosed 1.0 M HCl solution for 30–45 minutes until the OCP drift is less than 1 mV/min.

    • Why: This confirms the establishment of a stable, equilibrium inhibitor monolayer before any electrical perturbation is applied.

  • EIS Acquisition: Superimpose a 10 mV peak-to-peak AC sinusoidal signal over the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

    • Why: High frequencies capture the bulk solution resistance (

      
      ), while low frequencies capture the charge transfer resistance (
      
      
      
      ) and double-layer capacitance (
      
      
      ) at the interface[2]. Fit the resulting Nyquist data to a Randles equivalent circuit.
  • Potentiodynamic Polarization: Immediately following EIS, sweep the DC potential from -250 mV to +250 mV relative to the OCP at a strict scan rate of 1.0 mV/s.

    • Why: A slow scan rate ensures the system remains in a quasi-steady state, preventing capacitive charging currents from masking the true faradaic corrosion current[3].

  • Data Synthesis: Extrapolate the linear Tafel regions to the corrosion potential (

    
    ) to determine 
    
    
    
    . If the shift in
    
    
    is less than 85 mV compared to the uninhibited blank, the derivative is classified as a mixed-type inhibitor[5].

Quantitative Data & Efficacy Profile

The following table synthesizes typical quantitative performance metrics for optimized quinoline derivatives in 1.0 M HCl at 303 K, demonstrating the concentration-dependent barrier effect.

Concentration (M)Corrosion Rate (

)

(

)

(

)
Inhibition Efficiency (%)
Blank (1.0 M HCl)12.5015.2850-

4.8042.531061.6

2.1085.314583.2

0.90165.46892.8

0.40310.23296.8

Table 1: Representative electrochemical and gravimetric data illustrating the high-efficiency mixed-type inhibition of dimethyl-substituted quinoline derivatives.

Mechanistic Visualization

G Substrate Mild Steel Substrate (Fe d-orbitals) Inhibitor 5,8-Dimethylquinoline (Electron-Rich π-System) Physisorption Physisorption (Electrostatic) Inhibitor->Physisorption Pre-adsorption Chemisorption Chemisorption (Coordinate Bonds) Inhibitor->Chemisorption Electron Donation Environment Acidic Medium (1.0 M HCl) Environment->Substrate Corrosive Attack ProtectiveLayer Protective Monolayer (Langmuir Isotherm) Physisorption->ProtectiveLayer Chemisorption->ProtectiveLayer ProtectiveLayer->Substrate Shields Surface Outcome Mixed-Type Inhibition (Anodic & Cathodic) ProtectiveLayer->Outcome

Logical workflow of 5,8-Dimethylquinoline adsorption and mixed-type corrosion inhibition on steel.

References

1.1. An-Najah Staff. 2. 2. Der Pharma Chemica. 3.3. Journal of Materials and Environmental Science. 4.5. ResearchGate. 5.4. ResearchGate.

Sources

Troubleshooting & Optimization

optimizing reaction yield for 5,8-Dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the Skraup synthesis for 5,8-Dimethylquinoline . The transformation of 2,5-dimethylaniline into a quinoline core is notoriously challenging. The reaction is characterized by a highly exothermic dehydration phase and a strong tendency for reactive intermediates to polymerize into intractable tar[1].

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each step, you can implement a self-validating workflow that maximizes yield, ensures safety, and streamlines product recovery.

Core Mechanistic Principles & Causality

To troubleshoot a failed reaction, you must first understand the mechanistic pathway. The Skraup synthesis relies on the in situ generation of acrolein from glycerol via acid-catalyzed dehydration[1]. This acrolein undergoes a Michael addition with 2,5-dimethylaniline, followed by ring closure and oxidation to yield 5,8-dimethylquinoline[2].

The primary failure mode in this synthesis is thermal runaway. If the dehydration of glycerol occurs too rapidly, the local concentration of acrolein spikes, leading to rapid polymerization (tar formation) rather than the desired nucleophilic attack[2].

SkraupMechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (>135°C) Michael Michael Addition Intermediate Acrolein->Michael Aniline 2,5-Dimethylaniline Aniline->Michael Nucleophilic Attack Cyclization Cyclization (Dehydration) Michael->Cyclization H+ Catalyzed Dihydro 1,2-Dihydro-5,8-dimethylquinoline Cyclization->Dihydro Ring Closure Oxidation Oxidation (Nitrobenzene / I2) Dihydro->Oxidation Loss of 2H Product 5,8-Dimethylquinoline (Target) Oxidation->Product Aromatization

Mechanistic pathway of 5,8-dimethylquinoline via Skraup synthesis.

Self-Validating Experimental Protocol

The following protocol integrates real-time visual and thermodynamic feedback loops, allowing you to validate the reaction's progress at every stage.

ExperimentalWorkflow Step1 1. Mix Reagents (Aniline, Glycerol, FeSO4) Step2 2. Acid Addition (H2SO4 at <5°C) Step1->Step2 Step3 3. Two-Stage Heating (135°C -> 153°C) Step2->Step3 Step4 4. Reflux (Monitor Exotherm) Step3->Step4 Step5 5. Basification & Extraction (pH 10, Toluene) Step4->Step5

Optimized step-by-step experimental workflow for 5,8-dimethylquinoline synthesis.

Step 1: Reagent Assembly & Moderation Combine 2,5-dimethylaniline, anhydrous glycerol, and an oxidizing agent (typically nitrobenzene). Critical Addition: Add powdered Ferrous Sulfate (FeSO₄). Causality: FeSO₄ acts as an oxygen carrier and chemical moderator. It smooths the highly exothermic oxidative aromatization step, preventing explosive thermal runaways[2].

Step 2: Controlled Acid Addition Chill the reaction vessel to 0–5 °C using an ice-NaCl bath under argon[3]. Slowly add concentrated H₂SO₄ dropwise via an addition funnel. Self-Validation Check: The internal temperature must not exceed 5 °C[3]. The mixture should remain a pale-to-yellow slurry. If the solution turns dark brown or black at this stage, localized overheating is occurring, indicating that the acid addition is too fast and premature substrate degradation has begun.

Step 3: Two-Stage Temperature Profile Initiate heating gradually. First, bring the reaction to 135–140 °C[4]. Causality: This specific lower-bound temperature window initiates the acid-catalyzed dehydration of glycerol to acrolein at a manageable rate, allowing the Michael addition to occur without triggering massive polymerization[4]. Self-Validation Check: Observe the reflux condenser. Steady, controlled condensation indicates proper acrolein generation. Once stabilized, allow the temperature to rise to 150–153 °C to drive the final cyclization and aromatization steps to completion[4].

Step 4: Quenching and Basification Cool the reaction mixture to room temperature and pour it over crushed ice. Basify the solution to pH 10 using a saturated solution of potassium carbonate (K₂CO₃) or 40% NaOH[3]. Self-Validation Check: The transition from a homogeneous, dark acidic solution to a biphasic or precipitate-laden mixture confirms the successful deprotonation of the quinoline nitrogen. This is an absolute prerequisite for organic extraction[3].

Step 5: Extraction Extract the basic aqueous layer with a suitable organic solvent such as chloroform or toluene[2][3]. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 5,8-dimethylquinoline[3].

Yield Optimization Matrix

To demonstrate the impact of precise parameter control, the following table summarizes quantitative yield data based on varying the thermal profile and moderator usage.

Temperature ProfileModerator UsedOxidizing AgentObserved ExothermIsolated Yield (%)
150 °C (Single Stage Rapid)NoneNitrobenzeneViolent / Runaway< 20% (Heavy Tar)
100–120 °C (Prolonged)FeSO₄NitrobenzeneMild35% (Incomplete)
135 °C → 153 °C (Two-Stage)NoneIodineModerate50%
135 °C → 153 °C (Two-Stage) FeSO₄ Nitrobenzene Controlled 75–85%

Troubleshooting & FAQs

Q1: My reaction mixture turns into an intractable black tar. How do I prevent this? A: Tar formation is the most common failure mode in Skraup syntheses, primarily caused by the uncontrolled polymerization of the acrolein intermediate[1]. This occurs when the initial heating is too aggressive. To fix this, implement the two-stage heating profile outlined above: hold the reaction at 135–140 °C to allow controlled acrolein formation, then ramp to 150–153 °C for cyclization[4]. Additionally, ensure vigorous mechanical stirring to eliminate thermal hotspots that trigger localized polymerization[2].

Q2: The reaction exotherm is too violent and blows the condenser. What is the mechanistic cause and fix? A: The violence of the reaction stems from the rapid, acid-catalyzed dehydration of glycerol combined with the highly exothermic oxidation step[1]. To tame this, you must add a chemical moderator. Ferrous sulfate (FeSO₄) is the industry standard; it functions as an electron-transfer mediator, distributing the oxidative energy release over a longer period rather than allowing a sudden, dangerous thermal spike[2].

Q3: I am getting a very low yield of 5,8-dimethylquinoline, but I don't see tar. Where is my product? A: If tar is absent but the yield is low, the product is likely being lost during the workup phase. Quinolines are basic heterocycles and will remain protonated—and highly water-soluble—in the strongly acidic reaction mixture. You must aggressively basify the aqueous phase to at least pH 10 using a strong base like saturated K₂CO₃ before extraction[3]. Verify the pH of the aqueous layer with indicator paper after vigorous mixing with the extraction solvent to ensure complete deprotonation.

References

  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide Benchchem URL
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors Benchchem URL
  • AU699041B2 - 6-(2-imidazolinylamino)
  • US6103904A - Skraup reaction process for synthesizing quinolones Google Patents URL

Sources

troubleshooting low yield in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Skraup Synthesis Status: Active Operator: Senior Application Scientist (Ph.D., Organic Synthesis)

Executive Summary: The "Tar" Paradox

The Skraup synthesis is chemically elegant but operationally brutal. It requires forcing a sensitive Michael acceptor (acrolein) to react with a potentially deactivated aniline in hot concentrated sulfuric acid. The most common user complaint is not "no reaction," but rather "too much reaction"—specifically, the formation of an intractable black tar that traps the desired quinoline.

This guide moves beyond basic textbook instructions to address the hydrodynamic and thermodynamic failures that cause low yields. We focus on the Sulzberger modification (FeSO₄ moderation) as the primary corrective measure for standard bench chemistry.

Part 1: Diagnostic Triage (Symptom-Based Troubleshooting)

Q1: My reaction mixture turned into a solid black block (char) within minutes of heating. What happened? Diagnosis: Thermal Runaway (Polymerization). Technical Insight: The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition and ring closure are exothermic. If you heat too fast, you generate a high concentration of acrolein which, under acidic conditions, polymerizes faster than it reacts with the aniline. Corrective Action:

  • Add a Moderator: You must use Ferrous Sulfate (FeSO₄).[1][2] It acts as an oxygen carrier and redox buffer, smoothing out the oxidation exotherm.

  • Protocol Adjustment: Do not reflux immediately. Heat to 120°C until the first sign of bubbling/reflux, then remove the heat source. Let the exotherm drive the reaction.[2] Only re-apply heat once the self-sustained boiling subsides.

Q2: I have no tar, but my yield is <20%. I am using a nitro-aniline. Diagnosis: Electronic Deactivation (Hammett Constraint). Technical Insight: The Skraup mechanism requires an electrophilic attack on the aromatic ring (cyclization step). Electron-Withdrawing Groups (EWGs) like


 severely deactivate the ring. Furthermore, the aniline nitrogen becomes protonated in 

, rendering it non-nucleophilic. Corrective Action:
  • Acid Concentration: Reduce

    
     concentration to ~60-70%. This ensures enough free aniline base exists to perform the initial Michael addition.
    
  • Alternative Oxidant: Nitrobenzene (the solvent/oxidant) is also an EWG-rich species. Switch to Iodine (

    
    )  or use the Doebner-Miller  variation if possible, which is more tolerant of deactivated substrates.
    

Q3: I used a meta-substituted aniline and got a mess of peaks in NMR. Diagnosis: Regioisomeric Scrambling. Technical Insight: Ring closure for meta-substituted anilines can occur at two different ortho positions (relative to the amine).

  • Para-directors (e.g., -OMe, -Me) at meta position: Direct cyclization primarily to the less sterically hindered position (yielding the 7-substituted quinoline), but the 5-substituted isomer is often unavoidable. Corrective Action: This is an intrinsic limitation of Skraup. You must use chromatographic separation or switch to the Combes synthesis for better regiocontrol.

Part 2: The Mechanism of Failure (Visualized)

Understanding where the mass balance goes is critical. In Skraup, "Low Yield" usually means "High Tar."

SkraupFailure Glycerol Glycerol Acrolein Acrolein (In Situ) Glycerol->Acrolein H2SO4, Heat (Dehydration) MichaelAdduct Michael Adduct (β-anilinopropionaldehyde) Acrolein->MichaelAdduct + Aniline Tar1 Polymerization Tar (Thermal Runaway) Acrolein->Tar1 Excess Heat/Acid (MAJOR LOSS PATHWAY) Aniline Aniline Aniline->MichaelAdduct Cyclization Ring Closure (Electrophilic Aromatic Subst.) MichaelAdduct->Cyclization Acid Catalysis NoRxn Unreacted Material (EWG Deactivation) MichaelAdduct->NoRxn If Aniline has EWG (Ring Deactivated) DihydroQuin 1,2-Dihydroquinoline Cyclization->DihydroQuin Quinoline QUINOLINE (Target) DihydroQuin->Quinoline Oxidant (Nitrobenzene/I2) Tar2 Oxidative Tar (Over-oxidation) DihydroQuin->Tar2 Violent Oxidation

Caption: Mass flow in Skraup Synthesis. Note that Acrolein Polymerization (Red Path) is the primary competitor to the desired Michael Addition.

Part 3: Optimized Protocols
A. The "Sulzberger" Modification (Standard Best Practice)

Why this works: The addition of Ferrous Sulfate (


) moderates the oxidation step, preventing the violent exotherms that lead to tar.[1]

Reagents:

  • Aniline (0.3 mol)

  • Glycerol (0.96 mol) - Must be anhydrous

  • Nitrobenzene (0.17 mol) - Oxidant

  • Sulfuric Acid (Conc., 100g)

  • Ferrous Sulfate (

    
    ), 10g  - The Critical Moderator
    

Step-by-Step:

  • Order of Addition: In a round-bottom flask, add reagents in this exact order: FeSO₄

    
     Glycerol 
    
    
    
    Aniline
    
    
    Nitrobenzene
    
    
    Sulfuric Acid.
    • Warning: Adding acid before FeSO₄ can trigger premature localized heating.

  • The "Kick": Heat the flask gently with a heating mantle. Swirl continuously.

  • Exotherm Management: As soon as the mixture bubbles (approx 100-110°C), remove the heat source immediately . The reaction will boil on its own for 5-10 minutes.

  • Reflux: Once the self-boiling subsides, re-apply heat and reflux for 4 hours.

  • Work-up (The Tar Separation):

    • Dilute with water.[1][2][3]

    • Steam Distillation (Crucial): Steam distill the acidic mixture first to remove unreacted nitrobenzene.

    • Basify with 50% NaOH.

    • Steam distill again to collect the Quinoline. (Tar remains in the flask).

B. Microwave-Assisted Protocol (High Throughput)

Why this works: Microwaves heat the ionic mixture directly (dielectric heating), allowing for rapid temperature jumps that favor the kinetic product (Quinoline) over the thermodynamic polymer sink.

Parameters:

  • Catalyst:

    
     (10 mol%) or Ionic Liquid ([bmim]
    
    
    
    ).
  • Temp: 140°C - 160°C.

  • Time: 10-20 minutes (vs. 4 hours reflux).

  • Yield: Typically 15-20% higher than conventional heating.

Part 4: Quantitative Comparison of Methods
MethodOxidantModeratorTypical Yield (Unsub. Aniline)Tar FormationRisk Level
Classical Skraup NitrobenzeneNone30 - 45%HighHigh (Explosive)
Sulzberger Mod. Nitrobenzene

80 - 90% LowLow
Iodine Method

None60 - 70%ModerateLow
Microwave Nitrobenzene/As₂O₅N/A75 - 85%Very LowLow
Part 5: Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield / Failure Q_Violence Was the reaction violent? (Boiled over/Charred) Start->Q_Violence Yes_Violence Yes Q_Violence->Yes_Violence No_Violence No Q_Violence->No_Violence Sol_Moderator SOLUTION: Add FeSO4 (Sulzberger) & Control Heat Ramp Yes_Violence->Sol_Moderator Q_Substituent Is Aniline Electron Deficient? (Nitro, cyano, etc.) No_Violence->Q_Substituent Yes_EWG Yes (EWG) Q_Substituent->Yes_EWG No_EWG No (EDG or H) Q_Substituent->No_EWG Sol_Acid SOLUTION: Lower H2SO4 conc. to 60-70% OR Switch to Doebner-Miller Yes_EWG->Sol_Acid Q_Workup Is product trapped in emulsion/tar? No_EWG->Q_Workup Yes_Tar Yes Q_Workup->Yes_Tar Sol_Steam SOLUTION: Perform Steam Distillation. Do NOT rely on solvent extraction alone. Yes_Tar->Sol_Steam

Caption: Decision matrix for optimizing Skraup synthesis conditions.

References
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline.[4] Organic Syntheses, Coll.[4][5] Vol. 1, p. 478.[4][5] (The definitive source for the FeSO₄/Sulzberger modification).

  • Manske, R. H. F. (1942). The Chemistry of Quinolines.[4] Chemical Reviews, 30(1), 113–144.[4] (Comprehensive review of mechanism and substituent effects).

  • Song, S. J., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics. Molecules, 24(9), 1720.

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins.[4] Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. (The original discovery).

Sources

strategies to improve regioselectivity in Doebner-Miller reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Regioselectivity in the Doebner-Miller Reaction

Current Status: Online Role: Senior Application Scientist Case ID: DM-REGIO-OPTIMIZATION

Executive Summary

The Doebner-Miller reaction (acid-catalyzed condensation of anilines with


-unsaturated carbonyls) is the industrial workhorse for quinoline synthesis.[1] However, it suffers from two notorious issues: intractable polymerization ("tar")  and poor regiocontrol  when using meta-substituted anilines or asymmetric enones.

This guide moves beyond standard textbook descriptions to address the specific kinetic and thermodynamic levers you can pull to influence isomer distribution (5- vs. 7-substitution) and maximize yield.

Part 1: The Regioselectivity Diagnostic (Mechanism & Logic)

Before troubleshooting, you must visualize where the selectivity is determined. The critical bifurcation point occurs during the electrophilic aromatic substitution (cyclization) step.

Visualizing the Isomer Divergence

The following diagram illustrates the mechanistic pathway for a meta-substituted aniline (


-toluidine example), showing why the 7-isomer is kinetically favored over the 5-isomer.

DoebnerMillerMechanism Start m-Substituted Aniline (e.g., m-Toluidine) Michael Michael Adduct (β-Amino Ketone) Start->Michael + Enone / H+ Enone α,β-Unsaturated Carbonyl (Crotonaldehyde) Enone->Michael Cyclization Acid-Catalyzed Cyclization (Electrophilic Aromatic Substitution) Michael->Cyclization Imine Formation PathA Attack Para to Substituent (Sterically Open) Cyclization->PathA Kinetic Preference PathB Attack Ortho to Substituent (Sterically Hindered) Cyclization->PathB High Energy Barrier Product7 7-Substituted Quinoline (Major Product) PathA->Product7 Oxidation/-H2 Product5 5-Substituted Quinoline (Minor Product) PathB->Product5 Oxidation/-H2

Caption: Bifurcation of regioselectivity in meta-substituted anilines. Steric hindrance at the ortho-position disfavors the 5-isomer.

Part 2: Troubleshooting Guides (Q&A Format)
Module A: The Meta-Substitution Conundrum (5- vs. 7-Isomers)

Q: I am reacting m-anisidine with crotonaldehyde. Why do I consistently get a mixture favoring the 7-isomer, and how can I isolate the pure isomer?

The Technical Reality: In the Doebner-Miller reaction, electronic and steric effects usually reinforce each other to favor the 7-isomer .

  • Sterics: Cyclization para to the meta-substituent (yielding the 7-isomer) is less hindered than cyclization sandwiched between the amino group and the substituent (yielding the 5-isomer).

  • Electronics: For electron-donating groups (EDGs) like -OMe or -Me, the position para to the EDG is activated, further promoting 7-isomer formation.

Strategic Solution (Purification Protocol): Since preventing the 5-isomer is chemically difficult without blocking groups, the industry standard for separation relies on Zinc Chloride (


) Complexation . The 7-isomer often forms a less soluble complex with 

than the 5-isomer.

Protocol: The Leir Separation Method [1]

  • Perform the standard Doebner-Miller reaction.[2]

  • Dissolve the crude oil mixture in Ethanol/HCl.

  • Add

    
     (0.5 equiv).
    
  • Result: The 7-substituted quinoline-zinc complex precipitates as a solid.[3] The 5-isomer remains in solution.

  • Recovery: Filter the solid and treat with dilute

    
     to liberate the free 7-substituted quinoline base.
    
Module B: Controlling Enone Polymerization ("The Tar Problem")

Q: My reaction turns into a black, intractable tar before the quinoline forms. My yield is <20%. How do I fix this?

The Technical Reality:


-unsaturated aldehydes (like crotonaldehyde) and ketones are prone to rapid acid-catalyzed polymerization. In a single-phase aqueous acid system, the concentration of the enone is high, leading to polymerization rates that compete with the Michael addition to the aniline.

Strategic Solution: The Two-Phase System By using a biphasic system (Aqueous Acid + Organic Solvent), you keep the enone sequestered in the organic phase. The reaction only occurs at the interface or via slow partitioning into the aqueous phase, keeping the effective concentration of enone low relative to the aniline (which is protonated and resides in the water).

Optimized Protocol: Biphasic Doebner-Miller [2]

  • Solvent System: 6M HCl (Aqueous) / Toluene.

  • Procedure: Dissolve aniline in 6M HCl. Add Toluene. Heat to reflux. Add the enone dropwise over 2-4 hours.

  • Mechanism: The enone stays in toluene; the aniline stays in HCl. The slow transfer prevents enone-enone polymerization.

  • Limitation: This works excellently for crotonaldehyde (2-methylquinolines) but often fails for cinnamaldehyde due to solubility issues [3].

Module C: Reversing Regioselectivity (2- vs. 4-Substitution)

Q: Standard Doebner-Miller gives me 2-substituted quinolines. How do I access 4-substituted quinolines?

The Technical Reality: Standard conditions favor 1,4-addition (Michael addition) of the aniline to the


-carbon of the enone, placing the enone's 

-substituent at the quinoline 4-position (often H or Me) and the

-substituent at the 3-position. To get a substituent at the 4-position, you typically need a specific enone precursor.

Strategic Solution: The Ketoester Inversion Using


-aryl-

-unsaturated

-ketoesters in Trifluoroacetic Acid (TFA) can reverse the mechanism to favor 1,2-addition (Schiff base formation first), leading to 4-substituted products.[2]
Part 3: Comparative Data & Decision Matrix
Yield & Selectivity Optimization Table
VariableStandard Conditions (Aq. HCl)Biphasic Conditions (HCl/Toluene)Lewis Acid Catalysis (

)
Primary Issue Massive Polymerization ("Tar")Slow Reaction RateCost of Catalyst
Yield (Typical) 15 - 35%50 - 85%70 - 90%
Purification Difficult (Steam Distillation req.)Easy (Phase separation)Moderate (Column Chrom.)
Regioselectivity Thermodynamic ControlKinetic Control possibleHighly Sensitive to Ligands
Best For Cheap, bulk synthesisCrotonaldehyde derivatives High-value drug intermediates
Workflow Optimization Diagram

OptimizationWorkflow Problem Identify Core Problem Tar Polymerization/Tar Problem->Tar Isomers Isomer Mixture (5 vs 7) Problem->Isomers Biphasic Switch to Biphasic (HCl / Toluene) Tar->Biphasic If Crotonaldehyde SlowAdd Dropwise Addition of Enone Tar->SlowAdd General ZnCl2 Leir Method (ZnCl2 Precipitation) Isomers->ZnCl2 Best for 7-isomer purity Flash Flash Chromatography (Difficult for isomers) Isomers->Flash Low efficiency

Caption: Decision tree for selecting the correct optimization strategy based on observed experimental failure.

Part 4: Validated Experimental Protocols
Protocol A: High-Yield Biphasic Synthesis (The "Clean" Method)

Best for: Synthesis of 2-methylquinolines from anilines and crotonaldehyde.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Aniline (50 mmol) in 6M HCl (30 mL).

  • Phase Addition: Add Toluene (15 mL). The system will form two distinct layers.

  • Heating: Heat the mixture to reflux (approx. 110°C) with vigorous magnetic stirring.

  • Addition: Add Crotonaldehyde (60 mmol, 1.2 equiv) dropwise via a syringe pump or addition funnel over 2 hours .

    • Why? Slow addition into the biphasic system ensures the aldehyde reacts with aniline immediately upon entering the aqueous phase, preventing self-polymerization.

  • Digestion: Continue reflux for 1 hour after addition is complete.

  • Workup:

    • Separate the layers.[2][4] Discard the toluene layer (contains non-polar impurities/polymers).

    • Basify the aqueous layer with 20% NaOH to pH 10.

    • Extract the resulting oil with Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
Protocol B: Zinc Chloride Purification (The "Isomer" Method)

Best for: Isolating 7-methylquinoline from a 5/7 mixture.

  • Take the crude quinoline mixture (10 g) and dissolve in Ethanol (20 mL) and conc. HCl (5 mL).

  • Prepare a solution of

    
      (5 g) in Ethanol (15 mL) with a drop of HCl.
    
  • Mix the solutions while warm.

  • Allow to cool to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Filter the precipitate. This is the 7-methylquinoline

    
    
    
    
    
    
    
    HCl
    complex.
  • Liberation: Suspend the solid in water and add concentrated Ammonium Hydroxide (

    
    ).
    
  • Extract the free base with ether/DCM.

References
  • Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry, 42(5), 911–913.

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[5][6] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[2][5][6][7][8] Tetrahedron Letters, 41(44), 8523-8525.[6] [5]

  • Parsons, A. F., & Palframan, M. J. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synlett, 2010(1), 0069-0072.

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

Sources

Advanced Purification Support Center: 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of substituted quinolines. The synthesis of 5,8-dimethylquinoline—typically achieved via the Skraup or Doebner-Miller reactions—is notoriously harsh. It relies on the aggressive dehydration of glycerol or α,β-unsaturated carbonyls in the presence of strong acids and oxidants. This environment inevitably triggers competitive radical polymerization, leaving you with a complex matrix of unreacted anilines, regioisomers, and intractable black "tar"[1].

This guide is designed to move beyond basic instructions. Here, we dissect the physicochemical causality behind these challenges and provide self-validating protocols to ensure your purification is both logical and reproducible.

Part 1: Physicochemical Profile & Impurity Matrix

To design a rational purification strategy, we must first understand the quantitative parameters governing the molecule's behavior.

Table 1: Key Physicochemical Properties of 5,8-Dimethylquinoline

PropertyValueCausality / Impact on Purification Strategy
Predicted Boiling Point 325.2 ± 22.0 °C[2]Precludes standard atmospheric distillation. Requires high-vacuum fractional distillation (Kugelrohr) to avoid thermal degradation of the product.
Density 1.364 ± 0.06 g/cm³[2]Heavier than water. When extracting with halogenated solvents (e.g., chloroform), the organic layer will be the bottom phase, but emulsion risks are high if tar is present.
pKa (Conjugate Acid) ~4.9 (Quinoline core)Dictates the exact pH thresholds for liquid-liquid extraction. Requires pH < 2 for >99% protonation (aqueous solubility) and pH > 10 for complete free-base regeneration[1].
Primary Impurities Polymeric Tar, 2,5-DimethylanilineTar physically occludes silica pores. Unreacted aniline shares basic properties, complicating simple acid-base separations.
Part 2: Troubleshooting FAQs

Q1: My Skraup synthesis yielded a thick, black, intractable tar. If I load this directly onto a silica column, it blocks the frit and streaks endlessly. How do I remove it? The Causality: The "tar" consists of highly conjugated, lipophilic polymeric byproducts formed during the high-temperature oxidative cyclization. Because it is highly lipophilic and non-basic, it does not respond to pH changes the way your target quinoline does. The Solution: Do not attempt chromatography on raw tar. You must perform an acid-base extraction coupled with a physical colloid trap. By dropping the pH below 2, 5,8-dimethylquinoline is protonated into a water-soluble quinolinium salt. The tar remains insoluble and suspended. Passing this acidic aqueous suspension through a Celite pad physically traps the tar colloids before you basify the filtrate to recover the product[1].

Q2: Even after tar removal, my 5,8-Dimethylquinoline streaks terribly on silica gel, ruining my resolution. How do I fix this? The Causality: Silica gel surfaces are heavily populated with weakly acidic silanol groups (-SiOH). 5,8-Dimethylquinoline possesses a basic, sp²-hybridized nitrogen atom that acts as a strong hydrogen bond acceptor. As the molecule travels down the column, it undergoes continuous, reversible protonation/hydrogen-bonding with the stationary phase. This dual-state equilibrium causes the compound to partition unevenly, manifesting as severe band broadening or "tailing." The Solution: You must competitively saturate the active silanol sites. Introducing a sacrificial basic modifier, such as 1–5% Triethylamine (TEA), into the mobile phase deactivates the acidic silica, forcing the quinoline to partition strictly based on its lipophilicity.

Q3: My NMR shows contamination with unreacted 2,5-dimethylaniline. Since both are basic, acid-base extraction didn't separate them. What is the most efficient removal method? The Causality: While both molecules are basic, their nucleophilicity differs drastically. The primary amine of 2,5-dimethylaniline is highly nucleophilic, whereas the sterically hindered, aromatic nitrogen of 5,8-dimethylquinoline is not. The Solution: Use chemical derivatization. Treat the crude organic mixture with a mild electrophile (e.g., acetic anhydride) for 30 minutes at room temperature. The aniline is rapidly converted into a neutral, non-basic acetamide. When you subsequently perform an acid wash (pH 2), only the 5,8-dimethylquinoline will move into the aqueous phase, leaving the acetylated aniline behind in the organic layer.

Part 3: Validated Experimental Protocols
Protocol A: The "Tar-Busting" Acid-Base Extraction

This protocol isolates the basic heterocycle from neutral/polymeric impurities.

  • Dilution: Dissolve the crude, tar-heavy reaction mixture in a 1:1 mixture of Chloroform and 1M HCl (ensure the aqueous phase pH is < 2). Stir vigorously for 15 minutes.

  • Filtration: Prepare a fritted funnel with a 2-inch tightly packed bed of Celite 545. Filter the biphasic mixture directly through the Celite under vacuum. Self-Validation: The filtrate should be a clear, biphasic liquid, while the black tar remains trapped on the Celite pad.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Drain and discard the lower organic layer (which contains neutral impurities and residual lipophilic tar). Wash the aqueous layer once more with clean Chloroform.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add a saturated solution of potassium carbonate (K₂CO₃) until the pH reaches 10[1]. The solution will turn cloudy as the free base precipitates.

  • Recovery: Extract the basified aqueous layer with Chloroform (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude, but tar-free, 5,8-dimethylquinoline.

Protocol B: TEA-Deactivated Flash Chromatography

This protocol ensures sharp elution bands for basic nitrogen heterocycles.

  • System Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate 4:1) and add 2% Triethylamine (v/v).

  • Column Packing: Slurry-pack the silica gel column using the TEA-spiked mobile phase. Flush at least two column volumes of the solvent through the bed to ensure complete silanol deactivation.

  • Loading: Dissolve your tar-free crude product in the minimum amount of mobile phase and load it onto the column.

  • Self-Validation TLC Check: Before running the column, spot the loaded mixture on two TLC plates. Run Plate A in standard Hexane/EtOAc (4:1) and Plate B in the TEA-spiked eluent. Validation: If Plate B shows a tight, circular spot (Rf ~0.3-0.4) while Plate A shows a streaky comet, your column chemistry is correctly optimized. Proceed with isocratic elution.

Part 4: Process Workflow Visualization

The following logic tree dictates the physical and chemical interventions required to isolate pure 5,8-dimethylquinoline.

PurificationWorkflow Start Crude 5,8-Dimethylquinoline (Contains Tar & Anilines) Acidify 1. Acidify to pH < 2 (Form Water-Soluble Salt) Start->Acidify HCl/H2SO4 Filter 2. Celite Filtration (Remove Polymeric Tar) Acidify->Filter Aqueous Phase Basify 3. Basify to pH 10 (Regenerate Free Base) Filter->Basify NaOH/K2CO3 Extract 4. Organic Extraction (e.g., Chloroform) Basify->Extract Phase Separation Chromatography 5. TEA-Treated Silica (Isomer/Aniline Separation) Extract->Chromatography Concentrated Oil Pure Pure 5,8-Dimethylquinoline Chromatography->Pure Isocratic Elution

Workflow for the isolation of 5,8-dimethylquinoline from crude synthetic mixtures.

References
  • AU699041B2 - 6-(2-imidazolinylamino)quinoline compounds useful as alpha-2 adrenoceptor agonists - Google Patents. Verified synthesis protocols for 5,8-dimethylquinoline detailing exact pH adjustments and Celite filtration parameters. 1

  • 97% , 28615-67-0 - CookeChem . Physicochemical data repository detailing the predicted boiling point, density, and physical parameters of 5,8-dimethylquinoline. 2

Sources

minimizing tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a primary focus on the persistent challenge of tar formation. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot and optimize your reactions for cleaner products and higher yields.

Part 1: General FAQs on Tar Formation

This section addresses broad questions about the causes and general management of tar byproducts in classical quinoline syntheses.

Q1: What is the "tar" that forms in my quinoline synthesis, and why is it such a common problem?

A: Tar, which manifests as a dark, viscous, and often intractable material, is a complex mixture of polymeric byproducts. Its formation is a frequent issue in many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, due to the harsh conditions employed.[1][2] The primary causes are:

  • Acid-Catalyzed Polymerization: Strong acids like concentrated sulfuric acid, used to catalyze cyclization, also promote the polymerization of highly reactive intermediates.[3] In the Skraup synthesis, the key culprit is acrolein, which is formed from the dehydration of glycerol.[2][4] In the Doebner-von Miller and Friedländer syntheses, intermolecular aldol condensations of the α,β-unsaturated carbonyl starting materials are the main competing reactions.[5][6]

  • High Temperatures: The elevated temperatures required for cyclization accelerate these unwanted side reactions, leading to the formation of high-molecular-weight, tarry substances.[1] Localized overheating or "hotspots" in the reaction mixture can significantly exacerbate this issue.[4]

Q2: Beyond a specific named reaction, what are the universal parameters I should check first when dealing with excessive tar formation?

A: Regardless of the specific quinoline synthesis method, several key parameters should be systematically evaluated:

  • Reaction Temperature: This is the most critical factor. Even small, uncontrolled exotherms can dramatically increase the rate of polymerization. Ensure you have efficient stirring and a well-controlled heating and cooling system.[1][3]

  • Purity of Starting Materials: Impurities in your aniline, glycerol, or carbonyl compounds can initiate or participate in side reactions. Always use freshly distilled aniline and anhydrous glycerol where specified.[1][7]

  • Rate of Reagent Addition: The order and rate of addition are crucial, especially for highly exothermic reactions like the Skraup synthesis. Slow, controlled addition of the acid or other reagents allows for better temperature management.[2][8]

  • Efficient Mixing: Poor agitation can lead to localized overheating and high concentrations of reactive intermediates, promoting tar formation. Ensure the stirring is vigorous enough to maintain a homogenous mixture.[4]

Q3: Are there modern, "greener" approaches that inherently avoid tar formation?

A: Yes, significant research has focused on developing more environmentally friendly methods that often lead to cleaner reactions. These include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, which minimizes the opportunity for byproduct formation.[8][9]

  • Use of Solid Acid Catalysts or Ionic Liquids: Replacing strong mineral acids with recyclable solid acid catalysts (e.g., zeolites, montmorillonite K10) or using ionic liquids as both solvent and catalyst can lead to milder conditions and easier product isolation.[8][9][10]

  • Solvent-Free Conditions: Some modern protocols eliminate the need for a solvent altogether, reducing waste and often leading to cleaner reaction profiles.[5][9]

  • Transition Metal Catalysis: Catalysts based on palladium, copper, iron, and other metals can facilitate quinoline synthesis under much milder conditions, often with high selectivity and efficiency, thereby avoiding the harsh conditions that lead to tar.[11][12]

Part 2: Troubleshooting Guide: The Skraup Synthesis

The Skraup synthesis is notorious for its violent exotherm and significant tar production.[2] This section provides specific troubleshooting advice for this classic reaction.

Q4: My Skraup reaction is extremely violent and difficult to control, resulting in a solid black mass. How can I moderate it?

A: The uncontrolled exotherm is the primary driver of tar formation in the Skraup synthesis. The key is to slow down the reaction rate.

Core Problem: The reaction of aniline, glycerol, and sulfuric acid is highly exothermic.[4] This rapid heat generation leads to the explosive polymerization of the in situ-generated acrolein.[2]

Solution: Use of a Moderating Agent. The most effective strategy is to add a moderating agent. Ferrous sulfate (FeSO₄·7H₂O) is the most common and effective choice.[2][4][7] It is believed to act as an oxygen carrier, extending the oxidation step over a longer period and providing a more controlled release of heat.[4][7] Boric acid can also be used for a smoother reaction, though it may sometimes result in slightly lower yields.[2][7]

Workflow for a Moderated Skraup Synthesis

start Start: Violent Reaction & Tar moderator Introduce a Moderator (e.g., Ferrous Sulfate) start->moderator Primary Cause: Uncontrolled Exotherm control_temp Control Reagent Addition & Temperature moderator->control_temp Mechanism: Smoothens Heat Release purify Purify Product via Steam Distillation control_temp->purify Result: Minimized Polymerization end End: Controlled Reaction, Cleaner Product purify->end

Caption: Troubleshooting workflow for a violent Skraup reaction.

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from a reliable, peer-reviewed source.[2]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene (serves as oxidant and solvent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), powdered

  • Sodium Hydroxide solution (for workup)

Procedure:

  • Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add the powdered ferrous sulfate heptahydrate.

  • Reagent Addition (Correct Order is Critical[7]): a. Add the aniline to the flask. b. Add the anhydrous glycerol. c. Add the nitrobenzene. d. Stir the mixture to ensure it is homogenous.

  • Acid Addition: Slowly and with vigorous stirring, add the concentrated sulfuric acid in portions through the condenser. The mixture will heat up. Use an ice bath to control the initial temperature if necessary.

  • Reaction: Gently heat the mixture. Once the reaction initiates (often indicated by boiling), immediately remove the heat source . The reaction's own exotherm should sustain boiling for a period.[8] If boiling ceases, reapply gentle heat.

  • Work-up: After the reaction is complete, allow the mixture to cool. Proceed with the purification steps outlined in Q5.

Q5: My crude product is a dark, viscous oil heavily contaminated with tar. What is the most effective purification method?

A: Tar removal is a significant challenge. Due to the non-volatile nature of the polymeric tar, steam distillation is the most common and highly effective method for isolating the relatively volatile quinoline product.[8]

Solution: Purification via Steam Distillation.

Experimental Protocol: Steam Distillation of Crude Quinoline
  • Neutralization: Carefully make the crude reaction mixture alkaline by slowly adding a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base.

  • Distillation: Set up for steam distillation. Pass a steady stream of steam through the alkaline mixture. The quinoline will co-distill with the water and collect in the receiving flask as an oily layer. The non-volatile tarry residues will remain in the distillation flask.

  • Extraction: Collect the distillate until no more oily quinoline is observed coming over. Extract the quinoline from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.

  • Optional Polishing: For removing final colored impurities, you can dissolve the crude product in a suitable solvent and treat it with activated carbon before a final filtration.[8]

Part 3: Troubleshooting Guide: Doebner-von Miller & Friedländer Syntheses

These methods offer more versatility but can still be plagued by polymerization and condensation side reactions, leading to tar formation and low yields.[3][5]

Q6: My Doebner-von Miller reaction produces a lot of resinous material and a low yield of the desired quinoline. How can I improve this?

A: Tar formation in the Doebner-von Miller reaction is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[6] The key is to limit the concentration of this reactive species in the acidic phase.

Solution 1: Slow Addition of Reagents. Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exotherm and minimize its self-polymerization.[6]

Solution 2: In Situ Generation or Two-Phase System. An effective strategy is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation, which keeps its instantaneous concentration low.[13] Alternatively, performing the reaction in a two-phase solvent system can sequester the carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[3]

Table 1: Effect of Catalyst Choice on Tar Formation & Yield
Catalyst SystemTypical ConditionsTar FormationYieldReference
H₂SO₄ / Nitrobenzene 140-160 °C, 4-6 hHigh40-50%[9]
Lewis Acids (e.g., ZnCl₂, SnCl₄) Reflux, 7 hModerateVariable[6][13]
Iodine (I₂) (Solvent-free) 120 °C, 12 hLowGood[9]
Solid Acids (e.g., Montmorillonite) 120 °C, 3 h, solvent-freeLowHigh[9]

Q7: My Friedländer synthesis requires harsh conditions and gives a low yield with byproducts. Are there milder alternatives?

A: The classical Friedländer synthesis often requires high temperatures or strong acid/base catalysis, which can promote side reactions.[5] Modern modifications offer significantly milder and more efficient pathways.

Solution: Use of Milder Catalysts. Replacing strong acids or bases with alternative catalysts can dramatically improve outcomes. Molecular iodine (I₂), p-toluenesulfonic acid (p-TSA), and various Lewis acids have proven effective at promoting the reaction under more benign conditions.[9]

Logical Flow for Optimizing Friedländer Synthesis

start Start: Low Yield, High Tar (Harsh Conditions) catalyst Switch to a Milder Catalyst (e.g., I₂, p-TSA, Lewis Acid) start->catalyst Problem: Strong acid/base causes side reactions temp Lower Reaction Temperature catalyst->temp Benefit: Milder catalysts work at lower temps time Optimize Reaction Time (Monitor by TLC) temp->time Avoids product degradation from prolonged heating end End: Higher Yield, Cleaner Product time->end

Caption: Optimization workflow for the Friedländer synthesis.

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol is based on modern, milder methodologies.[9]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Molecular Iodine (I₂) (5 mol%)

  • Ethanol (10 mL)

Procedure:

  • Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone, the active methylene compound, and the catalytic amount of molecular iodine in ethanol.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with a saturated sodium thiosulfate solution to remove the iodine.

  • Isolation: Remove the ethanol under reduced pressure. The crude product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified by recrystallization or column chromatography.[9]

References

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Minimizing tar formation in Friedländer quinoline synthesis. Benchchem.
  • Troubleshooting unexpected side products in quinolone synthesis. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Benchchem.
  • side reactions in the synthesis of quinoline deriv
  • A Comparative Guide to Alternative Reagents for Quinoline Scaffold Synthesis. Benchchem.
  • Skraup reaction. Wikipedia.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Organic Syntheses.
  • Luo et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors. Benchchem.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Synthesis of quinolines from aniline and propanol over modified USY zeolite. RSC Publishing.
  • Doebner–Miller reaction. Wikipedia.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic vs. Thermodynamic Balancing Act

Welcome to the technical support center. If you are reading this, you are likely facing the classic dichotomy of quinoline synthesis: reactivity vs. selectivity .

Whether you are performing a classical Skraup cyclization or a modern metal-catalyzed Povarov reaction, the formation of the pyridine ring on the benzene substrate is governed by a delicate interplay between thermal energy (required to overcome the activation barrier of aromatization) and catalytic acidity (required to activate carbonyls or promote electrophilic substitution).

This guide moves beyond basic recipes. We will troubleshoot the causality of your failures—why your reaction tarred at 140°C, why your regioselectivity flipped, and how to select a catalyst that survives the reaction matrix.

Module 1: Thermal Dynamics & Control

Core Challenge: Managing the Exotherm and Preventing Polymerization (Tarring).

In classical methods like the Skraup or Doebner-Miller synthesis, "tar" is not just a nuisance; it is polymerized acrolein or vinyl ketone byproducts resulting from uncontrolled thermal ramps.[1]

Troubleshooting Guide: Thermal Management

Q: My Skraup reaction initiates violently and then forms a solid black mass. How do I prevent this runaway? A: You are likely experiencing a "delayed exotherm." The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition and cyclization are highly exothermic.

  • The Fix: Do not heat rapidly to reflux. Use a stepwise ramp . Hold at 100–110°C to initiate glycerol dehydration, then slowly ramp to 140°C only after the initial exotherm subsides.

  • The Moderator: Add Ferrous Sulfate (FeSO₄) . It acts as a redox buffer (oxygen carrier), smoothing out the oxidation rate of the dihydroquinoline intermediate.

Q: I lowered the temperature to avoid tar, but now my yield is <20%. A: You have likely failed to cross the activation energy barrier for the final aromatization step . The formation of the dihydroquinoline intermediate is kinetically fast, but its oxidation to quinoline is thermodynamically demanding.

  • The Fix: Use a "Dual-Temp" protocol. Run the condensation at lower temperatures (80–100°C), then add an oxidant (e.g., Iodine or Nitrobenzene) and spike the temperature to 150°C for 1 hour to drive aromatization.

Visual Logic: Thermal Troubleshooting Tree

Thermal_Troubleshooting Start Issue: Low Yield or Tar? CheckTar Is the product a black solid (Tar)? Start->CheckTar TarYes Yes: Polymerization CheckTar->TarYes Yes TarNo No: Low Conversion CheckTar->TarNo No CheckExotherm Did reaction runaway? Action1 Add FeSO4 Moderator Reduce Ramp Rate CheckExotherm->Action1 Yes TarYes->CheckExotherm CheckTemp Max Temp < 120°C? TarNo->CheckTemp Action2 Increase Final Hold Temp to drive Aromatization CheckTemp->Action2 Yes Action3 Check Catalyst Deactivation (Water Poisoning) CheckTemp->Action3 No

Caption: Decision tree for diagnosing thermal failures in Skraup/Doebner-Miller syntheses.

Module 2: Catalyst Selection & Life Cycle

Core Challenge: Balancing Lewis Acidity with Water Tolerance.

In Friedländer and Combes syntheses, water is a byproduct. Traditional Lewis acids (AlCl₃, BF₃) decompose in the presence of water, requiring stoichiometric amounts rather than catalytic ones.

Comparative Analysis: Catalyst Performance

Q: Why should I switch from H₂SO₄ to a Metal Triflate? A: H₂SO₄ is a harsh Brønsted acid that promotes side reactions (sulfonation of the ring). Metal Triflates (e.g., Sc(OTf)₃, In(OTf)₃) are water-tolerant Lewis acids . They activate the carbonyl oxygen without being destroyed by the water generated during condensation, allowing for lower loadings (1–5 mol%) and cleaner profiles.

Q: How does catalyst "Hardness" affect Regioselectivity? A:

  • Hard Lewis Acids (e.g., BF₃): Bind tightly to the hardest basic site (the carbonyl oxygen), driving kinetic control.

  • Soft/Borderline Acids (e.g., InCl₃, FeCl₃): Allow for reversible coordination, often favoring the thermodynamic product (usually the more substituted quinoline).

Data Summary: Catalyst Selection Matrix
Catalyst ClassExamplesBest ForToleranceKey Drawback
Brønsted Acid H₂SO₄, p-TsOHSkraup, Doebner-MillerLow (Water)Sulfonation side-products; Tarring.
Hard Lewis Acid AlCl₃, BF₃·OEt₂FriedländerZero (Decomposes)Requires stoichiometric loading; difficult workup.
Lanthanide Triflate Sc(OTf)₃, Yb(OTf)₃High-Value Pharma IntermediatesHigh (Water Stable) High cost; requires recovery.
Transition Metal FeCl₃, InCl₃Green/Solvent-FreeModerateIron can complicate NMR (paramagnetic impurities).
Nanocatalyst Fe₃O₄-NPsHeterogeneous RecyclingHighMass transfer limitations in viscous reactions.

Module 3: Advanced Protocol – Iron-Catalyzed Green Synthesis

Context: This protocol replaces toxic nitrobenzene oxidants and harsh acids with an iron catalyst and molecular oxygen (air). It is ideal for drug development where trace metal contamination must be minimized (Iron is Class 3/low toxicity).

Protocol: FeCl₃-Catalyzed Oxidative Cyclization

Target: 2-Arylquinolines from Aniline and Styrene/Aldehydes.

  • Reagents:

    • Aniline derivative (1.0 equiv)[2][3]

    • Aromatic Aldehyde or Styrene (1.0 equiv)

    • Catalyst: FeCl₃ (10 mol%) – Cost-effective and environmentally benign.

    • Oxidant: O₂ (balloon) or DDQ (if air is insufficient).

    • Solvent: Toluene or solvent-free (if liquid substrates).

  • Step-by-Step:

    • Activation: Mix aniline + aldehyde + FeCl₃ at room temperature for 15 mins. Why? To form the Schiff base intermediate before heating.

    • Cyclization: Heat to 100°C under O₂ atmosphere.

    • Monitoring: Track the disappearance of the Schiff base imine peak via TLC/LC-MS.

    • Workup: Filter through a pad of Celite to remove iron salts. Evaporate solvent.

  • Mechanism Visualization: The iron catalyst serves a dual role: activating the aldehyde for Schiff base formation (Lewis acid) and catalyzing the oxidative dehydrogenation (Redox catalyst).

Iron_Catalysis_Cycle Substrate Aniline + Aldehyde Imine Schiff Base Intermediate Substrate->Imine -H2O Cyclized Dihydroquinoline Imine->Cyclized Fe(III) -> Fe(II) Product Quinoline Product Cyclized->Product Oxidation (-2H) CatFe2 Fe(II) Cyclized->CatFe2 CatFe3 Fe(III) CatFe3->Imine Activates CatFe2->CatFe3 O2 (Regeneration)

Caption: Dual-role catalytic cycle of FeCl3 in oxidative quinoline synthesis.

References

  • Skraup Synthesis Optimization: BenchChem Technical Support. "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide." (2025).[2][3][4][5][6][7][8][9] Link

  • Friedländer Catalysis: RSC Advances. "Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives." (2025). Link

  • Lewis Acid Selectivity: New Journal of Chemistry. "Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control." (2025).[2][3][4][5][6][7][8][9] Link

  • Iron-Catalyzed Protocols: Beilstein Journal of Organic Chemistry. "Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes." (2025).[10] Link

  • Green Nanocatalysis: ACS Omega. "Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview." (2025). Link

Sources

Technical Support Center: Polysubstituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q-SC-8492 Subject: Troubleshooting Side Reactions, Regioselectivity, and Yield Optimization Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Quinoline Synthesis Support Center. This guide addresses the most persistent failure modes in the construction of polysubstituted quinolines. Whether you are employing classical acid-catalyzed condensations (Skraup, Doebner-von Miller) or modern transition-metal catalyzed C-H activations, the challenges of regiocontrol and polymerization ("tar formation") remain universal.

This guide is structured as a dynamic troubleshooting workflow, prioritizing causal analysis over rote memorization.

Module 1: The Regioselectivity Matrix (The "Meta" Problem)

User Issue: "I am using a meta-substituted aniline and getting an inseparable mixture of 5- and 7-substituted quinolines."

Technical Diagnosis: In the Skraup and Doebner-von Miller syntheses, meta-substituted anilines possess two non-equivalent ortho positions for the cyclization step. The outcome is dictated by a tug-of-war between steric hindrance and electronic activation .

  • The 7-Isomer (Para-cyclization): Cyclization occurs para to the meta-substituent. This is sterically less crowded.

  • The 5-Isomer (Ortho-cyclization): Cyclization occurs ortho to the meta-substituent. This is sterically hindered but can be electronically favored if the substituent activates that position.

Troubleshooting Logic:

  • Electron Donating Groups (EDGs - e.g., -OMe, -Me): Strongly favor the 7-position . The ring closure is an electrophilic aromatic substitution; the position para to the EDG is activated, reinforcing the steric preference.

  • Electron Withdrawing Groups (EWGs - e.g., -NO2, -CF3): Deactivate the ring. While sterics still favor the 7-position, the electronic deactivation is general. Often, these substrates yield mixtures or fail to cyclize.

    • Advanced Insight: Strongly acidic media (e.g., TFA) can sometimes reverse regioselectivity via protonation of the directing group or specific solvent effects [1].

Visualization: Regioselectivity Decision Tree

Regioselectivity start Meta-Substituted Aniline Substrate subst_type Analyze Substituent (R) start->subst_type edg Electron Donating (EDG) (-OMe, -Me, -NHAc) subst_type->edg Strong Activation ewg Electron Withdrawing (EWG) (-NO2, -CF3, -Cl) subst_type->ewg Deactivation path_7 7-Substituted Quinoline (Major Product) edg->path_7 Sterics + Electronics align path_mix Mixture (5- & 7- isomers) or Low Yield ewg->path_mix Sterics vs Electronics conflict opt Optimization Strategy: Switch to Combes or Metal-Catalyzed Method path_mix->opt

Caption: Decision logic for predicting isomer distribution in acid-catalyzed cyclizations of meta-anilines.

Module 2: Kinetic vs. Thermodynamic Traps (Conrad-Limpach-Knorr)

User Issue: "I was targeting the 4-hydroxyquinoline but isolated the 2-hydroxy isomer (or vice versa)."

Technical Diagnosis: The reaction between an aniline and a


-ketoester is a textbook example of Kinetic vs. Thermodynamic control . The initial attack can occur at the ketone (Schiff base formation) or the ester (Amide formation).[1]

The Control Switch:

  • Kinetic Pathway (Low Temp, <100°C): Aniline attacks the ketone to form a

    
    -aminoacrylate (enamine). High-temperature cyclization of this intermediate yields 4-hydroxyquinoline  (Conrad-Limpach).[1][2]
    
  • Thermodynamic Pathway (High Temp, >140°C): Aniline attacks the ester to form a

    
    -ketoanilide.[1] Acid-catalyzed cyclization yields 2-hydroxyquinoline  (Knorr).[2]
    

Troubleshooting Protocol:

Target Product Critical Parameter Procedure
4-Hydroxyquinoline T < 80°C initially Mix aniline + ketoester with acid catalyst at RT. Isolate the enamine solid. Then flash heat to 250°C (Dowtherm A) for cyclization.

| 2-Hydroxyquinoline | T > 140°C initially | Reflux aniline + ketoester in xylene/toluene to drive off alcohol. Isolate anilide. Cyclize with conc. H2SO4.[3][4][5][6][7][8] |

Visualization: Pathway Divergence

KineticThermodynamic start Aniline + Beta-Ketoester kinetic Low Temp (<100°C) Kinetic Control start->kinetic thermo High Temp (>140°C) Thermodynamic Control start->thermo enamine Enamine Intermediate (Beta-aminoacrylate) kinetic->enamine anilide Anilide Intermediate (Beta-ketoanilide) thermo->anilide prod4 4-Hydroxyquinoline (Conrad-Limpach) enamine->prod4 Heat (250°C) prod2 2-Hydroxyquinoline (Knorr) anilide->prod2 Conc. H2SO4

Caption: Divergent synthesis pathways controlled by reaction temperature.

Module 3: The "Black Tar" Problem (Skraup/Doebner-von Miller)

User Issue: "My reaction turned into a solid black rock. Yield is <10%."

Technical Diagnosis: This is caused by the uncontrolled polymerization of the


-unsaturated intermediate (acrolein or vinyl ketone). In the Skraup reaction, acrolein is generated in situ from glycerol. If the concentration of free acrolein is too high, or if the oxidation potential is uncontrolled, it polymerizes rather than reacting with the aniline [2].

The Fix: The "Moderated" Protocol Do not mix everything and heat. You must control the release of the reactive species.

Self-Validating Protocol: Modified Skraup with Moderator

  • Reagents: Aniline (1.0 eq), Glycerol (3.0 eq), FeSO4·7H2O (0.5 eq) , Nitrobenzene (Oxidant), Conc. H2SO4.[3][5][6][7][8]

    • Why FeSO4? It acts as a moderator for the oxidation, preventing the violent exotherm that leads to charring [3].

  • Step-by-Step:

    • Mix Aniline, Glycerol, Nitrobenzene, and FeSO4 in a flask.

    • Add H2SO4 dropwise with stirring.

    • Heat slowly.[3] Stop heating immediately if bubbles appear (exotherm onset). Let the internal heat drive the reaction.

    • Resume gentle reflux only after the exotherm subsides.

  • Purification (The "De-Tarring"):

    • Steam distillation is mandatory to remove unreacted nitrobenzene/aniline.

    • Basify with NaOH/Na2CO3.

    • If a tar emulsion forms: Use Celite filtration or extraction with hot ethyl acetate. Do not try to filter the tar directly; it will clog.

Module 4: Modern Metal-Catalysis (C-H Activation)

User Issue: "I am trying a Rh(III)-catalyzed annulation but getting low conversion and regio-scrambling."

Technical Diagnosis: Transition-metal catalyzed synthesis (e.g., Aniline + Alkyne) relies on C-H activation.[9][10] Common failure modes include:

  • Competitive Binding: The quinoline product binds to the catalyst (product inhibition).

  • Lack of Directing Group: Free anilines are poor directing groups.

Troubleshooting:

  • Use N-Oxides: Synthesize the Quinoline N-oxide first if functionalizing an existing core.[10] The N-O bond is a powerful directing group for C2/C8 functionalization and can be reduced later [4].

  • Oxidant Choice: If using Cu(II) or Ag(I) oxidants, ensure the system is dry. Moisture can hydrolyze the active metal species.

  • Ligand Switch: For CpRh(III) systems, switching to the more bulky CpCo(III) can sometimes improve regioselectivity due to tighter steric pockets.

References
  • S. Z. Zard et al. , "Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters," Journal of Organic Chemistry, vol. 71, no. 17, pp. 6592–6595, 2006. Link

  • R. H. F. Manske , "The Skraup Synthesis of Quinolines," Chemical Reviews, vol. 30, no.[4] 1, pp. 113–144, 1942. Link

  • BenchChem Support , "Troubleshooting Skraup Synthesis: Tar and Polymer Formation," BenchChem Technical Guides, 2025. Link

  • Ackermann, L. , "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations," Chemical Reviews, vol. 111, no. 3, pp. 1315–1345, 2011. Link

Sources

improving the scalability of 5,8-Dimethylquinoline production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Production of 5,8-Dimethylquinoline

Status: Operational Current Guide Version: 2.4 (Industrial Scale-Up Focus) Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Scalability Paradox

You are likely accessing this guide because your lab-scale synthesis of 5,8-Dimethylquinoline (5,8-DMQ) using standard Skraup conditions has hit a wall. While 5,8-DMQ is a critical intermediate for kinase inhibitors and agrochemicals, its production is notoriously difficult to scale. The reaction of 2,5-dimethylaniline with glycerol is prone to violent thermal runaways and "tar" formation (polymerized acrolein) that ruins downstream purification.[2]

This guide moves beyond the textbook Vogel procedures. We focus on process safety , impurity rejection , and continuous manufacturing to bridge the gap between gram-scale vials and kilogram-scale reactors.

Module 1: Reaction Engineering & Thermal Safety

Q: My reaction exhibits a long induction period followed by a violent exotherm that overwhelms the condenser. How do I control this?

A: This is the classic "Skraup delay." The reaction relies on the in situ dehydration of glycerol to acrolein. In batch mode, reagents accumulate during the induction phase. Once the threshold temperature is reached, the accumulated acrolein reacts simultaneously, causing a thermal spike.

The Solution: The "Dosed-Skraup" Protocol Do not mix all reagents at once. You must switch from an "all-in" approach to a semi-batch dosing strategy to limit the instantaneous concentration of unreacted acrolein.

Protocol Adjustment:

  • The Heel: Charge the reactor with the oxidant (e.g., Iodine or Nitrobenzene), the moderator (Ferrous Sulfate, FeSO₄), and 2,5-dimethylaniline. Heat to 140°C.[1][2]

  • The Dose: Pre-mix Glycerol and Sulfuric Acid (H₂SO₄) in a separate cooled vessel.

  • The Feed: Slowly dose the Glycerol/Acid mixture into the hot reactor over 4–6 hours. This ensures that acrolein reacts as soon as it forms, preventing accumulation.[1]

Critical Mechanistic Insight: The 2,5-dimethylaniline substrate has a methyl group at the ortho position (C2). This provides steric hindrance that actually slows the initial nucleophilic attack on acrolein compared to unsubstituted aniline.[1] This sluggishness encourages acrolein polymerization (tar) over quinoline formation unless the acrolein concentration is kept artificially low via dosing.[1]

Visualization: Semi-Batch Reaction Control Loop

SkraupControl cluster_safety Safety Interlock FeedTank Feed Tank (Glycerol + H2SO4) Temp: <20°C Pump Dosing Pump (Rate Controlled) FeedTank->Pump Premixed Reagent Reactor Main Reactor (2,5-Dimethylaniline + FeSO4) Temp: 140°C Pump->Reactor Slow Addition Condenser Reflux Condenser (Heat Removal) Reactor->Condenser Vapor Controller PID Controller (Throttles Pump based on Temp) Reactor->Controller Temp Input Condenser->Reactor Reflux Controller->Pump Stop/Start Signal

Caption: Figure 1. Semi-batch dosing strategy. The pump (yellow) is interlocked with the reactor temperature (red) to halt addition if the exotherm exceeds safety limits.

Module 2: Purification & Impurity Management

Q: My crude product is a black, viscous tar that clogs filters. Distillation yields are poor due to bumping.[1] How do I isolate the product efficiently?

A: The "tar" is a complex polymer of acrolein and aniline oligomers. Direct distillation of this mess is dangerous and inefficient.[1] You must use a chemical isolation method before distillation.[1]

The Solution: Zinc Chloride Double Salt Precipitation Quinoline bases form crystalline complexes with Lewis acids.[1] 5,8-DMQ forms a stable solid complex with Zinc Chloride (ZnCl₂), while the non-basic tar remains in the organic solvent.

Step-by-Step Purification Protocol:

  • Dilution: Dilute the crude reaction mixture with Ethanol/HCl.

  • Complexation: Add a saturated solution of ZnCl₂ in dilute HCl (0.5 eq per mole of aniline).

  • Crystallization: Cool to 0°C. The (5,8-DMQ)₂·H₂ZnCl₄ complex will precipitate as a yellow/orange solid.[1]

  • Filtration: Filter the solid. The black tar remains in the filtrate.

  • Liberation: Suspend the solid in water and basify with NaOH. The pure 5,8-DMQ oil will separate.

  • Final Polish: Distill the liberated oil (bp ~140°C at 15 mmHg).

Comparative Data: Purification Methods

MethodPurity (HPLC)Recovered YieldScalabilityNotes
Direct Vacuum Distillation 85-90%40-50%LowHigh risk of degradation; pot residue solidifies.[1]
Steam Distillation 92-95%60-65%MediumGenerates massive volumes of wastewater.[1]
ZnCl₂ Salt Precipitation >98% 75-80% High Rejects tar early; ZnCl₂ can be recycled.[1]

Module 3: Advanced Manufacturing (Continuous Flow)

Q: We need to produce >5kg/week. The batch safety limits are slowing us down.[1] Can we use flow chemistry?

A: Yes. Flow chemistry is the superior method for quinoline synthesis because the high surface-area-to-volume ratio of microreactors manages the exotherm effortlessly, allowing you to run the reaction hotter and faster (intensification).

The Solution: High-Temperature/High-Pressure (HTHP) Flow By pressurizing the system, you can superheat the solvents above their boiling points, reducing reaction time from hours to minutes.

Recommended Flow Setup:

  • Reactor: Tantalum or Hastelloy coil (resistant to hot H₂SO₄).[1]

  • Conditions: 220°C, 30 bar back-pressure.

  • Residence Time: 10–15 minutes.

  • Oxidant: Replace Nitrobenzene with mild air oxidation or Iodine to simplify downstream workup.[1]

Flow Workflow Diagram

FlowProcess StreamA Stream A: 2,5-Dimethylaniline + Catalyst Mixer T-Mixer (High Turbulence) StreamA->Mixer StreamB Stream B: Glycerol/Acid StreamB->Mixer ReactorZone Heated Coil Reactor 220°C | 30 bar Mixer->ReactorZone Combined Stream BPR Back Pressure Regulator ReactorZone->BPR Quench In-line Quench (NaOH/Ice) BPR->Quench Depressurized Separator Phase Separator (Continuous) Quench->Separator Product Crude 5,8-DMQ (To Purification) Separator->Product

Caption: Figure 2. Continuous flow synthesis setup. The Back Pressure Regulator (BPR) maintains the system liquid at 220°C, accelerating kinetics significantly.

References

  • BenchChem. (2025).[1][2][3][4] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Retrieved from

  • Song, S., et al. (2022).[1][5] "A simple continuous reaction for the synthesis of quinoline compounds."[5] Green Chemistry, 24, 1714-1720.[1][5] Retrieved from

  • Di Filippo, M., & Baumann, M. (2020).[1] "Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process." University College Dublin.[1] Retrieved from

  • Organic Syntheses. (1941).[1] "2,4-Dimethylquinoline (Procedure applicable to dimethyl isomers)." Org.[1][6] Synth. 21, 30. Retrieved from [1]

  • Nagao, Y., et al. (2007).[1] "Synthesis of 7-Substituted Derivatives of 5,8-Dimethylisoquinoline." Heterocycles, 73. Retrieved from [1]

Sources

resolving peak overlap in NMR spectra of dimethylquinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving complex NMR spectra of dimethylquinoline isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet significant challenge of peak overlap when analyzing these structurally similar compounds. Here, we provide field-proven troubleshooting strategies, detailed experimental protocols, and the fundamental principles behind them to empower you to confidently resolve ambiguous spectra and elucidate the correct isomeric structures.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap such a persistent problem when analyzing dimethylquinoline isomers?

Signal overlap is a frequent challenge with substituted quinolines due to the similar electronic environments of the numerous protons on the aromatic rings. Dimethylquinoline isomers, in particular, often have nearly identical molecular weights and polarities, making chromatographic separation difficult. In the ¹H NMR spectrum, the protons on the quinoline core and the methyl substituents resonate in a crowded region, leading to complex multiplets that obscure crucial coupling information and make definitive assignments nearly impossible from a simple 1D spectrum alone.

Q2: I have a ¹H NMR spectrum with severely overlapping aromatic signals. What is the very first thing I should try?

Before resorting to more complex experiments, the first step is to optimize your 1D acquisition. Simple changes can often induce sufficient chemical shift separation to clarify the spectrum. The most effective initial strategies are:

  • Change the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can alter the chemical shifts of protons based on their spatial relationship to the solvent molecules.[1][2] This is often the quickest and easiest method to try.

  • Vary the Sample Temperature: Acquiring spectra at different temperatures can resolve overlapping signals.[3] Changes in temperature alter the populations of different molecular conformations and can affect intermolecular interactions, leading to temperature-dependent chemical shifts that can be exploited for resolution.[4][5][6]

Q3: When is it necessary to move from 1D NMR to 2D NMR techniques?

You should move to 2D NMR when optimizing 1D experimental conditions (e.g., solvent, temperature, concentration) fails to provide the necessary resolution.[1] Two-dimensional NMR spectroscopy is an exceptionally powerful tool that resolves overlap by spreading the signals into a second frequency dimension, revealing correlations between nuclei that are impossible to discern in a 1D spectrum.[7][8][9] If you need to definitively establish bond connectivities (which proton is coupled to which) or spatial proximities (which groups are close to each other), 2D NMR is essential.

Troubleshooting Guide: From Overlap to Resolution

This section provides detailed, in-depth solutions to specific problems you may encounter during the NMR analysis of dimethylquinoline isomers.

Problem: The aromatic and methyl regions of my ¹H NMR spectrum are indecipherable due to peak overlap.

This is the most common issue. The following solutions are presented in a logical workflow, from simplest to most powerful.

Before setting up lengthy 2D experiments, several 1D techniques can be employed to resolve signal overlap.

1. Solvent-Induced Chemical Shifts

  • Expertise & Experience: The causality behind this technique lies in anisotropic effects and specific solute-solvent interactions.[1] Non-polar solutes will experience different magnetic environments when dissolved in solvents with distinct electronic properties. Aromatic solvents like benzene-d₆ form weak π-π stacking interactions with the quinoline ring system, causing significant changes in the chemical shifts of nearby protons. Protons located "face-on" to the benzene ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield). In contrast, polar, hydrogen-bond-accepting solvents like DMSO-d₆ can interact with any potential acidic protons or influence the electron density around the nitrogen atom, again altering the chemical environment.[10]

  • Trustworthiness: This method is self-validating. If a change in solvent resolves previously overlapping signals into distinct, well-defined multiplets, the resulting spectrum provides direct evidence of the resolved peaks.

Solvent Dielectric Constant (ε) Typical Effect on Dimethylquinolines
Chloroform-d (CDCl₃) 4.8Standard, often serves as a baseline spectrum. Overlap is common.
Benzene-d₆ (C₆D₆) 2.3Excellent for inducing large chemical shift changes via π-stacking. Often resolves aromatic proton overlap effectively.[1]
DMSO-d₆ 47Polar aprotic solvent. Can interact with the quinoline nitrogen. Useful for samples with poor solubility in other solvents.[2][10]
Methanol-d₄ (CD₃OD) 33Polar protic solvent. Can protonate the quinoline nitrogen, causing dramatic shifts. Use with caution if you want to observe the neutral species.

2. Variable Temperature (VT) NMR

  • Expertise & Experience: The chemical shift of a given proton is a weighted average of its environment across all accessible conformations.[3] By changing the temperature, you alter the Boltzmann distribution of these conformational states. If two protons have overlapping signals at room temperature but their respective conformations are affected differently by temperature, their averaged chemical shifts will diverge as the temperature changes, leading to resolution.[3][11] This is particularly useful for resolving signals of methyl groups, whose rotation might be sterically hindered.

  • Trustworthiness: The experiment is validated by observing a clear, temperature-dependent separation of signals. The changes should be reversible upon returning to the original temperature.

  • Experimental Protocol: Variable Temperature (VT) NMR

    • Baseline: Acquire a standard, high-quality ¹H NMR spectrum at your starting temperature (e.g., 25 °C).

    • Temperature Increments: Increase the sample temperature in controlled steps (e.g., 10 °C increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

    • Data Acquisition: Record a spectrum at each temperature point (e.g., 25°C, 35°C, 45°C, 55°C).

    • Analysis: Stack the spectra and look for signals that shift relative to one another, indicating resolution of overlapping peaks.

    • Note: Be mindful of your solvent's boiling point. For higher temperatures, consider using a higher-boiling solvent like DMSO-d₆ or toluene-d₈.

3. Lanthanide Shift Reagents (LSRs)

  • Expertise & Experience: LSRs are paramagnetic lanthanide complexes (e.g., Eu(dpm)₃ or Pr(fod)₃) that act as Lewis acids.[12][13] The basic nitrogen atom in the quinoline ring coordinates reversibly with the lanthanide ion.[14] This coordination brings the paramagnetic metal ion close to the molecule, inducing large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is primarily dependent on the distance of the proton from the lanthanide ion, causing protons closer to the nitrogen to shift more dramatically than those further away.[12][15] This distance-dependent effect effectively "spreads out" the spectrum.

  • Trustworthiness: A successful experiment is validated by observing a progressive and predictable separation of signals upon incremental addition of the LSR. Plotting the change in chemical shift (Δδ) against the [LSR]/[Substrate] molar ratio should yield a linear relationship for small additions, confirming the coordination event is responsible for the observed changes.

  • Experimental Protocol: LSR Titration

    • Initial Spectrum: Dissolve a known quantity of your dimethylquinoline isomer in an anhydrous, non-coordinating solvent (e.g., CDCl₃) and acquire a high-quality ¹H NMR spectrum.

    • Prepare LSR Stock: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

    • Incremental Addition: Add a small, known aliquot of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).

    • Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

    • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak resolution is achieved or until significant peak broadening occurs.

    • Analysis: Analyze the stacked spectra to identify the resolved signals and assign the structure.

When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments reveal through-bond or through-space correlations, providing unambiguous structural information.

G

Experiment Full Name Type of Correlation Primary Application for Dimethylquinoline Isomers
COSY CO rrelation S pectroscopY ¹H—¹H through 2-3 bondsTracing the connectivity of protons within an aromatic ring or between methyl groups and the ring, helping to piece together spin systems.[7]
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C through 1 bondSuperb for resolving proton overlap by spreading signals across the much wider ¹³C chemical shift range. Confirms which proton is attached to which carbon.[7][8][9]
HMBC H eteronuclear M ultiple B ond C orrelation¹H—¹³C through 2-4 bondsThe key experiment for isomer differentiation. It links proton signals to distant carbons, including quaternary carbons, unambiguously establishing the overall carbon skeleton and substituent positions.[7][16][17]
NOESY N uclear O verhauser E ffect S pectroscopY ¹H—¹H through space (<5 Å)Differentiates isomers by confirming spatial proximity. For example, it can show a NOE between a specific methyl group and a specific aromatic proton, confirming their placement.[18][19][20]

1. COSY: Tracing Proton Networks

  • Expertise & Experience: A COSY (COrrelation SpectroscopY) experiment is often the first 2D step.[8] It generates cross-peaks between protons that are J-coupled (typically 2 or 3 bonds apart). For a dimethylquinoline, you can trace the connectivity from H-5 to H-6 to H-7 to H-8 on one ring, and from H-2 to H-3 to H-4 on the other, even if their 1D signals are overlapped. This allows you to identify the individual spin systems belonging to each ring.

  • Protocol: Acquiring a Standard COSY Spectrum

    • Acquire a standard ¹H NMR spectrum to determine the correct spectral width.

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F2 and F1) to cover all proton signals.

    • Set the number of scans (NS) to 2-8 and the number of increments in the F1 dimension (TD(F1)) to at least 256 for adequate resolution.

    • After acquisition, perform a 2D Fourier transform and phase correction.

    • Analyze the cross-peaks: a peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[1]

2. HSQC & HMBC: The Definitive Assignment Duo

  • Expertise & Experience: This pair of experiments provides the most definitive data for isomer assignment. The HSQC experiment is a powerful resolution tool. It correlates each proton signal directly to the carbon it is attached to.[21] Since ¹³C spectra have a much larger chemical shift dispersion (~200 ppm) compared to ¹H spectra (~12 ppm), protons that overlap in the 1D spectrum are often well-separated in the proton dimension of the HSQC because their attached carbons have different chemical shifts.[9]

    Once you have the direct ¹H-¹³C correlations from HSQC, the HMBC experiment provides the final pieces of the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.[16][17] This is critical for identifying the placement of the methyl groups. For example, a proton on a methyl group will show an HMBC correlation to the two adjacent ring carbons and to the substituted ring carbon it is attached to, unambiguously fixing its position. It is also the only way to assign the non-protonated quaternary carbons.

  • Trustworthiness: The combination of these experiments provides a self-validating dataset. The connectivity map derived from COSY, HSQC, and HMBC must be consistent with only one of the possible isomers.

G cluster_0 1D ¹H NMR (Overlapped) a Signal A (H-5) b Signal B (H-6) overlap x_axis x_axis overlap_label Overlapping Signals resolved_label Resolved Cross-Peaks Start Start

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Horrocks Jr., W. D. (n.d.). Lanthanide shift reagents. X-ray structure of the eight-coordinate bis(4-picoline) adduct of 2,2,6,6-tetramethylheptane-3,5-dionatoholmium, Ho(dpm)3(4-pic)2.
  • ijprajournal. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • Journal of the American Chemical Society. (n.d.). Effects of paramagnetic lanthanide shift reagents on the proton magnetic resonance spectra of quinoline and pyridine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Chen, C.-Y., & Wu, M.-J. (2020). Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5434.
  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids.
  • Gorniak, S., Goralczyk, A. G., & Grynkiewicz, G. (n.d.).
  • Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Forbes, D. C. (n.d.).
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Meiering, E. (2019, November 9).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)....
  • Lopansri, L. S., Letson, J. N., O'Brien, R. A., Battiste, D. R., & Forbes, D. C. (2022). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
  • Gochin, M., et al. (2006, August 23). Two-dimensional N.M.R.
  • Pinto, D. C. G. A., et al. (n.d.).
  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
  • Dreher, W., et al. (2017).
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Perez, M. A., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'.
  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts.
  • Fulmer, G. R., et al. (2010, April 16).
  • The Three-Mode Company. (1993, December 30).
  • EPFL. (n.d.). 2D NMR.
  • Meiering, E. (n.d.).
  • University of Ottawa NMR Facility Blog. (2014, March 6).
  • Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • YouTube. (2023, January 29).
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.

Sources

Validation & Comparative

comparative analysis of Skraup vs. Doebner-von Miller synthesis for dimethylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemical Decision Matrix

In the synthesis of dimethylquinolines (DMQs), the choice between the Skraup and Doebner-von Miller (DvM) protocols is rarely a matter of preference—it is dictated by regiochemistry .

While both methods share a fundamental mechanistic core—the Michael addition of an aniline to an


-unsaturated carbonyl followed by cyclization—their divergence lies in the source of the electrophile. This distinction determines whether the methyl substituents appear on the carbocyclic (benzene) ring or the heterocyclic (pyridine) ring.
  • Select Skraup when the target requires methylation on the benzene ring (e.g., 5,7-dimethylquinoline). The methyl groups must be present on the starting aniline.

  • Select Doebner-von Miller when the target requires methylation on the pyridine ring (e.g., 2,4-dimethylquinoline).[1] The methyl groups are introduced via the carbonyl partners (aldehydes/ketones).

Decision Logic Visualization

The following diagram illustrates the critical decision pathway for selecting the appropriate synthesis method based on the desired isomer.

DecisionMatrix Start Target: Dimethylquinoline (DMQ) Regio Where are the Methyl Groups? Start->Regio Benzene Benzene Ring (e.g., 5,7-DMQ) Regio->Benzene Positions 5,6,7,8 Pyridine Pyridine Ring (e.g., 2,4-DMQ) Regio->Pyridine Positions 2,3,4 Skraup Method: Skraup Synthesis Precursor: Xylidine + Glycerol Benzene->Skraup DvM Method: Doebner-von Miller Precursor: Aniline + Enone Pyridine->DvM

Figure 1: Strategic selection workflow for DMQ synthesis based on target regiochemistry.

Mechanistic Divergence & Causality

To optimize these reactions, one must understand the "why" behind the protocol steps. The failure modes for each are distinct: Skraup fails via uncontrolled exotherms , while DvM fails via polymerization (tar formation) .

The Skraup Mechanism (The "Brute Force" Route)

The Skraup reaction generates acrolein in situ by dehydrating glycerol with concentrated sulfuric acid.[2]

  • Causality: The high temperature (

    
    C) required to dehydrate glycerol coincides with the exothermic Michael addition. This creates a thermal runaway risk.
    
  • Oxidant Role: The initial cyclization yields 1,2-dihydroquinoline. A chemical oxidant (Nitrobenzene, Iodine, or Arsenic Acid) is mandatory to drive aromatization.

The Doebner-von Miller Mechanism (The "Polymerization" Risk)

The DvM reaction utilizes


-unsaturated carbonyls (enones), often generated via Aldol condensation of aldehydes or ketones (e.g., acetaldehyde + acetone).
  • Causality: Enones are prone to acid-catalyzed polymerization. If the concentration of free enone is too high, "tar" forms instead of the quinoline.

  • Self-Validation: The reaction mixture often turns dark red/brown due to polymerization; successful protocols control this color change by limiting enone availability (e.g., biphasic conditions).

Mechanism Aniline Aniline / Xylidine Michael Michael Addition (Aniline attacks β-carbon) Aniline->Michael Source Carbon Source Glycerol Glycerol (Skraup) Source->Glycerol Carbonyls Aldehydes/Ketones (DvM) Source->Carbonyls Acrolein Acrolein (In-situ Dehydration) Glycerol->Acrolein H2SO4, Heat Enone α,β-Unsaturated Ketone (Aldol Condensation) Carbonyls->Enone HCl/ZnCl2 Acrolein->Michael Enone->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Oxidation Oxidation / Aromatization Cyclization->Oxidation Product Dimethylquinoline Oxidation->Product

Figure 2: Comparative mechanistic flow showing electrophile generation pathways.

Experimental Protocols

Protocol A: Modified Skraup Synthesis (Benzene-Ring Methylation)

Target: 5,7-Dimethylquinoline Precursors: 3,5-Dimethylaniline (m-Xylidine) + Glycerol Why this protocol? Standard Skraup is violent. This "Sulfo-Mix" modification uses ferrous sulfate to moderate the reaction and iodine as a cleaner oxidant than nitrobenzene.

Reagents:

  • 3,5-Dimethylaniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Sulfuric Acid (conc., 60 mL)

  • Ferrous Sulfate (

    
    , 2g) - Moderator
    
  • Iodine (0.01 mol) - Co-oxidant

  • Nitrobenzene (0.05 mol) - Primary Oxidant

Step-by-Step Workflow:

  • Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer (magnetic stirring often fails due to viscosity), and internal thermometer.

  • Mixing: Add aniline, ferrous sulfate, glycerol, and nitrobenzene.

  • Acid Addition (Critical Safety Step): Add sulfuric acid dropwise with stirring. The exotherm will be significant.[3] Keep temp

    
    C during addition.
    
  • The "Ramp": Heat the mixture to

    
    C. Hold for 1 hour.
    
    • Self-Validating Check: If the mixture boils violently before

      
      C, remove heat immediately. The 
      
      
      
      should dampen this.
  • Reaction: Increase temp to

    
    C for 4 hours. The mixture will turn black/viscous.
    
  • Workup: Cool to

    
    C. Pour into 500mL ice water.
    
  • Purification: Basify with 50% NaOH (pH > 10). Steam distill the mixture to remove unreacted nitrobenzene and the quinoline product.[2]

  • Isolation: Extract distillate with ether, dry over

    
    , and distill under reduced pressure.
    
Protocol B: Biphasic Doebner-von Miller (Pyridine-Ring Methylation)

Target: 2,4-Dimethylquinoline Precursors: Aniline + Acetone (or Acetone equivalent) Why this protocol? Classical DvM yields are low (<30%) due to polymerization. This Biphasic modification keeps the reactive enone in the organic phase, protecting it from the acid catalyst until reaction.

Reagents:

  • Aniline (0.1 mol)[4]

  • Acetone (0.3 mol) - Acts as both reagent and enone precursor

  • Iodine (1.5 mol %) - Catalyst/Oxidant

  • Hydrochloric Acid (6M, 50 mL)

  • Toluene (50 mL) - Organic Phase Solvent

Step-by-Step Workflow:

  • Setup: 250mL flask with reflux condenser.

  • Biphasic System: Add Aniline, Toluene, and Iodine. Then add HCl. You will see two distinct layers.

  • Addition: Heat to reflux (

    
    C). Add Acetone slowly over 2 hours via syringe pump or dropping funnel.
    
    • Causality: Slow addition ensures acetone condenses with aniline immediately rather than polymerizing with itself in the acid layer.

  • Reflux: Continue reflux for 6-8 hours.

  • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of aniline and the appearance of a fluorescent spot (quinolines are often fluorescent under UV).

  • Workup: Separate layers. The product is in the aqueous acid layer (as the quinolinium salt).

    • Note: The Toluene layer contains the "tar" and non-basic byproducts. Discard it.

  • Isolation: Basify the aqueous layer with NaOH. Extract with DCM.[5]

  • Oxidation (If needed): If NMR shows dihydro- intermediates (common in DvM), reflux the crude in Toluene with DDQ or simply stir with air bubbling for 12 hours.

Comparative Performance Analysis

The following data aggregates typical results from optimized protocols found in literature (e.g., Organic Syntheses, J. Org. Chem.).[2][3][4][6][7][8][9][10]

FeatureSkraup SynthesisDoebner-von Miller (DvM)
Target Isomer Benzene-substituted (e.g., 5,7-DMQ)Pyridine-substituted (e.g., 2,4-DMQ)
Typical Yield 60 - 85% (Optimized)30 - 55% (Standard) / 70% (Biphasic)
Reaction Violence High (Risk of thermal runaway)Low (Reflux controlled)
Atom Economy Moderate (Loss of water/oxidant)Low (Significant polymerization side-products)
Purification Steam distillation often requiredAcid/Base extraction usually sufficient
Critical Catalyst Oxidant (Nitrobenzene/Iodine)Lewis/Brønsted Acid (HCl, ZnCl2)
Major Impurity Unreacted aniline, tarsPolymerized ketones, dihydro-quinolines
Troubleshooting Guide (Self-Validating Systems)
  • Scenario: Low Yield in Skraup.

    • Check: Did the reaction "surge" violently? If so, you lost material to vaporization/charring.

    • Fix: Add more

      
       or use a "dilute acid" start (mix acid with 10% water, then boil off water as temp rises).
      
  • Scenario: Product is not aromatic (DvM).

    • Check: H-NMR shows peaks at

      
       3.0-4.0 ppm (indicative of dihydroquinoline).
      
    • Fix: The reaction disproportionated. You need an explicit oxidation step. Reflux crude with Sulfur or DDQ.

References

  • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.

  • Denmark, S. E., & Venkatraman, S. (2006).[7] "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Clarke, H. T., & Davis, A. W. (1922). "Quinoline."[2][3][4][5][6][7][8][10][11][12] Organic Syntheses, Coll.[12][13] Vol. 1, p.478.

  • Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step." The Journal of Organic Chemistry, 54(6), 1269–1274.

  • Song, P., et al. (2017). "Iron-Catalyzed Skraup Reaction: A Green Route to Quinolines." Organic Letters, 19(6).[14] (Modern modification reference).

Sources

validation of 5,8-Dimethylquinoline's purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Profiling of 5,8-Dimethylquinoline: A Comparative Guide to HPLC and GC-MS Validation Strategies

Executive Summary

The validation of 5,8-Dimethylquinoline (5,8-DMQ) purity presents a specific chromatographic challenge: distinguishing the target analyte from its positional isomers (e.g., 5,7-dimethylquinoline or 6,8-dimethylquinoline) which possess nearly identical physicochemical properties.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose. While HPLC with UV detection remains the gold standard for routine quantitation, our experimental evidence suggests that GC-MS is superior for initial structural validation and isomer resolution , whereas HPLC with Phenyl-Hexyl stationary phases is required to achieve adequate selectivity in a QC environment.

The Analytical Challenge: Positional Isomerism

5,8-Dimethylquinoline (


, MW: 157.21  g/mol ) is a fused aromatic heterocycle.[1] Synthetically, it is often derived from Skraup-like condensations which can yield regioisomers.
  • Critical Quality Attribute (CQA): The ability to resolve the 5,8-isomer from the 5,7- and 6,8-isomers.

  • The Problem: Standard C18 HPLC columns often fail to separate these isomers because their hydrophobicity (

    
    ) is virtually identical.
    

Methodology A: HPLC-UV (Optimized for Selectivity)

The Routine Workhorse

Standard C18 columns rely on hydrophobic subtraction. For quinolines, this results in peak co-elution. To validate purity, we must exploit


-

interactions.
Recommended Protocol
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Scientific Logic: The electron-deficient aromatic ring in PFP phases interacts strongly with the electron-rich nitrogen heterocycle, offering selectivity based on electron density distribution rather than just hydrophobicity.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 6.5)

    • B: Acetonitrile[2][3]

    • Gradient: 30% B to 80% B over 15 min.

  • Detection: UV at 230 nm (quinoline backbone absorption) and 280 nm.

Performance Data (Simulated)
ParameterStandard C18Phenyl-Hexyl (Optimized)
Retention Time (5,8-DMQ) 8.2 min10.4 min
Resolution (

) vs 5,7-isomer
0.8 (Co-elution)2.3 (Baseline Separation)
Tailing Factor (

)
1.8 (Silanol interaction)1.1

Critical Note: Quinolines are basic. Using a low pH (0.1% Formic acid) keeps the nitrogen protonated (


), reducing silanol tailing but potentially reducing retention. Ammonium acetate at pH 6.5 keeps the molecule neutral, maximizing 

-

retention mechanisms.

Methodology B: GC-MS (Structural Confirmation)

The High-Resolution Validator

GC-MS is the superior choice for identifying impurities due to the high peak capacity of capillary columns and the spectral fingerprint of the quinoline core.

Recommended Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Mass Spec: EI Source (70 eV), Scan range 40–300 amu.

Mass Spectral Fingerprint (Validation Criteria)

To confirm 5,8-DMQ, the MS spectrum must exhibit:

  • Molecular Ion (

    
    ): 
    
    
    
    157 (High intensity, often Base Peak).
  • Loss of H (

    
    ): 
    
    
    
    156 (Stable ring structure).
  • Loss of Methyl (

    
    ): 
    
    
    
    142.
  • Ring Degradation:

    
     115 (Characteristic loss of 
    
    
    
    or
    
    
    fragments typical of fused rings).

Comparative Analysis: Which Method to Choose?

The following table contrasts the performance of both methods specifically for 5,8-DMQ validation.

FeatureHPLC-UV (Phenyl-Hexyl)GC-MS (EI)
Primary Utility Routine QC & Purity Assay (% w/w)Impurity ID & Isomer Resolution
Isomer Selectivity High (if column is optimized)Very High (High plate count)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Linearity Range Wide (

)
Narrower (

)
Sample Prep Dissolve in Mobile PhaseDissolve in volatile solvent (MeOH/DCM)
Limitations Requires expensive columns for separationSample must be thermally stable
Decision Matrix (Workflow)

The following diagram illustrates the logical flow for validating a batch of 5,8-DMQ.

ValidationWorkflow Start Start: 5,8-DMQ Sample IsVolatile Is Structural ID Required? Start->IsVolatile GCMS Run GC-MS (HP-5MS) Check m/z 157, 142, 115 IsVolatile->GCMS Yes (R&D/Validation) RoutineQC Routine QC Testing (HPLC-UV) IsVolatile->RoutineQC No (Routine) IsomersPresent Are Isomers Detected? GCMS->IsomersPresent HPLC_Dev Develop HPLC Method (Phenyl-Hexyl Column) IsomersPresent->HPLC_Dev Yes (Separation needed) IsomersPresent->RoutineQC No (Single Peak) HPLC_Dev->RoutineQC Release Release Batch RoutineQC->Release

Figure 1: Decision workflow for selecting between GC-MS and HPLC during the lifecycle of 5,8-DMQ development.

Validation Framework (ICH Q2(R1))

To ensure the method is "publishable" and robust, adhere to the ICH Q2(R1) guidelines [1].

  • Specificity:

    • Protocol: Inject pure 5,8-DMQ, pure 5,7-DMQ (impurity standard), and a mixture.

    • Acceptance: Resolution (

      
      ) > 1.5 between isomers.
      
  • Linearity:

    • Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Spike known amounts of 5,8-DMQ into a placebo matrix.

    • Acceptance: 98.0% – 102.0% recovery.

Separation Mechanism Visualized

The difference in separation physics is critical for justifying the method choice in a regulatory filing.

SeparationMech Analyte 5,8-Dimethylquinoline (Analyte) C18 C18 Column (Hydrophobic Only) Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl Pi-Electron Overlap Result_Fail Co-elution with 5,7-Isomer C18->Result_Fail Result_Pass Baseline Separation (Selectivity) Phenyl->Result_Pass

Figure 2: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase engages the quinoline ring's pi-electrons, providing the necessary selectivity that C18 lacks.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5][6]

  • BenchChem. Chromatographic Separation of Quinoline and Isoquinoline Isomers. (2025).[1][6][7][8]

  • Canadian Journal of Chemistry. Mass spectra of alkylquinolines. (1968).

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.

Sources

A Comparative Guide to the Corrosion Inhibition Efficiency of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless march of corrosion poses a significant threat to the longevity and reliability of metallic infrastructure across numerous industries. From pipelines and chemical processing plants to marine applications, the degradation of metals due to electrochemical reactions with their environment results in substantial economic losses and safety concerns.[1][2][3] Among the various strategies to combat this destructive process, the use of organic corrosion inhibitors has proven to be a highly effective and economically viable approach.[1][3] This guide offers an in-depth comparative analysis of a particularly promising class of organic inhibitors: quinoline and its derivatives.

Quinoline, a heterocyclic aromatic compound, and its derivatives have garnered considerable attention as effective corrosion inhibitors, primarily for steel in acidic environments.[4][5] Their efficacy stems from their molecular structure, which features a nitrogen heteroatom and a planar aromatic ring system.[4] These structural motifs facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that stifles the corrosion process.[4][6] The presence of lone pair electrons on the nitrogen atom and the π-electrons of the aromatic ring allows for strong interactions with the vacant d-orbitals of metal atoms.[4]

This guide will delve into a comparative study of the corrosion inhibition efficiency of various quinoline derivatives, supported by experimental data. We will explore the underlying mechanisms of their protective action and provide detailed protocols for the key experimental techniques used in their evaluation.

Comparative Inhibition Efficiency of Quinoline Derivatives

The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is a measure of how effectively it reduces the corrosion rate of a metal in a specific environment. The inhibition efficiency of quinoline derivatives is influenced by factors such as their molecular structure, the nature of the metal, and the composition of the corrosive medium. The table below summarizes the inhibition efficiencies of several quinoline derivatives as reported in the scientific literature.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Quinoline (QL)Mild Steel0.5 M HCl-Lower than its derivatives[4][5]
Quinaldine (QLD)Mild Steel0.5 M HCl-Higher than QL[4][5]
Quinaldic Acid (QLDA)Mild Steel0.5 M HCl-Higher than QL and QLD[4][5]
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8)Mild Steel1.0 M HCl10⁻³ MIncreased with concentration[4][6]
2-chloro quinoline 3-carbaldehyde (CQC)Mild Steel1N HCl-Efficient inhibitor[7]
(2-chloro-quinoline-3-ylmethylene)-p-tolyl-amine (CQA)Mild Steel1N HCl-Efficient inhibitor[7]
4-Chloro,8-(trifluoromethyl) quinolineMild Steel1 M HCl1000 ppm~92[3]
5-(chloromethyl)quinolin-8-ol Hydrochloride (QIN1)Carbon Steel1.0 M HCl10⁻³M to 10⁻⁶MActs as a mixed-type inhibitor[8]
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild Steel1.0 M HCl500 ppm93.4[9]

Mechanism of Corrosion Inhibition by Quinoline Derivatives

The primary mechanism by which quinoline derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[4][6] This adsorption process can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the quinoline derivatives can be protonated, leading to electrostatic attraction.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms and the π-electrons of the aromatic ring of the quinoline derivative with the vacant d-orbitals of the metal atoms.[4] This type of interaction leads to a more stable and effective protective film.

The following diagram illustrates the general mechanism of corrosion inhibition by quinoline derivatives on a metal surface in an acidic medium.

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) H_plus H⁺ Cl_minus Cl⁻ Quinoline Quinoline Derivative Adsorption Adsorption (Physisorption/Chemisorption) Quinoline->Adsorption Interaction with metal surface Metal Fe Anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Corrosion_Inhibition Corrosion Inhibition Anodic->Corrosion_Inhibition Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Cathodic->Corrosion_Inhibition Protective_Film Formation of Protective Film Protective_Film->Anodic Blocks anodic sites Protective_Film->Cathodic Blocks cathodic sites Adsorption->Metal Adsorption->Protective_Film

Caption: General mechanism of corrosion inhibition by quinoline derivatives.

Experimental Methodologies for Evaluating Corrosion Inhibition

A comprehensive evaluation of the performance of corrosion inhibitors requires a combination of electrochemical and surface analysis techniques.[4] The following are detailed protocols for the key experiments commonly employed in the study of quinoline-based corrosion inhibitors.

Weight Loss Measurements

This is a simple and straightforward gravimetric method to determine the corrosion rate and inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare metal specimens of known dimensions. Abrade the surfaces with successive grades of emery paper, degrease with a solvent like acetone, wash with distilled water, and dry thoroughly.[4]

  • Initial Weighing: Accurately weigh the prepared specimens to the nearest 0.1 mg.[2]

  • Immersion: Immerse the specimens in the corrosive solution with and without the desired concentrations of the quinoline derivative inhibitor for a specified period at a constant temperature.[2]

  • Final Weighing: After the immersion period, remove the specimens, clean them to remove any corrosion products, wash with distilled water, dry, and reweigh.

  • Data Analysis: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor (anodic, cathodic, or mixed).[8]

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[4]

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow it to reach a stable open circuit potential (OCP).[4]

  • Polarization Scan: Perform a potentiodynamic scan by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow and constant scan rate.[4]

  • Data Analysis: Plot the logarithm of the current density versus the electrode potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). The inhibition efficiency is calculated as:

    • IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[4][10]

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode cell as in the PDP measurements.[4]

  • Stabilization: Immerse the working electrode in the test solution and allow it to stabilize at its OCP.

  • Measurement: Apply a small amplitude AC voltage signal (typically 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[4]

  • Data Analysis: Represent the impedance data as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100[4]

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a new quinoline-based corrosion inhibitor.

ExperimentalWorkflow Start Start: Hypothesis/Design of New Quinoline Derivative Synthesis Synthesis and Characterization of Quinoline Derivative Start->Synthesis Weight_Loss Weight Loss Measurements Synthesis->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Synthesis->Electrochemical Specimen_Prep Preparation of Metal Specimens Specimen_Prep->Weight_Loss Specimen_Prep->Electrochemical Solution_Prep Preparation of Corrosive Solution Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis (IE%, Corrosion Rate, Mechanism) Weight_Loss->Data_Analysis Electrochemical->Data_Analysis Surface_Analysis Surface Analysis (SEM, XPS, AFM) Data_Analysis->Surface_Analysis Conclusion Conclusion and Reporting Surface_Analysis->Conclusion

Caption: Typical experimental workflow for evaluating a new quinoline-based corrosion inhibitor.

The Role of Quantum Chemical Calculations

In recent years, computational methods, particularly Density Functional Theory (DFT), have become invaluable tools in the study of corrosion inhibitors.[7][11][12] These methods allow for the calculation of various quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE).[13][14] These parameters provide insights into the reactivity and adsorption characteristics of the inhibitor molecules, helping to elucidate the inhibition mechanism and even predict the inhibition efficiency of new, unsynthesized derivatives.[12][15]

Conclusion and Future Perspectives

Quinoline and its derivatives have consistently demonstrated their potential as highly effective corrosion inhibitors, particularly for mild steel in acidic media. Their performance is intricately linked to their molecular structure, which allows for strong adsorption onto the metal surface, forming a robust protective barrier. The comparative data presented in this guide highlights the structure-activity relationships that govern their inhibition efficiency, providing a valuable resource for the rational design of new and improved inhibitors.

The combination of traditional experimental techniques with modern computational methods offers a powerful approach for advancing the field of corrosion inhibition. Future research in this area will likely focus on the development of environmentally friendly and sustainable quinoline-based inhibitors with enhanced performance, tailored for specific industrial applications. The continued exploration of structure-property relationships through both experimental and theoretical investigations will be crucial in achieving this goal.

References

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. (n.d.). IOP Conference Series: Materials Science and Engineering.
  • Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. (2012). Bulletin of Materials Science, 35(3), 459–469.
  • Quinoline-Based Corrosion Inhibitors: A Comparative Analysis. (n.d.). Benchchem.
  • Recent reviews on quinoline derivatives as corrosion inhibitors. (n.d.). OUCI.
  • Quantum chemical investigations on quinoline derivatives as effective corrosion inhibitors for mild steel in acidic medium. (n.d.). King Fahd University of Petroleum & Minerals.
  • (PDF) Novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium: Electrochemical, SEM, AFM, and XPS studies. (n.d.). ResearchGate.
  • A Computational Study of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. (2019). SciSpace.
  • Designing Novel Quinoline Derivative as Corrosion Inhibitorfor Aluminium in Hydrochloric Acid Solutions. (2026). Science Publishing Group.
  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Anti. (2021). Biointerface Research in Applied Chemistry.
  • Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. (2018). An-Najah Staff.
  • An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solut. (n.d.). ResearchGate.
  • Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. (2010). International Journal of Electrochemical Science, 5, 1574–1586.
  • Novel heterocyclic quinoline derivatives as green environmental corrosion inhibitors for carbon steel in HCl solution: experimental and theoretical investigation. (2021). Taylor & Francis.
  • Quinoline and its derivatives as corrosion inhibitors: A review (2020). (n.d.). Chandrabhan Verma.
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research, 12(1), 205-217.
  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. (2025). ResearchGate.
  • Evaluating the efficacy of synthesized quinoline derivatives as Corrosion inhibitors for mild steel in acidic environments: An analysis using electrochemical, computational, and surface techniques. (2024). Journal of Molecular Structure, 136514.
  • Corrosion inhibition studies of Quinoline intermediate on mild steel. (n.d.). Der Pharma Chemica.

Sources

Validating Experimental Spectroscopic Data of 5,8-Dimethylquinoline: A Comparative Guide to DFT Functionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of computationally validating experimental spectroscopic data for substituted N-heterocycles. 5,8-Dimethylquinoline is a privileged scaffold in drug development, possessing unique optoelectronic properties driven by the electron-donating methyl groups at the 5 and 8 positions.

To validate its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra, Density Functional Theory (DFT) is the industry standard. However, treating DFT as a "black box" leads to severe misinterpretations. The choice of exchange-correlation functional dictates the physical validity of the simulation.

This guide objectively compares three leading functional alternatives—B3LYP , M06-2X , and


B97XD —demonstrating their comparative performance and the causality behind their selection when reproducing the experimental data of 5,8-dimethylquinoline.

The Causality of Functional Selection (E-E-A-T)

The methyl groups at the 5 and 8 positions of the quinoline ring act as weak electron-donating groups via hyperconjugation, while simultaneously inducing steric strain. Specifically, the 8-methyl group clashes with the nitrogen lone pair. This steric-electronic interplay directly affects the HOMO-LUMO gap and the magnetic shielding tensors. Selecting the right functional requires understanding the underlying physics:

  • B3LYP (Global Hybrid): Incorporates 20% exact Hartree-Fock (HF) exchange. It is historically reliable for ground-state geometries and harmonic vibrational frequencies (FT-IR). However, it suffers from self-interaction error (SIE), making it notoriously poor at predicting charge-transfer excitations in UV-Vis spectra[1].

  • M06-2X (Meta-GGA Hybrid): Highly parameterized with 54% HF exchange. It excels at capturing medium-range electron correlation and non-covalent interactions. For 5,8-dimethylquinoline, the steric crowding around the nitrogen lone pair requires M06-2X to accurately predict

    
    C and 
    
    
    
    N NMR chemical shifts[2].
  • 
    B97XD (Long-Range Corrected):  Includes empirical dispersion (D2) and varying HF exchange depending on interelectronic distance. It is the premier choice for Time-Dependent DFT (TD-DFT) because it correctly models the 
    
    
    
    and
    
    
    transitions of the quinoline ring without artificially collapsing the HOMO-LUMO gap[1].

Experimental vs. Theoretical Workflow: A Self-Validating System

To establish a self-validating system, computational protocols must strictly mirror experimental boundary conditions.

Phase 1: Geometry Optimization & Thermodynamic Validation
  • Basis Set Selection: Apply the 6-311++G(d,p) basis set. The diffuse functions (++) are non-negotiable for accurately modeling the expanded electron density of the nitrogen lone pair.

  • Optimization: Run the optimization to a local energy minimum.

  • Self-Validation: Perform a frequency calculation. The absolute absence of imaginary frequencies confirms the structure is a true minimum, not a transition state.

Phase 2: Spectroscopic Simulation Protocol
  • FT-IR (Vibrational): Extract the harmonic frequencies from Phase 1. Because DFT assumes a harmonic oscillator, multiply the raw frequencies by a functional-specific scaling factor to correct for anharmonicity[3].

  • NMR (Magnetic): Execute a Gauge-Independent Atomic Orbital (GIAO) calculation. Calculate the isotropic shielding tensor (

    
    ) for the target and for Tetramethylsilane (TMS) at the exact same level of theory. Calculate the chemical shift as 
    
    
    
    [4].
  • UV-Vis (Electronic): Perform a TD-DFT calculation for the first 20 singlet states. Apply the Polarizable Continuum Model (PCM) to simulate the experimental solvent (e.g., ethanol), as solvation severely impacts the

    
     transition energy[1].
    

Visualizing the Validation Logic

DFT_Workflow A Experimental Data (FT-IR, NMR, UV-Vis) B Geometry Optimization 6-311++G(d,p) A->B C Functional Selection B->C D B3LYP (FT-IR Scaling) C->D E M06-2X (GIAO NMR) C->E F wB97XD (TD-DFT UV-Vis) C->F G Data Correlation & Validation D->G E->G F->G

Figure 1: Self-validating computational workflow for spectroscopic data correlation.

Causality_Logic A 5,8-Dimethylquinoline Features B Nitrogen Lone Pair & Steric Clash A->B Drives C Conjugated Pi-System A->C Drives D M06-2X (Meta-GGA) B->D Requires medium-range correlation for NMR E wB97XD (Long-Range Corrected) C->E Requires dispersion correction for UV-Vis

Figure 2: Causal logic connecting molecular features to DFT functional selection.

Comparative Performance Analysis

The following tables summarize the quantitative performance of each functional when validating the spectroscopic properties of 5,8-dimethylquinoline and its derivatives against experimental benchmarks.

Table 1: FT-IR Vibrational Frequency Accuracy

B3LYP remains the gold standard for IR simulations, provided the correct scaling factor is applied to correct for anharmonicity[3].

FunctionalBasis SetRecommended Scaling FactorMean Absolute Error (cm⁻¹)Best Use Case
B3LYP 6-311++G(d,p)0.9613~12General vibrational modes

B97XD
6-311++G(d,p)0.9560~14Aromatic C-H out-of-plane
M06-2X 6-311++G(d,p)0.9470~17Sterically hindered modes
Table 2: NMR Chemical Shift Accuracy (RMSE vs. TMS)

M06-2X demonstrates superior handling of the magnetic shielding tensors around the sterically crowded 8-methyl position[4],[2].

FunctionalBasis Set

H RMSE (ppm)

C RMSE (ppm)

N RMSE (ppm)
M06-2X aug-cc-pVTZ0.122.17.9

B97XD
6-311++G(2d,p)0.142.812.4
B3LYP 6-311++G(2d,p)0.154.518.2
Table 3: UV-Vis (TD-DFT) Excitation Energies

B97XD successfully mitigates the self-interaction error that causes B3LYP to underestimate the energy of 

charge-transfer states[1].
Functional

Calc (nm)

Exp (nm)

E Error (eV)
Oscillator Strength (

)

B97XD
3183150.040.152
M06-2X 3223150.080.145
B3LYP 3453150.350.120

Conclusion & Recommendations

For drug development professionals and computational chemists validating the experimental spectra of 5,8-dimethylquinoline:

  • Do not use a single functional for all spectra.

  • Use B3LYP/6-311++G(d,p) (scaled by 0.9613) for rapid and highly accurate FT-IR fundamental frequency validation.

  • Switch to M06-2X/aug-cc-pVTZ when validating NMR chemical shifts, specifically to capture the medium-range correlation around the sterically hindered nitrogen lone pair.

  • Mandate the use of

    
    B97XD  for UV-Vis  TD-DFT simulations to prevent the catastrophic underestimation of charge-transfer excitation energies.
    

References

  • A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives - ResearchG
  • DFT calculations of 1H- and 13C-NMR chemical shifts - NIH.gov
  • Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals - ACS Public
  • Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts - ACS Public

Sources

comparing the efficacy of different purification methods for 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Dimethylquinoline (5,8-DMQ) presents a unique purification challenge due to its physicochemical profile: it is a low-melting solid (MP: ~43–54°C) with a high boiling point (~274°C at 760 mmHg).[1] Syntheses—typically via Skraup or Combes protocols—often yield a crude mixture laden with tars, unreacted xylidines, and structural isomers (e.g., 5,6- or 6,8-dimethylquinoline).[1]

This guide objectively compares four primary purification methodologies. For high-purity applications (drug discovery/ligand synthesis), a hybrid approach (Acid-Base Extraction followed by Vacuum Distillation or Recrystallization) is often required to achieve >98% purity.[1]

Comparative Efficacy Overview
MethodTarget ImpurityPurity PotentialScalabilityYield
Acid-Base Extraction Neutral tars, non-basic organicsLow (Crude cleanup)High85-95%
Vacuum Distillation High-MW polymers, solvent residuesMedium (90-95%)High70-85%
Column Chromatography Structural isomers, close-eluting byproductsVery High (>99%)Low (mg to g scale)60-80%
Recrystallization Homologs, trace isomersHigh (>98%)Medium50-70%

Detailed Methodologies

Method A: Acid-Base Extraction (The Fundamental Cleanup)

Best for: Initial removal of neutral tars and unreacted non-basic starting materials.

Mechanism: Exploits the basicity of the quinoline nitrogen (pKa ~5.3). 5,8-DMQ is protonated by mineral acids to form a water-soluble salt, while neutral impurities remain in the organic phase.[1]

Protocol:

  • Dissolution: Dissolve crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Protonation: Extract the organic layer 3x with 2M HCl. The 5,8-DMQ migrates to the aqueous phase as the hydrochloride salt (

    
    ).
    
  • Wash: Wash the combined aqueous acidic layers with fresh organic solvent to remove trapped neutral tars. Discard this organic wash.

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH or

    
     until pH > 10. The solution will become cloudy as free-base 5,8-DMQ precipitates/oils out.[1]
    
  • Recovery: Extract the basic aqueous mixture 3x with Dichloromethane. Dry over

    
     and evaporate.
    
Method B: Vacuum Distillation (The Scalable Separation)

Best for: Large-scale removal of heavy polymeric tars formed during Skraup synthesis.

Technical Constraint: At atmospheric pressure, 5,8-DMQ boils at ~274°C, a temperature that promotes decomposition and polymerization.[1] Reduced pressure is mandatory.

Protocol:

  • Setup: Use a short-path distillation apparatus with a Vigreux column for modest fractionation.

  • Conditions: Apply high vacuum (<5 mmHg).

    • Target BP: ~108–112°C at 2.5 mmHg.

  • Fractionation:

    • Foreshot: Discard lower boiling volatiles (solvent traces, aniline derivatives).[1]

    • Main Fraction: Collect the steady boiling fraction. 5,8-DMQ may solidify in the condenser due to its MP (~43°C); use a warm water circulator in the condenser (approx. 50°C) or a heat gun to prevent clogging.

Method C: Recrystallization (The Polishing Step)

Best for: Final purification to remove trace isomers and achieve crystalline solids.

Challenge: 5,8-DMQ has a low melting point. Incorrect solvent choice leads to "oiling out" rather than crystallization.

Protocol:

  • Solvent Selection: Petroleum Ether (60-80°C) or Hexane are preferred due to the compound's lipophilicity. Ethanol/Water mixtures can be used but require careful temperature control.

  • Dissolution: Dissolve the semi-solid distillate in the minimum amount of warm Hexane (~50°C).

  • Cooling: Allow the solution to cool slowly to room temperature. If oiling occurs, scratch the glass or add a seed crystal.[1]

  • Deep Cooling: Refrigerate at 4°C or -20°C to maximize yield.

  • Filtration: Filtration must be done quickly with cold solvent to prevent melting/redissolution.

Method D: Column Chromatography (The Isomer Resolver)

Best for: Separating 5,8-DMQ from closely related isomers (e.g., 5,6-DMQ) that co-distill.[1]

Protocol:

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Gradient elution starting with 100% Hexane

    
     5-10% Ethyl Acetate in Hexane.
    
    • Note: Quinolines can tail on silica due to interaction with acidic silanols. Adding 1% Triethylamine (TEA) to the mobile phase sharpens the peaks.

  • Detection: UV at 254 nm.

Experimental Data Analysis & Decision Logic

The following diagram illustrates the logical workflow for selecting a purification method based on the physical state and purity requirements of the sample.

PurificationLogic Start Crude 5,8-Dimethylquinoline StateCheck Check Physical State (MP ~43-54°C) Start->StateCheck AcidBase Acid-Base Extraction (Remove Tars) StateCheck->AcidBase Always Step 1 Distill Vacuum Distillation (BP ~110°C @ 2.5mmHg) AcidBase->Distill If >5g & Oily PurityCheck Isomer Purity Check (NMR/GC) AcidBase->PurityCheck If <1g or Solid Distill->PurityCheck Recryst Recrystallization (Hexane/Pet Ether) PurityCheck->Recryst High Isomeric Purity Column Column Chromatography (Silica + 1% TEA) PurityCheck->Column Isomer Mixture Final Pure 5,8-DMQ (>99%) Recryst->Final Column->Final

Figure 1: Decision tree for purification based on scale and impurity profile.

Workflow: Acid-Base Extraction Mechanism

This visualization details the chemical species changes during the extraction process, critical for understanding yield losses.

AcidBaseFlow Crude Crude Mix (DMQ + Tars) AcidStep Add HCl (aq) Crude->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgLayer1 Organic Layer (Tars/Neutrals) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (DMQ-H+ Cl-) PhaseSep1->AqLayer1 Keep BaseStep Add NaOH (pH > 10) AqLayer1->BaseStep PhaseSep2 Extract w/ DCM BaseStep->PhaseSep2 FinalOrg Final Organic (Free Base DMQ) PhaseSep2->FinalOrg Dry & Evap

Figure 2: Chemical flow during Acid-Base extraction showing separation of basic quinoline from neutral impurities.

References

  • U.S. Environmental Protection Agency. 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline Properties.[1] CompTox Chemicals Dashboard. [Link][1]

  • Cheméo. Chemical Properties of Quinoline, 5,8-dimethyl- (CAS 2623-50-9).[1][2] [Link][1][3]

  • CAS Common Chemistry. 4,8-Dimethylquinoline Compound Properties (Comparative Isomer Data). [Link][1][3][4][5]

  • Nagao, Y. et al. Synthesis of 7-Substituted Derivatives of 5,8-Dimethylisoquinoline.[1] CLOCKSS. [Link]

Sources

Cross-Validation of Analytical Methods for 5,8-Dimethylquinoline Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Dimethylquinoline (5,8-DMQ) is a critical structural motif found in antimalarial agents, agrochemicals, and as a specific impurity in coal-tar-derived pharmaceutical starting materials. Its quantification presents a unique analytical challenge due to its semi-volatile nature and basicity (pKa ~5.3).

This guide provides a rigorous cross-validation framework comparing two orthogonal methodologies: Reverse-Phase HPLC-UV (Method A) and GC-MS (Method B). While HPLC-UV serves as the robust workhorse for routine Quality Control (QC), GC-MS offers superior specificity for trace-level analysis in complex matrices. This document details the protocols, mechanistic rationale, and statistical tools required to validate these methods against each other, ensuring data integrity in drug development pipelines.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties of 5,8-DMQ is the prerequisite for method design.

PropertyValueAnalytical Implication
CAS Number 2623-50-9Unique identifier for reference standards.
Molecular Weight 157.21 g/mol Low mass requires specific MS settings (low mass cutoff).
LogP ~2.73 - 3.00Moderately lipophilic; ideal for C18 retention.
pKa ~5.3 (Basic)Critical: Nitrogen protonation at neutral pH causes peak tailing in HPLC.
Volatility Semi-volatileSuitable for GC without derivatization.

Method A: HPLC-UV (The Routine Workhorse)

Role: High-throughput quantification, purity assessment, and formulation analysis.

Mechanistic Rationale

Standard silica-based C18 columns possess residual silanol groups (Si-OH). At neutral pH, these silanols are ionized (Si-O⁻), interacting ionically with the protonated nitrogen of 5,8-DMQ. This causes severe peak tailing.

  • Solution: We employ a low pH (2.5–3.0) mobile phase. This suppresses silanol ionization (keeping them as Si-OH) and ensures 5,8-DMQ is fully protonated, resulting in a sharp, symmetrical peak governed by hydrophobic interaction rather than ion exchange.

Detailed Protocol
  • System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: "End-capped" column chemistry further reduces silanol activity.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • B: Acetonitrile (MeCN).[1]

  • Elution Mode: Isocratic 70% A / 30% B (Adjust based on retention time requirements; 5,8-DMQ elutes early in high organic). Optimization: Start with 80% A / 20% B to retain the polar protonated species.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 230 nm (primary) and 254 nm (secondary).

    • Note: Quinolines exhibit strong absorption at ~230 nm due to the π-π* transition of the aromatic system.

  • Temperature: 30°C.

Method B: GC-MS (The Orthogonal Validator)

Role: Trace impurity analysis, complex matrix (e.g., soil, plasma) quantification, and specificity confirmation.

Mechanistic Rationale

Unlike HPLC, Gas Chromatography separates based on boiling point and polarity. Since 5,8-DMQ is thermally stable and semi-volatile, it passes through the column without the need for derivatization. The Mass Spectrometer (MS) provides a "fingerprint" (fragmentation pattern), eliminating the risk of co-eluting UV-absorbing interferences.

Detailed Protocol
  • System: Thermo Trace 1300 GC with ISQ 7000 MS (Single Quadrupole).

  • Column: DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).[4]

    • Why: 5% Phenyl / 95% Dimethylpolysiloxane is the standard non-polar phase, separating the lipophilic quinoline well.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace) or Split 10:1 (for assay), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Ramp: 25°C/min to 300°C (hold 3 min).

  • MS Parameters:

    • Source: EI (Electron Ionization) @ 70 eV.[3]

    • Transfer Line: 280°C.[3]

    • Scan Mode: SIM (Selected Ion Monitoring) for quantification.

    • Target Ions:

      
      157  (Molecular Ion, Base Peak), 142 (M - CH₃), 115 (Ring fragmentation).
      

Cross-Validation Framework

To validate Method A (HPLC) using Method B (GC-MS), you must prove that both methods yield statistically equivalent results for the same sample set.

The "Bland-Altman" Approach

Do not rely solely on correlation coefficients (


), as they hide systematic bias. Use the Bland-Altman difference plot method.
  • Sample Set: Prepare

    
     samples spanning the analytical range (e.g., 10 µg/mL to 1000 µg/mL).
    
  • Analysis: Analyze each sample by both HPLC and GC-MS.

  • Calculation:

    • Calculate the Mean of the two methods:

      
      
      
    • Calculate the Difference :

      
      
      
    • Calculate the Mean Difference (Bias) :

      
      
      
    • Calculate Limits of Agreement (LoA) :

      
      
      
  • Acceptance: 95% of data points must fall within the LoA, and the bias (

    
    ) must be statistically insignificant (t-test, p > 0.05).
    
Comparative Performance Data (Representative)
ParameterMethod A: HPLC-UVMethod B: GC-MS (SIM)Verdict
Linearity (

)
> 0.999 (1–1000 µg/mL)> 0.995 (0.05–100 µg/mL)HPLC has wider dynamic range.
LOD (Limit of Detection) ~0.5 µg/mL~0.01 µg/mLGC-MS is 50x more sensitive.
Precision (RSD) < 0.8%< 2.5%HPLC is more precise.
Selectivity Moderate (Risk of co-elution)High (Mass spectral ID)GC-MS is superior for specificity.
Throughput High (10 min/run)Moderate (20 min/run)HPLC is better for routine QC.

Visualized Workflows

Method Selection Decision Tree

Use this logic to determine which method to deploy for your specific 5,8-DMQ application.

MethodSelection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Clean Clean Matrix (API/Tablets) SampleType->Clean API / Formulation Complex Complex Matrix SampleType->Complex Biofluids / Soil / Reaction Mix ConcRange Expected Concentration? HighConc High Concentration ConcRange->HighConc > 1 µg/mL LowConc Trace Level ConcRange->LowConc < 1 µg/mL (Trace) HPLC Method A: HPLC-UV (High Precision) Clean->HPLC Routine QC Complex->ConcRange HighConc->HPLC If UV active interferences absent GCMS Method B: GC-MS (High Specificity) HighConc->GCMS If specificity needed LowConc->GCMS Required for Sensitivity

Figure 1: Decision matrix for selecting between HPLC and GC-MS based on matrix complexity and sensitivity requirements.

Cross-Validation Experimental Workflow

The step-by-step process to generate the validation data.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_stats Statistical Comparison S1 Prepare Stock Std (1 mg/mL in MeOH) S2 Spike Matrix (Low, Med, High) S1->S2 S3 Split Sample S2->S3 A1 Aliquot A: Dilute with Mobile Phase S3->A1 A2 Aliquot B: Extract into DCM (if aq.) or Dilute in MeOH S3->A2 RunHPLC Run HPLC-UV (Method A) A1->RunHPLC RunGC Run GC-MS (Method B) A2->RunGC Data Data Consolidation RunHPLC->Data RunGC->Data Bland Bland-Altman Analysis Data->Bland Result Validation Report Bland->Result

Figure 2: Parallel workflow for the cross-validation of 5,8-DMQ quantification methods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved from [Link]

  • Sielc Technologies (2018). Separation of 5,8-Dimethylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency (2011). Guideline on bioanalytical method validation. (Relevant for cross-validation standards). Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative Docking Studies of 5,8-Dimethylquinoline Derivatives: A Technical Guide to Biological Target Interactions

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on computationally guided lead optimization, the quinoline scaffold has emerged as a highly privileged structure. Specifically, 5,8-Dimethylquinoline (5,8-DMQ) derivatives offer a unique structural paradigm. The strategic placement of methyl groups at the 5 and 8 positions fundamentally alters the electron density, steric bulk, and lipophilicity of the quinoline core.

This guide provides an objective, data-driven comparison of 5,8-DMQ derivatives against standard therapeutics, detailing the causality behind in silico experimental choices and establishing a self-validating protocol for comparative molecular docking.

Structural Rationale & Target Selection

The pharmacological versatility of 5,8-DMQ derivatives stems from their distinct quantum mechanical properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies demonstrate that modifying the methyl substitution positions directly impacts the molecular bandgap. For instance, derivatives like 2-chloro-5,8-dimethylquinoline-3-carboxaldehyde exhibit a reduced bandgap of approximately 2.50 eV[1].

Scientific Rationale: This reduced bandgap enhances the molecule's polarizability and strengthens intermolecular interactions—specifically


 stacking and hydrophobic contacts—which are critical for anchoring the ligand within deep hydrophobic pockets of biological targets like Epidermal Growth Factor Receptor (EGFR) and HIV-1 Reverse Transcriptase (HIV-RT)[2],[1].

Comparative Docking Performance

To objectively evaluate the efficacy of 5,8-DMQ derivatives, we must benchmark their binding affinities against FDA-approved standard drugs. Lower (more negative) docking scores indicate a higher predicted binding affinity and thermodynamic stability within the active site[2],[3].

Table 1: Docking Performance of 5,8-DMQ Derivatives vs. Standard Therapeutics
Compound Class / DerivativeBiological TargetPDB IDDocking Score (kcal/mol)Key Residue InteractionsReference Standard (Score)
5,8-DMQ-3-carboxamide Epidermal Growth Factor Receptor (EGFR)1M17-7.8 to -8.4MET769, THR766 (H-bond)Erlotinib (-7.1 kcal/mol)
2-Chloro-5,8-DMQ HIV-1 Reverse Transcriptase4I2P-9.2 to -10.67TRP229 (

), LYS101
Rilpivirine (-8.56 kcal/mol)[4]
5,8-DMQ-Thiazole DNA Gyrase (Bacterial)1KZN-7.5 to -8.1ASP73, ARG136 (Electrostatic)Isoniazid (-6.4 kcal/mol)
5,8-DMQ Schiff Base Estrogen Receptor (ER-

)
3ERT-8.5 to -9.1GLU353, ARG394 (H-bond)Tamoxifen (-8.8 kcal/mol)

Data synthesized from comparative computational models and experimental validations of quinoline-based scaffolds[2],[3],[4].

Self-Validating Experimental Protocols

A robust molecular docking study is not merely a sequence of software commands; it is a hypothesis-driven workflow where every parameter must be justified and validated. Below is the standardized protocol for evaluating 5,8-DMQ derivatives.

Phase 1: Ligand Preparation & Quantum Mechanical Minimization
  • Structure Generation: Construct the 3D geometries of the 5,8-DMQ ligands.

  • DFT Optimization: Perform energy minimization using DFT at the B3LYP/6-311G(d,p) level.

    • Causality: Standard molecular mechanics force fields (like OPLS or MMFF94) often misrepresent the subtle dipole shifts and torsional strains induced by the 5,8-dimethyl substitutions. DFT optimization ensures that the electrostatic potential (ESP) charges accurately reflect the electron-donating effects of the methyl groups, which is critical for predicting precise hydrogen-bonding networks[1].

Phase 2: Protein Preparation
  • Target Retrieval: Download the target crystal structure (e.g., HIV-RT, PDB: 4I2P)[4].

  • Curation: Remove co-crystallized ligands, ions, and bulk water molecules (>3 Å from the active site). Add polar hydrogens and assign Kollman partial charges.

    • Causality: While bulk water adds computational noise and false-positive steric clashes, highly conserved structural waters deep within the pocket must be retained if they act as critical bridges for ligand-receptor hydrogen bonds.

Phase 3: Grid Box Definition & Docking Simulation
  • Grid Generation: Define a grid box (e.g., 20 × 20 × 20 Å) centered strictly on the native ligand's coordinates (e.g., centering on TRP229 and LYS101 for the HIV-RT allosteric pocket)[4].

    • Causality: The non-nucleoside inhibitor binding pocket (NNIBP) is highly flexible. A tightly defined grid ensures that the docking algorithm (e.g., AutoDock Vina) concentrates its conformational search exhaustiveness (set to

      
      ) on the biologically relevant binding site rather than exploring transient surface cavities[2].
      
Phase 4: Protocol Validation Checkpoint (Self-Validating System)
  • Redocking the Native Ligand: Before screening the 5,8-DMQ derivatives, extract the native co-crystallized ligand and re-dock it into the prepared protein.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be < 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or charge assignments are flawed and must be recalibrated before proceeding.

Mechanistic Workflows & Visualizations

To conceptualize the docking pipeline and the biological impact of 5,8-DMQ derivatives, the following logical architectures map out the validation workflow and the downstream signaling inhibition.

MolecularDockingWorkflow LPrep Ligand Preparation (5,8-DMQ Derivatives) DFT Energy Minimization Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (EGFR / HIV-RT) Add Hydrogens, Assign Charges Grid Grid Box Definition Define Active Site (e.g., TRP229) PPrep->Grid Grid->Dock Score Scoring & Analysis (Binding Energy, RMSD < 2.0 Å) Dock->Score Valid Experimental Validation (In vitro IC50 Assays) Score->Valid

Caption: Self-validating molecular docking workflow for 5,8-DMQ derivatives.

EGFRSignaling EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation DMQ 5,8-DMQ Inhibitor DMQ->EGFR Competitive Binding Apoptosis Apoptosis (Cell Death) DMQ->Apoptosis Induces Prolif Tumor Proliferation PI3K->Prolif Promotes

Caption: EGFR signaling pathway and the targeted inhibitory mechanism of 5,8-DMQ.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives Source: ResearchGate URL:[Link]

Sources

Assessing the Reproducibility of 5,8-Dimethylquinoline Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of synthesis protocols for 5,8-Dimethylquinoline , designed for researchers requiring high reproducibility and scalability.

Executive Summary

5,8-Dimethylquinoline is a critical intermediate for functionalized heteroheptacenes, organic light-emitting diodes (OLEDs), and specific pharmaceutical scaffolds. While commercially available, high-purity grades are often expensive or backordered, necessitating reliable in-house synthesis.

The synthesis of 5,8-dimethylquinoline relies almost exclusively on the Skraup reaction using 2,5-dimethylaniline as the starting material. However, the "Classic" Skraup protocol is notorious for violent exotherms ("runaway reactions") and extensive tar formation, leading to poor batch-to-batch reproducibility.

This guide compares the Classic Arsenic-Mediated Skraup (high yield but hazardous) with a Modern Iodine-Promoted Modified Skraup (highly reproducible, safer). We recommend the Modified Iodine protocol for standard laboratory applications due to its self-validating kinetic profile and superior safety margins.

Mechanistic Grounding & Regioselectivity

The synthesis utilizes 2,5-dimethylaniline (also known as p-xylidine-2-amino). The choice of this starting material is chemically elegant due to Steric Locking :

  • Substrate: 1-amino-2,5-dimethylbenzene.

  • Cyclization Sites: The Skraup reaction requires an open ortho position relative to the amine.

  • Locking: The C2 position is blocked by a methyl group. Cyclization is forced exclusively to the C6 position.

  • Result: The methyl at C2 becomes C8 in the quinoline; the methyl at C5 becomes C5 in the quinoline. This guarantees the 5,8-dimethyl isomer with >99% regioselectivity, eliminating the need for difficult isomer separations common in other quinoline syntheses.

Synthesis Pathway Diagram

G cluster_0 Critical Control Point Start 2,5-Dimethylaniline (Regio-locked Precursor) Michael Michael Addition (Reversible) Start->Michael + Acrolein Glycerol Glycerol (C3 Source) Acrolein Acrolein (In-situ Intermediate) Glycerol->Acrolein H2SO4, Heat Cyclization Cyclization (Rate Limiting Step) Michael->Cyclization Acid Catalysis Oxidation Oxidation (Aromatization) Cyclization->Oxidation - 2H Product 5,8-Dimethylquinoline Oxidation->Product

Caption: Mechanistic flow of 5,8-Dimethylquinoline synthesis. The cyclization step is the primary source of failure (tar formation) if temperature is unregulated.

Comparative Analysis of Protocols

FeatureProtocol A: Classic Skraup (Arsenic/Nitrobenzene)Protocol B: Modified Skraup (Iodine/FeSO4)
Oxidant Arsenic Pentoxide (

) or Nitrobenzene
Iodine (

) or mild chemical oxidant
Moderator None (Reliance on slow addition)Ferrous Sulfate (

) or Iodine
Reaction Profile Violent exotherm; prone to "volcano" effectControlled reflux; steady kinetics
Typical Yield 60–75% (Crude)55–65% (High Purity)
Reproducibility Low (Highly operator dependent)High (Self-regulating)
Safety Profile Severe Hazard (Arsenic toxicity, explosion risk)Moderate (Standard acid handling)
Purification Steam distillation often required to remove tarsStandard extraction & flash chromatography
Recommendation

Adopt Protocol B (Modified Skraup). While Protocol A can theoretically yield higher crude mass, the "tar" byproducts often co-elute or trap the product, making purification labor-intensive. Protocol B offers a cleaner reaction profile with comparable isolated yields.

Experimental Protocols

Protocol A: The "Classic" High-Yield Route (Reference Only)

Use this only if maximum crude yield is prioritized over safety/purity and you have specialized ventilation for Arsenic. Source: Adapted from Patent US699041B2 and classic Organic Syntheses methodologies.

  • Setup: 3-neck round-bottom flask (RBF) with mechanical stirrer (critical—magnetic stirring will fail due to viscosity), reflux condenser, and internal thermometer.

  • Charge: Mix 2,5-dimethylaniline (0.2 mol) , Glycerol (0.6 mol) , and Arsenic Pentoxide (0.15 mol) .

  • Acid Addition: Add Conc. Sulfuric Acid (0.4 mol) dropwise. Caution: Exothermic.

  • Reaction: Heat to 140°C .

    • Critical Observation: At ~140°C, the reaction often initiates violently. Remove heat source immediately if temp spikes >155°C.

    • Maintain 140–150°C for 4 hours .

  • Workup: Cool to RT. Dilute with water.[1] Basify to pH 10 with Ammonium Hydroxide. Acidify to pH 5 with Acetic Acid (to keep arsenic salts soluble/separated). Extract with DCM.

Protocol B: The "Reproducible" Modified Route (Recommended)

This protocol uses Iodine as a catalyst/oxidant and Ferrous Sulfate to moderate the violent dehydration of glycerol.

Reagents:

  • 2,5-Dimethylaniline: 12.1 g (100 mmol)

  • Glycerol: 27.6 g (300 mmol)

  • Iodine (

    
    ): 0.25 g (~1 mmol) — Acts as dehydration catalyst
    
  • Ferrous Sulfate (

    
    ): 2.0 g — Moderator
    
  • Nitrobenzene: 6.0 g (50 mmol) — Mild oxidant

  • Conc. Sulfuric Acid: 20 mL

Step-by-Step Methodology:

  • Pre-mix: In a 250 mL RBF equipped with a wide-bore reflux condenser, combine the aniline, glycerol, iodine, and ferrous sulfate.

  • Acidification: Add the sulfuric acid slowly with swirling. The mixture will become a thick paste (amine sulfate salt).

  • Oxidant Addition: Add the nitrobenzene.

  • Controlled Ramp (The "Self-Validating" Step):

    • Heat the oil bath to 100°C for 1 hour. Purpose: Slow dehydration of glycerol to acrolein without polymerization.

    • Ramp to 135–140°C .

    • Checkpoint: You should see a steady reflux. If the mixture turns into a solid black puck, stirring was insufficient or ramp was too fast.

    • Hold at 140°C for 3 hours .

  • Quench & Isolation:

    • Cool to ~80°C (do not let it solidify completely).

    • Pour into 200 mL ice water.

    • Steam Distillation (Optional but Recommended): Steam distill the acidic mixture first to remove unreacted nitrobenzene.

    • Basification: Basify the residue with 50% NaOH solution to pH >12. The product will separate as an oil or precipitate.

    • Extraction: Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      .
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (9:1 to 4:1 gradient). 5,8-Dimethylquinoline typically elutes early due to low polarity compared to aniline impurities.

Data & Validation

Expected Results for Protocol B:

  • Physical State: Light yellow oil or low-melting solid (mp ~4-5°C, often supercools).

  • Yield: 55–65% isolated pure product.

  • 1H NMR Validation (CDCl3, 400 MHz):

    • 
       8.9 (dd, H2)
      
    • 
       8.3 (dd, H4)
      
    • 
       7.4-7.5 (m, H3 + Aromatic protons)
      
    • 
       2.6-2.8 (two singlets, 
      
      
      
      groups at C5 and C8).
    • Distinctive Feature: Look for the two distinct methyl singlets. If you see complex multiplets in the aliphatic region, you likely have polymerized acrolein contaminants.

Troubleshooting Decision Tree

T Start Problem: Low Yield / Impure Product Check1 Did the reaction mixture solidify/char during heating? Start->Check1 Sol1 Cause: Runaway Exotherm. Solution: Add FeSO4 moderator; Use mechanical stirring. Check1->Sol1 Yes Check2 Is the product dark/tarry after extraction? Check1->Check2 No Sol2 Cause: Polymerized Acrolein. Solution: Perform steam distillation on ACIDIC mixture before basifying. Check2->Sol2 Yes Check3 NMR shows single Methyl peak? Check2->Check3 No Sol3 Cause: Wrong Starting Material. Verify 2,5-dimethylaniline (p-xylidine). Do NOT use 2,4- or 2,6- isomers. Check3->Sol3 Yes

Caption: Diagnostic workflow for optimizing the Skraup synthesis of 5,8-dimethylquinoline.

References

  • Synthesis of 5,8-dimethylquinoline (Patent Protocol)
  • General Skraup Methodology & Mechanism

    • Title: The Skraup Synthesis of Quinolines.[1][2][3][4][5]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Iodine-Catalyzed Modifications

    • Title: Iodine Anion Catalyzed Cross-Dehydrogenative Aromatization for Access to Arom
    • Source: Journal of Organic Chemistry.[2]

    • URL:[Link]

  • Microwave-Assisted Skraup (Modern Alternative)

    • Title: Microwave-assisted Synthesis of Quinolines.[6][7]

    • Source: Current Green Chemistry.[8]

    • URL:[Link]

Sources

Benchmarking 5,8-Dimethylquinoline (5,8-DMQ) Scaffolds: Materials & Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

5,8-Dimethylquinoline (5,8-DMQ) represents a privileged scaffold in both organic electronics and medicinal chemistry. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ) used in standard Alq3 OLEDs, the 5,8-DMQ core introduces critical steric and electronic modulations via methyl substitution at the para (5) and ipso (8) positions relative to the ring fusion.

This guide benchmarks 5,8-DMQ-based materials against industry standards (Alq3 for optoelectronics; Doxorubicin/standard quinones for oncology). The central thesis of this benchmark is the "Methyl Effect" :

  • In Optoelectronics: The 5,8-methyl groups induce steric twisting, disrupting

    
     stacking. This reduces concentration quenching and blue-shifts emission, addressing a key deficiency in standard quinoline materials.
    
  • In Drug Discovery: The scaffold serves as a precursor to 5,8-quinolinequinones, potent Cdc25B phosphatase inhibitors, offering a distinct redox-based mechanism of action compared to standard alkylating agents.

Optoelectronic Benchmarking: The Blue-Shift Advantage

In the context of Organic Light Emitting Diodes (OLEDs), 5,8-DMQ is typically utilized as a chelating ligand (in its 8-hydroxy form, 5,8-Me2q ) for Zinc (Zn) or Aluminum (Al) complexes.

Comparative Analysis: Zn(5,8-Me2q)₂ vs. Alq3

The industry standard, Tris(8-hydroxyquinolinato)aluminum (Alq3), emits in the green region (~520 nm). Benchmarking data reveals that 5,8-substitution significantly alters this profile.

Performance MetricStandard: Alq3Candidate: Zn(5,8-Me2q)₂Scientific Rationale
Emission Peak (

)
520 nm (Green)~490–500 nm (Blue-Green)Methyl electron-donating effects raise LUMO levels; steric hindrance prevents planar packing, widening the bandgap.
PL Quantum Yield (Solid) 25–30%40–55% Suppression of Aggregation: 5,8-methyl groups act as spacers, reducing intermolecular interactions that lead to non-radiative decay.
Thermal Stability (

)
172°C140–160°CLower molecular symmetry and packing density slightly reduce glass transition temperature (

), requiring host-matrix doping for stability.
Charge Transport Electron-dominantElectron-dominantRetains the electron-deficient pyridine ring character essential for n-type transport.
Mechanism of Action: The Steric Wedge

The following diagram illustrates how the 5,8-substituents enhance quantum efficiency by preventing "stacking quenching."

MethylEffect Standard Standard Quinoline (Alq3) Stacking Tight π-π Stacking Standard->Stacking Planar Geometry Quenching Concentration Quenching (Low Efficiency) Stacking->Quenching Exciton Coupling DMQ 5,8-Dimethylquinoline Ligand Sterics Steric Hindrance (Methyl 'Wedge') DMQ->Sterics C5/C8 Substitution Separation Increased Intermolecular Distance Sterics->Separation Disrupts Packing Efficiency High PL Quantum Yield (Blue-Shifted) Separation->Efficiency Prevents Quenching

Figure 1: Mechanistic pathway showing how 5,8-methylation mitigates concentration quenching in OLED materials.

Medicinal Chemistry: Cdc25B Inhibition[1]

Moving from materials to bioactivity, the 5,8-DMQ scaffold is the synthetic precursor to 5,8-quinolinequinones . These are critical in oncology for targeting Cdc25B, a phosphatase overexpressed in many human tumors.

Benchmarking Bioactivity (IC50)

Comparison of 5,8-quinolinequinone derivatives against standard phosphatase inhibitors.

Compound ClassTargetIC50 (Cdc25B)Cytotoxicity (HeLa Cells)Mechanism
5,8-Quinolinequinone (from 5,8-DMQ) Cdc25B~0.5 - 2.0

M
HighIrreversible oxidation of the catalytic cysteine residue in Cdc25B.
Menadione (Vitamin K3 analog) General Phosphatase> 10

M
ModerateGeneral redox cycling; less specific to Cdc25B.
NSC 95397 (Benchmark) Cdc25A/B/C0.5 - 5.0

M
HighQuinone-based inhibition; structural similarity validates the 5,8-DMQ pharmacophore.

Clinical Insight: The 5,8-DMQ derived quinones show superior specificity compared to naphthoquinones due to the nitrogen atom in the ring, which facilitates hydrogen bonding within the enzyme's active site.

Experimental Protocols

Protocol A: Synthesis of 5,8-Dimethyl-8-hydroxyquinoline (Ligand Precursor)

Rationale: Commercial 5,8-DMQ must often be functionalized to the 8-hydroxy derivative for material applications. This protocol utilizes a modified Skraup synthesis followed by hydroxylation.

Reagents: 2-amino-3,6-dimethylphenol (if available) or 5,8-dimethylquinoline (starting material), Sulfuric acid, Glycerol, Nitrobenzene.

  • Skraup Condensation:

    • Mix 2,5-dimethylaniline (0.1 mol), glycerol (0.15 mol), and nitrobenzene (0.05 mol) in a round-bottom flask.

    • Add concentrated

      
       (20 mL) dropwise (Caution: Exothermic).
      
    • Reflux at 140°C for 4 hours. Causality: High temp drives the dehydration of glycerol to acrolein, which cyclizes with the aniline.

  • Neutralization:

    • Cool mixture and pour into ice water.

    • Basify with 50% NaOH to pH 10.

    • Steam distill to recover unreacted nitrobenzene/aniline.

  • Purification:

    • Extract the residue with dichloromethane (DCM).

    • Recrystallize from ethanol.

    • Validation: Check purity via ¹H NMR (Look for doublet signals at C2/C3/C4 distinct from methyl singlets).

Protocol B: Photoluminescence Quantum Yield (PLQY) Measurement

Rationale: To validate the "Methyl Effect" on efficiency, PLQY must be measured in both solution and solid film.

  • Solution Prep: Dissolve Zn(5,8-Me2q)₂ in Toluene (

    
     M). Note: Low concentration prevents self-absorption.
    
  • Reference Standard: Use Quinine Sulfate in 0.1 N

    
     (Known 
    
    
    
    ).
  • Measurement:

    • Record Absorbance (A) at excitation wavelength (e.g., 360 nm). Ensure

      
      .
      
    • Record Integrated Fluorescence Intensity (F).

  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Synthesis Workflow Diagram

The following diagram outlines the conversion of raw aniline precursors into the active 5,8-DMQ scaffold and its subsequent divergence into Materials (OLEDs) or Drugs (Quinones).

SynthesisFlow Start 2,5-Dimethylaniline Core 5,8-Dimethylquinoline (5,8-DMQ) Start->Core Cyclization Reagent Glycerol / H2SO4 (Skraup Reaction) Reagent->Core PathMat Path A: Materials Core->PathMat PathMed Path B: Pharma Core->PathMed Oxidation Oxidation to 8-Hydroxy Derivative PathMat->Oxidation OxidationQ Oxidation to 5,8-Quinolinequinone PathMed->OxidationQ Complexation Chelation with Zn/Al (Zn(5,8-Me2q)2) Oxidation->Complexation BioAssay Cdc25B Inhibition (Anticancer) OxidationQ->BioAssay

Figure 2: Divergent synthetic pathways for 5,8-DMQ applications.

References

  • Optoelectronic Properties of Zinc Complexes

    • Title: Blue electroluminescence from zinc complexes of 8-hydroxyquinoline deriv
    • Source:Applied Physics Letters.
    • Context: Establishes the blue-shift effect of methyl substitution on the quinoline ring.
    • (Representative link for Zn-quinoline physics).

  • Medicinal Chemistry (Cdc25B)

    • Title: Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors.[1]

    • Source:Bioorganic & Medicinal Chemistry.
    • Context: Validates the 5,8-quinone structure as a potent phosph
  • Corrosion Inhibition

    • Title: Quinoline-Based Corrosion Inhibitors: A Compar
    • Source:BenchChem.[2][3]

    • Context: Provides baseline efficiency data for quinoline deriv
  • Synthesis Methodology

    • Title: Transition-Metal-Free Multicomponent Polyannulations toward Poly(phenylquinoline)s.[4]

    • Source:Chinese Journal of Polymer Science.
    • Context: Modern synthetic routes for quinoline-based polymers.

Sources

Safety Operating Guide

The Mechanistic Basis for Strict Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling N-heterocyclic aromatic compounds requires more than just following a checklist; it requires a deep understanding of the chemical’s mechanistic behavior, its metabolic fate, and its environmental impact.

5,8-Dimethylquinoline is a highly valuable building block in medicinal chemistry and drug development. However, its structural properties demand rigorous, scientifically grounded disposal protocols to protect both laboratory personnel and the environment. This guide provides a comprehensive, self-validating operational workflow for the safe handling and disposal of 5,8-dimethylquinoline and its derivatives.

To understand why 5,8-dimethylquinoline cannot simply be washed down the drain, we must look at the toxicological profile of its parent scaffold. The parent compound, quinoline, is recognized by the U.S. Environmental Protection Agency (EPA) as a 1 based on observations of exposure-related increased incidence of hepatic tumors in animal models[1]. The causality of this toxicity is genotoxic: cytochrome P450 enzymes in the liver metabolize the aromatic quinoline ring into highly reactive epoxide intermediates, which subsequently form covalent DNA adducts[1].

While methyl substitutions at the 5 and 8 positions alter the molecule's steric hindrance and electronic profile—potentially shifting its metabolic fate—the core hazard remains. Standardized safety data for 5,8-dimethylquinoline derivatives classify these compounds as harmful if swallowed (H302), and capable of causing significant skin (H315), eye (H319), and respiratory irritation (H335)[2].

Furthermore, quinolines are highly lipophilic. If released into the environment, they resist microbial degradation in standard wastewater treatment plants and pose a severe toxicity risk to aquatic ecosystems[3]. Therefore, disposal must focus on total thermal destruction rather than dilution.

Quantitative Safety & Logistics Data

Before initiating any disposal workflow, personnel must be equipped with the correct safety parameters. The following table summarizes the critical logistical and hazard data required for operational planning.

Operational ParameterSpecification / Guideline
GHS Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Primary Hazard Statements H302, H315, H319, H335
Required PPE Impervious gloves (Nitrile/Neoprene), Safety goggles with side-shields, Lab coat, Fume hood ventilation
Spill Decontamination Finely-powdered liquid-binding material (diatomite, universal binders), followed by alcohol scrub
Final Disposal Method High-temperature incineration via a licensed facility
Storage Temperature 2-8°C (Recommended for long-term stability prior to use/disposal)

Step-by-Step Disposal Methodology

The following protocol is designed to be a self-validating system, ensuring that every step of the waste generation and disposal process is verifiable and secure.

Phase 1: Point-of-Generation Segregation
  • Isolate Waste Streams: Never mix 5,8-dimethylquinoline waste with strong oxidizers. The electron-rich nature of the substituted quinoline ring can lead to exothermic reactions if improperly mixed.

  • Solvent Categorization: Segregate the waste into Halogenated or Non-Halogenated organic waste streams, depending on the primary solvent used during your reaction (e.g., if extracted with dichloromethane, it must go into the halogenated carboy).

  • Secondary Containment: Store all waste carboys in secondary containment trays within a designated Satellite Accumulation Area (SAA) to prevent catastrophic leaks.

Phase 2: Spill Management & Self-Validating Decontamination

In the event of a spill, standard sweeping is insufficient due to the risk of aerosolizing the irritating dust[2][3].

  • Containment: Evacuate non-essential personnel to safe areas and ensure adequate ventilation[2].

  • Absorption: Cover the spill with a finely powdered liquid-binding material (such as diatomaceous earth or a universal binder)[2].

  • Chemical Scrub: Carefully sweep up the absorbed material using non-sparking tools. Decontaminate the benchtop or floor surfaces by scrubbing vigorously with an alcohol (such as isopropanol or ethanol), followed by soap and water[2].

  • Self-Validation Step: To ensure absolute trustworthiness in your cleanup, inspect the surface using a long-wave UV lamp (365 nm). Because many quinoline derivatives exhibit native fluorescence under UV light, a visual inspection will immediately confirm whether the chemical has been completely removed or if residual micro-contamination remains.

Phase 3: Final Destruction via Incineration
  • Packaging: Seal the contaminated binders, PPE, and liquid waste in tightly closed, dry, and well-ventilated containers[3].

  • Transfer: Transfer the accumulated waste to an approved, licensed waste disposal plant in accordance with local and federal regulations[2].

  • Thermal Decomposition: The only acceptable method of final destruction is high-temperature incineration. Thermal decomposition effectively breaks down the stable N-heterocyclic ring. Because this process can lead to the release of irritating gases and nitrogen oxide (NOx) vapors[3], the chosen licensed facility must utilize EPA-compliant exhaust scrubbers.

Operational Workflow Visualization

G A Waste Generation: 5,8-Dimethylquinoline B Solvent Segregation (Halogenated vs. Non) A->B D Spill Management: Absorb & Decontaminate A->D Spillage C Satellite Accumulation (Secondary Containment) B->C E Licensed Incineration (EPA Compliant RCRA) C->E D->C

Workflow for the safe segregation, accumulation, and disposal of 5,8-Dimethylquinoline.

References

  • U.S. Environmental Protection Agency (EPA). "Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS". EPA.gov.[Link]

Sources

Personal protective equipment for handling 5,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5,8-Dimethylquinoline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Risk Profile

5,8-Dimethylquinoline (CAS: 2623-50-9) is a fused heterocyclic compound primarily utilized as a pharmacophore in the synthesis of antimalarial agents and kinase inhibitors.[1] While often classified under the generic "Irritant" umbrella in vendor Safety Data Sheets (SDS), its structural homology to the parent quinoline (a known mutagen and potential carcinogen) demands a precautionary handling strategy that exceeds baseline GHS requirements.

Key Physical Properties for Safety Planning:

Property Value Operational Implication
Physical State Solid (Crystalline) Primary risk is dust inhalation and surface contamination.
Melting Point 86–90 °C Low melting point; friction during weighing/grinding may induce tackiness or partial melting.
Solubility Soluble in organic solvents Skin absorption risk increases significantly when solvated.

| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Treat as a potential mutagen. Prevent all direct contact. |

The PPE Arsenal: A Self-Validating System

Expertise Insight: Do not rely on a single barrier.[3] The "Swiss Cheese Model" of safety dictates that we layer defenses. For 5,8-Dimethylquinoline, your PPE strategy changes based on the state of matter .

A. Hand Protection (The Critical Barrier)

Quinolines are lipophilic. Once dissolved, they can permeate standard nitrile gloves rapidly.

  • Scenario 1: Handling Pure Solid (Weighing/Transfer)

    • Primary Layer: Nitrile (0.11 mm / 4 mil).

    • Validation: Inspect for pinholes by inflating slightly before donning.

    • Why: The solid does not permeate nitrile passively. The risk here is mechanical transfer, not permeation.

  • Scenario 2: Handling Solutions (Synthesis/Extraction)

    • Solvent:Dichloromethane (DCM) or Chloroform

      • Recommendation: Silver Shield® (Laminate) or PVA gloves worn under outer nitrile gloves.

      • Why: Chlorinated solvents permeate standard nitrile in <2 minutes, carrying the dissolved quinoline through to the skin.

    • Solvent:Methanol, Ethanol, or Ethyl Acetate

      • Recommendation: Double Nitrile (change outer pair every 15 mins).

B. Respiratory Protection
  • Engineering Control First: All open handling must occur inside a certified Chemical Fume Hood.

  • PPE Backup: If working outside a hood (e.g., weighing balance in a general area), use a Half-face respirator with P100 (HEPA) cartridges .

    • Note: Surgical masks offer zero protection against chemical dust.

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient due to the severe eye irritation potential (H319).

  • Body: Standard lab coat (buttoned to neck). For scale-up (>10g), add Tyvek sleeves to bridge the gap between glove and coat cuff.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the correct PPE based on experimental conditions.

PPE_Decision_Matrix Start Task: Handle 5,8-Dimethylquinoline State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Single Nitrile + N95/P100 (Engineering: Fume Hood) Solid->PPE_Solid Solvent Identify Solvent Liquid->Solvent PPE_Polar PPE: Double Nitrile (Change every 15m) Solvent->PPE_Polar Alcohols/EtOAc PPE_Chlor PPE: Silver Shield/Laminate (Under Nitrile) Solvent->PPE_Chlor DCM/Chloroform

Caption: Logic flow for selecting appropriate glove materials based on the solvation state of the chemical.

Operational Workflow: From Storage to Disposal
Phase 1: Storage & Retrieval
  • Condition: Store in a cool, dry place (<25°C). Keep container tightly closed.

  • Incompatibility: Segregate from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic degradation.

  • Protocol: Before opening the bottle, wipe the exterior with a damp paper towel to remove any "creeping" dust that may have settled during previous use.

Phase 2: Experimental Handling (Synthesis)
  • Weighing: Use an anti-static gun if available. If the solid is static-prone, weigh directly into a tared flask rather than weighing paper to minimize transfer steps.

  • Solubilization: Add solvent slowly.

    • Caution: 5,8-Dimethylquinoline is a weak base. Reaction with strong acids will generate heat.

  • Reaction Monitoring: When taking TLC spots, assume the capillary tube is contaminated. Dispose of it immediately into a sharps container inside the hood.

Phase 3: Waste Disposal Strategy
  • Never dispose of quinoline derivatives down the drain. They are toxic to aquatic life (H411).[4]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/CHCl3.

    • Non-Halogenated: If dissolved in MeOH/EtOAc.

    • Labeling: Explicitly list "5,8-Dimethylquinoline" on the tag. Do not just write "Organic Wash."

Emergency Response Protocols

If a breach occurs, time is the critical variable.

Exposure TypeImmediate Action (0-30 Seconds)Secondary Action (1-5 Minutes)
Skin Contact Brush off dry powder first (do not wet immediately if powder is visible). Then wash with soap/water for 15 min.Check SDS.[5] If redness persists, seek medical attention.
Eye Contact Force eyelids open and flush at eyewash station for 15 minutes.Do not rub eyes.[3][6] Transport to ER immediately (ophthalmology).
Inhalation Move to fresh air.[1][2][3][6]If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Clean area with dilute acetic acid (vinegar) to neutralize trace base residues.
References
  • PubChem. (n.d.). 5,8-Dimethylquinoline (Compound).[3][7][8] National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier: Quinoline. European Chemicals Agency. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.